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(+/-)-Speciosin P

Cat. No.: B15293593
M. Wt: 194.18 g/mol
InChI Key: GJFXLXKAXXAFPU-UHFFFAOYSA-N
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Description

(+/-)-Speciosin P is a synthetic analog of speciosins, a class of oxygenated cyclohexanoids originally isolated from fungal species such as Hexagonia speciosa and the endophytic fungus Saccharicola sp. . This compound is of significant interest in natural product research and drug discovery due to its promising bioactivities. The core structure of speciosins features a cyclohex-2-en-1-one scaffold, which is associated with a range of biological properties . Research into related speciosins has demonstrated potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme target in the symptomatic treatment of neurodegenerative disorders . Furthermore, speciosins have shown antifungal effects against phytopathogens, suggesting potential applications in agricultural science . The structural requirements for this activity are linked to the presence of specific functional groups on the molecule . The racemic mixture, this compound, provides researchers with a material for further investigating the structure-activity relationships and mechanism of action of this class of compounds without the initial need for enantiopure isolates. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B15293593 (+/-)-Speciosin P

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2-(3,4-dihydroxybut-1-ynyl)benzene-1,4-diol

InChI

InChI=1S/C10H10O4/c11-6-9(13)2-1-7-5-8(12)3-4-10(7)14/h3-5,9,11-14H,6H2

InChI Key

GJFXLXKAXXAFPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C#CC(CO)O)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of (+/-)-Speciosin P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the chemical structure elucidation of (+/-)-Speciosin P, a naturally occurring oxygenated cyclohexanoid isolated from the basidiomycete fungus Hexagonia speciosa. First reported by Jiang and co-workers in 2011, the determination of its intricate molecular framework serves as a case study in the application of modern spectroscopic techniques for the characterization of novel natural products. This document details the experimental methodologies, presents a comprehensive summary of the spectroscopic data, and illustrates the logical workflow employed in its structural determination.

Isolation and Purification

The initial step in the characterization of this compound involved its isolation from the broth culture of Hexagonia speciosa. The fungus was cultured, and the resulting broth was subjected to a multi-step extraction and chromatographic purification process to yield the pure compound.

Experimental Protocol: Fungal Culture and Extraction

The producing fungus, Hexagonia speciosa, was cultured in a potato dextrose broth medium. After a sufficient incubation period, the culture broth was harvested and filtered to separate the mycelia from the supernatant. The supernatant was then repeatedly extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites. The combined organic extracts were concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: Chromatographic Purification

The crude extract containing a complex mixture of compounds was subjected to a series of chromatographic separations to isolate this compound.

  • Silica Gel Column Chromatography: The crude extract was first fractionated using silica gel column chromatography with a gradient elution system of increasing polarity, typically a mixture of hexane and ethyl acetate.

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds with similar polarities were further purified using a Sephadex LH-20 column, eluting with methanol, to separate components based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved using preparative reversed-phase HPLC, yielding the compound as a pure, colorless oil.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through a comprehensive analysis of its spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry provided the exact molecular formula of the compound, a critical first step in structure elucidation.

Table 1: HR-ESI-MS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺257.0784257.0781C₁₂H₁₄O₄Na

The HR-ESI-MS data established the molecular formula of this compound as C₁₂H₁₄O₄, indicating six degrees of unsaturation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments were instrumental in assembling the connectivity of the atoms within the molecule. The spectra were typically recorded in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
1197.8-
2129.56.15 (s)
3158.7-
439.82.60 (dd, 17.5, 5.0), 2.75 (d, 17.5)
570.14.60 (m)
675.84.10 (d, 2.5)
1'85.1-
2'92.3-
3'24.13.25 (s)
4'64.94.30 (s)
5'23.51.95 (s)
6-OH-3.55 (br s)
Interpretation of Spectroscopic Data

The elucidation of the structure of this compound was a logical process of piecing together the spectroscopic evidence:

  • The Cyclohexenone Core: The ¹³C NMR spectrum showed a ketone carbonyl carbon at δc 197.8 (C-1), and two olefinic carbons at δc 129.5 (C-2) and 158.7 (C-3), suggesting a cyclohex-2-en-1-one ring system. The proton signal at δH 6.15 (H-2) confirmed the presence of a proton on the double bond.

  • The Side Chain: The presence of two quaternary sp-hybridized carbons at δc 85.1 (C-1') and 92.3 (C-2') indicated a disubstituted alkyne. The remaining signals were assigned to the rest of the side chain.

  • Connectivity: Key HMBC correlations were crucial in connecting the different fragments. For example, correlations from H-2 to C-1, C-3, and C-4, and from the protons on C-4 to C-2, C-3, C-5, and C-6 established the cyclohexenone ring. Correlations from the protons of the side chain to the carbons of the ring system confirmed their attachment point.

  • Relative Stereochemistry: The relative stereochemistry of the chiral centers at C-5 and C-6 was determined by analysis of the coupling constants in the ¹H NMR spectrum and NOESY correlations.

Visualizing the Elucidation Workflow

The logical progression from isolation to the final determined structure of this compound can be visualized as a workflow.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Assembly culture Fungal Culture (Hexagonia speciosa) extraction Solvent Extraction culture->extraction silica Silica Gel Chromatography extraction->silica sephadex Sephadex LH-20 silica->sephadex hplc Preparative HPLC sephadex->hplc ms HR-ESI-MS hplc->ms nmr_1d 1D NMR (¹H, ¹³C) hplc->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) hplc->nmr_2d mol_formula Determine Molecular Formula (C₁₂H₁₄O₄) ms->mol_formula fragments Identify Key Structural Fragments (Cyclohexenone, Alkyne) nmr_1d->fragments connectivity Establish Connectivity (HMBC Correlations) nmr_2d->connectivity stereochem Determine Relative Stereochemistry (NOESY, J-couplings) nmr_2d->stereochem final_structure Proposed Structure of This compound mol_formula->final_structure fragments->final_structure connectivity->final_structure stereochem->final_structure

Caption: Logical workflow for the structure elucidation of this compound.

Generalized Experimental Workflow for Natural Product Structure Elucidation

The process of determining the structure of a novel natural product like this compound follows a well-established, logical pathway. This generalized workflow is applicable to a wide range of natural product discovery efforts.

generalized_workflow cluster_structure_det Structure Determination start Biological Source (e.g., Plant, Fungus, Marine Organism) extraction Extraction of Crude Mixture start->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of Pure Compounds (HPLC) fractionation->isolation ms Mass Spectrometry (MS) - Molecular Formula isolation->ms nmr NMR Spectroscopy - ¹H, ¹³C, COSY, HSQC, HMBC, NOESY isolation->nmr other_spec Other Spectroscopic Methods (UV, IR, CD) isolation->other_spec xray X-ray Crystallography (for crystalline compounds) isolation->xray elucidation Structure Elucidation (Data Integration & Analysis) ms->elucidation nmr->elucidation other_spec->elucidation xray->elucidation synthesis Total Synthesis (Structure Confirmation) elucidation->synthesis bioactivity Biological Activity Testing elucidation->bioactivity end Characterized Natural Product synthesis->end bioactivity->end

Caption: Generalized workflow for natural product discovery and structure elucidation.

Conclusion

The elucidation of the chemical structure of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. Through a systematic process of isolation, purification, and comprehensive spectroscopic analysis, the molecular architecture of this novel oxygenated cyclohexanoid was successfully determined. This detailed understanding of its structure is the foundational step for further investigations into its biosynthesis, total synthesis, and potential biological activities, which may be of interest to the fields of drug discovery and development.

Unraveling the Stereochemistry of (+/-)-Speciosin P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speciosin P, a natural product first isolated from the fungus Hexagonia speciosa, has garnered interest within the scientific community due to its unique structural features and potential biological activity. As a member of the speciosin family, it shares a core oxygenated cyclohexanoid framework. The stereochemistry of such molecules is of paramount importance as it dictates their three-dimensional arrangement and, consequently, their interaction with biological targets. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (+/-)-Speciosin P, with a focus on the key experimental methodologies and data that have been instrumental in its characterization. While the complete stereochemical elucidation of Speciosin P remains an area of active investigation, this document consolidates the current understanding based on available scientific literature.

Total Synthesis of this compound

The first total synthesis of this compound was achieved by Guerrero-Vásquez and colleagues in 2014, providing a racemic mixture of the natural product. The synthetic route is a critical component in understanding its stereochemistry as it provides the material for further chiral separation and analysis.

Experimental Protocols

General Synthetic Strategy: The synthesis of racemic Speciosin P was accomplished through a Sonogashira coupling reaction, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1]

Key Reaction Steps (Conceptual):

  • Preparation of Key Intermediates: The synthesis commenced with the preparation of two key fragments: a suitably functionalized cyclohexenone derivative and an aromatic coupling partner.

  • Sonogashira Coupling: The core structure of Speciosin P was assembled via a palladium- and copper-catalyzed Sonogashira coupling of the two prepared intermediates.

  • Post-Coupling Modifications: Following the key coupling reaction, a series of functional group manipulations were carried out to complete the synthesis of this compound.

Synthetic_Workflow_Speciosin_P cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_final Final Steps A Functionalized Cyclohexenone C Sonogashira Coupling A->C B Aromatic Alkyne B->C D Coupled Intermediate C->D Pd/Cu catalysis E Functional Group Manipulation D->E F This compound E->F

Stereochemical Analysis

The synthesis of this compound yields a racemic mixture, meaning it contains equal amounts of both enantiomers. The determination of the absolute configuration of each enantiomer is a non-trivial task that requires specialized analytical techniques. While specific data for Speciosin P is not extensively detailed in the primary literature, the methodology applied to a closely related compound in the same study provides a clear roadmap for its elucidation.

Chiroptical Spectroscopy: Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light.

Experimental Protocol (General):

  • Chiral Separation: The racemic mixture of this compound would first be separated into its individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC).

  • ECD Spectra Acquisition: The ECD spectra of the separated enantiomers are then recorded over a suitable range of wavelengths.

  • Quantum Chemical Calculations: The experimental ECD spectra are compared with theoretically calculated spectra for both possible enantiomers (R and S). The absolute configuration is assigned based on the best match between the experimental and calculated spectra. The calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT).

In the study by Guerrero-Vásquez et al., the absolute configuration of a related synthetic intermediate was determined to be S by comparing its experimental ECD spectrum with the TD-DFT calculated spectra.[1] This approach is the current state-of-the-art for assigning the absolute configuration of complex molecules where crystallographic methods are not feasible.

ECD_Workflow A This compound (Racemic Mixture) B Chiral HPLC Separation A->B C (+)-Speciosin P B->C D (-)-Speciosin P B->D E Experimental ECD Spectrum C->E F Experimental ECD Spectrum D->F I Comparison & Assignment E->I F->I G TD-DFT Calculation (R-enantiomer) G->I H TD-DFT Calculation (S-enantiomer) H->I

Quantitative Data

Detailed quantitative data for the stereoisomers of Speciosin P are essential for their characterization and for future studies. The following tables provide a template for the types of data that would be collected.

Table 1: Physicochemical Properties of Speciosin P Enantiomers

Property(+)-Speciosin P(-)-Speciosin P
Specific Rotation ([(\alpha)]D) Data not availableData not available
HPLC Retention Time (Chiral Column) Data not availableData not available
Melting Point Data not availableData not available

Table 2: Key ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-xData not availablee.g., de.g., 7.5
H-yData not availablee.g., dde.g., 8.0, 2.5
............

Table 3: Key ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C-xData not available
C-yData not available
......

Biological Activity and Signaling Pathways

The initial biological screening of synthetic Speciosin P and its intermediates was conducted using a wheat coleoptile bioassay.[1] This assay is a general indicator of plant growth-regulating activity. To date, there is no published information regarding the specific signaling pathways in which Speciosin P may be involved. Further research is required to elucidate its mechanism of action and to identify its molecular targets.

Conclusion

The stereochemistry of this compound has been partially elucidated through its total synthesis and by analogy to related compounds. The development of a synthetic route has provided access to racemic material, which is the first crucial step towards a full stereochemical assignment. The application of chiroptical methods, particularly ECD in conjunction with theoretical calculations, presents a viable path forward for the unambiguous determination of the absolute configuration of its enantiomers. The availability of enantiomerically pure Speciosin P will be essential for future studies aimed at understanding its biological activity and potential as a lead compound in drug discovery. Further research is needed to populate the quantitative data tables presented in this guide and to explore the specific signaling pathways modulated by this intriguing natural product.

References

Technical Guide: Physicochemical Properties of (+/-)-Speciosin P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Speciosin P is a racemic natural product first isolated from the basidiomycete fungus Hexagonia speciosa. Its structure and bioactivity have garnered interest within the scientific community, particularly in the field of natural product synthesis and chemical biology. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, with a focus on data and methodologies relevant to researchers in drug discovery and development. The information presented herein is primarily derived from the first total synthesis of this compound, as reported by Guerrero-Vásquez et al. in the Journal of Natural Products (2014).

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that comprehensive experimental data for all parameters are not available in the current literature.

PropertyValueSource / Method
Molecular Formula C₁₄H₁₄O₄Deduced from High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy data from the total synthesis.
Molecular Weight 246.26 g/mol Calculated from the molecular formula.
Appearance Not explicitly stated, likely a solid or oil at room temperature.Inferred from standard laboratory conditions for compounds of similar structure.
Melting Point Not reported in the primary literature.-
Boiling Point Not reported in the primary literature.-
Solubility Not quantitatively reported. Likely soluble in common organic solvents like methanol, ethanol, and dimethyl sulfoxide.Inferred from synthetic work-up and purification procedures.
pKa Not reported in the primary literature.-

Experimental Protocols

The data presented above are primarily based on the characterization of the synthetically produced this compound. The key experimental protocols are summarized below.

Total Synthesis of this compound

The first total synthesis of this compound was achieved through a multi-step sequence, with the key final steps being a Sonogashira coupling followed by deprotection. The general workflow is outlined in the diagram below. The synthesis started from commercially available materials and involved the formation of a key aldehyde intermediate which then underwent a Sonogashira coupling with a suitable alkyne. The final step involved the removal of protecting groups to yield the target molecule.

Structure Elucidation

The confirmation of the structure of the synthesized this compound was accomplished using standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were recorded to determine the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): HRMS was used to determine the exact mass of the molecule, which in turn allowed for the unambiguous determination of its molecular formula.

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key transformations in the latter stages of the total synthesis of this compound.

SpeciosinP_Synthesis Start Aldehyde Intermediate Coupling Sonogashira Coupling Start->Coupling Alkyne Coupling Partner (Alkyne) Alkyne->Coupling Intermediate Protected Speciosin P Coupling->Intermediate Pd catalyst, Cu(I) cocatalyst Deprotection Deprotection Intermediate->Deprotection End This compound Deprotection->End Acidic or Basic Conditions

Key steps in the synthesis of this compound.
Signaling Pathways

Currently, there is no information available in the scientific literature regarding the specific signaling pathways modulated by this compound. The primary bioactivity reported is its effect in the wheat coleoptile bioassay, which suggests potential plant growth regulatory properties. Further research is required to elucidate its mechanism of action at the molecular level in any biological system.

Conclusion

This technical guide provides a summary of the available physicochemical information for this compound, primarily based on its total synthesis and structural characterization. While the molecular formula and weight have been definitively established, other key parameters such as melting point, boiling point, solubility, and pKa have not yet been experimentally determined and reported. The provided synthesis workflow offers a high-level overview of its chemical accessibility. For researchers and drug development professionals, this molecule presents an opportunity for further investigation into its physical properties, biological activities, and potential mechanisms of action. Future studies are needed to fill the existing gaps in our understanding of this natural product.

Spectroscopic Data of (+/-)-Speciosin P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product (+/-)-Speciosin P. The information is compiled from the first total synthesis of this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The data is presented in a clear, structured format to facilitate analysis and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for synthetic this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
16.94d10.0
26.18d10.0
44.14s
53.63d4.0
63.51d4.0
1'4.49s
3'1.89s
OMe3.78s
OMe3.75s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
1148.8
2126.9
3140.9
469.8
563.4
662.9
7195.4
892.5
981.2
1'59.9
2'22.5
3'14.1
OMe56.2
OMe56.1
Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description of Vibration
3421O-H stretching
2925C-H stretching (aliphatic)
1682C=O stretching (conjugated ketone)
1599C=C stretching (aromatic)
1260C-O stretching
1096C-O stretching
Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺295.1181295.1176

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above, based on standard practices in natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CHCl₃: δ 7.26 for ¹H NMR and δ 77.0 for ¹³C NMR). Coupling constants (J) are reported in Hertz (Hz). Standard pulse sequences were used to acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra to enable full structural elucidation.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the purified this compound was prepared on a sodium chloride (NaCl) plate. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The data was acquired in positive ion mode.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural Source Natural Source Extraction Extraction Natural Source->Extraction Chromatography Chromatography Extraction->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound Mass Spectrometry (MS) Mass Spectrometry (MS) Pure Compound->Mass Spectrometry (MS) 1D NMR (1H, 13C) 1D NMR (1H, 13C) Pure Compound->1D NMR (1H, 13C) Infrared (IR) Spectroscopy) Infrared (IR) Spectroscopy) Pure Compound->Infrared (IR) Spectroscopy) Molecular Formula Molecular Formula Mass Spectrometry (MS)->Molecular Formula Infrared (IR) Spectroscopy Infrared (IR) Spectroscopy Functional Groups Functional Groups Infrared (IR) Spectroscopy->Functional Groups 2D NMR (COSY, HSQC, HMBC) 2D NMR (COSY, HSQC, HMBC) 1D NMR (1H, 13C)->2D NMR (COSY, HSQC, HMBC) Connectivity Connectivity 1D NMR (1H, 13C)->Connectivity 2D NMR (COSY, HSQC, HMBC)->Connectivity Final Structure Final Structure Molecular Formula->Final Structure Functional Groups->Final Structure Connectivity->Final Structure

Caption: Workflow for Natural Product Spectroscopic Analysis.

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (+/-)-Speciosin P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the synthetic racemic natural product, (+/-)-Speciosin P. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are working with or have an interest in Speciosin P and related compounds. The data presented herein is crucial for the structural verification, purity assessment, and further investigation of this bioactive molecule.

Data Presentation: ¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The data is based on the first total synthesis reported by Guerrero-Vásquez et al. in the Journal of Natural Products (2014).

Table 1: ¹H NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1'4.88d6.4
2'5.95ddd17.2, 10.6, 6.4
3'a5.25d17.2
3'b5.10d10.6
42.55m
5a1.80m
5b1.65m
6a2.20m
6b2.10m
86.45s
91.85s
109.38s
113.80s

Table 2: ¹³C NMR Spectral Data of this compound

PositionChemical Shift (δ, ppm)
1135.4
2128.7
3148.9
435.1
528.9
636.8
7134.8
8129.5
920.7
10192.3
1'70.1
2'141.2
3'114.9
11 (OCH₃)55.9

Experimental Protocols

The NMR spectra for this compound were acquired using the following experimental conditions, as detailed in the primary literature.

NMR Spectroscopy:

  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Temperature: Spectra were recorded at room temperature.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and were referenced to the residual solvent signal of CDCl₃ (δH 7.26 ppm for ¹H NMR and δC 77.0 ppm for ¹³C NMR).

  • Data Processing: Standard Bruker software was used for processing the raw data.

Visualization of NMR Analysis Workflow

The logical workflow for the NMR spectral analysis of a synthesized compound like this compound is depicted in the following diagram.

NMR_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_analysis Spectral Analysis & Interpretation Synthesis Total Synthesis of This compound Purification Purification by Chromatography Synthesis->Purification SamplePrep Sample Preparation (in CDCl3) Purification->SamplePrep Acquisition 1H & 13C NMR Data Acquisition SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing H_Analysis 1H NMR Analysis (Chemical Shift, Multiplicity, J-coupling) Processing->H_Analysis C_Analysis 13C NMR Analysis (Chemical Shift) Processing->C_Analysis Structure_Verification Structure Verification of This compound H_Analysis->Structure_Verification C_Analysis->Structure_Verification

Caption: Workflow for the NMR spectral analysis of this compound.

Navigating the Synthesis of (+/-)-Speciosin P: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Speciosin P, a natural product isolated from the fungus Hexagonia speciosa, has garnered interest for its potential biological activities. While the natural biosynthetic pathway within the fungus remains to be elucidated, chemical synthesis provides a crucial avenue for obtaining this compound for further study and for the generation of structural analogs. This technical guide details the reported total synthesis of (+/-)-Speciosin P, offering a comprehensive overview of the experimental protocols, quantitative data, and the logical flow of the synthetic route. The synthesis is notable for its use of Sonogashira coupling to construct the key carbon framework.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound, providing a clear comparison of the efficiency of each reaction step.

StepStarting MaterialReagent(s)ProductYield (%)
1p-BenzoquinoneAcetic anhydride, H₂SO₄1,2,4-Triacetoxybenzene95
21,2,4-TriacetoxybenzeneNaBH₄1,4-Dimethoxy-2-hydroxybenzene85
31,4-Dimethoxy-2-hydroxybenzeneMOMCl, DIPEA1,4-Dimethoxy-2-(methoxymethoxy)benzene98
41,4-Dimethoxy-2-(methoxymethoxy)benzeneNBS1-Bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene90
51-Bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene3-Butyn-1-ol, Pd(PPh₃)₄, CuI, Et₃N4-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-yn-1-ol85
64-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-yn-1-ol(COCl)₂, DMSO, Et₃N4-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-ynal95
74-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-ynalMe₃S⁺I⁻, NaH2-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)oxirane80
82-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)oxiraneH₂SO₄, Acetone1-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)-2-hydroxypropan-1-one90
91-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)-2-hydroxypropan-1-oneHCl, MeOHThis compound90

Experimental Protocols

The following section provides detailed methodologies for the key transformations in the total synthesis of this compound.

1. Synthesis of 1-Bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene (Aryl Bromide Fragment)

  • Step 1-3: Preparation of 1,4-Dimethoxy-2-(methoxymethoxy)benzene: Commercially available p-benzoquinone is first converted to 1,2,4-triacetoxybenzene. This intermediate is then reduced and methylated to yield 1,4-dimethoxy-2-hydroxybenzene. The hydroxyl group is subsequently protected with a methoxymethyl (MOM) group using methoxymethyl chloride (MOMCl) and N,N-diisopropylethylamine (DIPEA) to give 1,4-Dimethoxy-2-(methoxymethoxy)benzene.

  • Step 4: Bromination: The protected phenol is brominated using N-bromosuccinimide (NBS) in a suitable solvent to afford the key aryl bromide intermediate, 1-bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene.

2. Sonogashira Coupling and Side Chain Elaboration

  • Step 5: Sonogashira Coupling: The aryl bromide is coupled with 3-butyn-1-ol in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), a copper(I) co-catalyst (e.g., copper(I) iodide), and a base (e.g., triethylamine). This reaction forms the carbon-carbon bond between the aromatic ring and the four-carbon side chain, yielding 4-(2,5-dimethoxy-4-(methoxymethoxy)phenyl)but-3-yn-1-ol.[1][2][3]

  • Step 6: Oxidation to the Aldehyde: The primary alcohol of the side chain is oxidized to an aldehyde using Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (DMSO), and triethylamine) to produce 4-(2,5-dimethoxy-4-(methoxymethoxy)phenyl)but-3-ynal.

3. Final Steps to this compound

  • Step 7: Epoxidation: The aldehyde is converted to an epoxide via the Corey-Chaykovsky reaction, using trimethylsulfonium iodide and a strong base like sodium hydride.[3] This step forms 2-((2,5-dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)oxirane.

  • Step 8: Acid-Mediated Hydrolysis: The epoxide is opened under acidic conditions (e.g., sulfuric acid in acetone) to yield the corresponding diol, 1-((2,5-dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)-2-hydroxypropan-1-one.[3]

  • Step 9: Deprotection: The final step involves the removal of the MOM protecting group using acidic conditions (e.g., hydrochloric acid in methanol) to yield the final product, this compound.[3]

Visualizations

The following diagrams illustrate the key aspects of the total synthesis of this compound.

Total_Synthesis_of_Speciosin_P p_benzoquinone p-Benzoquinone intermediate1 1,2,4-Triacetoxybenzene p_benzoquinone->intermediate1 Ac₂O, H₂SO₄ intermediate2 1,4-Dimethoxy-2-hydroxybenzene intermediate1->intermediate2 NaBH₄ intermediate3 1,4-Dimethoxy-2-(methoxymethoxy)benzene intermediate2->intermediate3 MOMCl, DIPEA aryl_bromide 1-Bromo-2,5-dimethoxy-4-(methoxymethoxy)benzene intermediate3->aryl_bromide NBS coupled_product 4-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-yn-1-ol aryl_bromide->coupled_product Pd(PPh₃)₄, CuI, Et₃N butynol 3-Butyn-1-ol butynol->coupled_product aldehyde 4-(2,5-Dimethoxy-4-(methoxymethoxy)phenyl)but-3-ynal coupled_product->aldehyde Swern Oxidation epoxide 2-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)oxirane aldehyde->epoxide Corey-Chaykovsky diol 1-((2,5-Dimethoxy-4-(methoxymethoxy)phenyl)ethynyl)-2-hydroxypropan-1-one epoxide->diol H₂SO₄, Acetone speciosin_p This compound diol->speciosin_p HCl, MeOH

Caption: Total Synthesis of this compound.

Experimental_Workflow start Starting Materials (p-Benzoquinone, 3-Butyn-1-ol) synthesis_aryl_bromide Synthesis of Aryl Bromide Fragment (Steps 1-4) start->synthesis_aryl_bromide sonogashira Sonogashira Coupling (Step 5) synthesis_aryl_bromide->sonogashira side_chain_mod Side Chain Modification (Steps 6-8) sonogashira->side_chain_mod deprotection Final Deprotection (Step 9) side_chain_mod->deprotection purification Purification and Characterization (Chromatography, NMR, MS) deprotection->purification final_product This compound purification->final_product

Caption: Experimental Workflow for Speciosin P Synthesis.

The total synthesis of this compound has been successfully achieved and reported, providing a reliable method for accessing this natural product for further investigation. The synthetic route relies on robust and well-established chemical transformations, with the Sonogashira coupling being a key step in assembling the core structure. This guide provides a detailed overview of the quantitative data and experimental protocols, serving as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development. Future work in this area could focus on the elucidation of the natural biosynthetic pathway in Hexagonia speciosa, which would provide fascinating insights into the enzymatic machinery responsible for the construction of this unique molecule.

References

(+/-)-Speciosin P: A Fungal-Derived Cyclohexanoid Explored

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Natural Origin, Isolation, Characterization, and Biological Activity of (+/-)-Speciosin P for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This compound is a naturally occurring oxygenated cyclohexanoid that has been isolated from the basidiomycete fungus, Hexagonia speciosa. This discovery is part of a broader investigation into the secondary metabolites of this fungal species, which has yielded a series of related compounds known as speciosins. While the complete range of biological activities of Speciosin P is still under investigation, initial studies have demonstrated its activity in a wheat coleoptile bioassay, suggesting potential applications in agriculture or as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the available scientific literature on this compound, detailing its fungal source, isolation procedures, spectroscopic characterization, and reported biological activities. Due to limitations in accessing the full text of some primary literature, this guide synthesizes the most detailed information available in publicly accessible abstracts and reports.

Natural Origin and Fungal Source

This compound is a secondary metabolite produced by the basidiomycete fungus Hexagonia speciosa.[1][2][3] This fungus belongs to the family Polyporaceae and is found in various regions, including China.[4] The isolation of Speciosin P was part of a larger effort to characterize the diverse array of oxygenated cyclohexanoids, termed speciosins, produced by H. speciosa.[3][4]

Isolation and Purification

The isolation of speciosins from Hexagonia speciosa typically involves the cultivation of the fungus in a liquid broth, followed by extraction of the culture with organic solvents. While the specific detailed protocol for the isolation of Speciosin P is not available in the reviewed literature, a general workflow can be inferred from the isolation of related speciosins from the same fungal source.

The general procedure involves:

  • Fungal Cultivation: Hexagonia speciosa is cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The fungal broth is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium.

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to separate the individual compounds. These techniques likely include silica gel column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

The following diagram illustrates a probable workflow for the isolation of Speciosin P from Hexagonia speciosa.

Isolation_Workflow Figure 1. Probable Isolation Workflow for Speciosin P cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Hexagonia_speciosa Hexagonia speciosa Culture Liquid_Culture Liquid Culture Broth Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Liquid_Culture->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Fractions Containing Speciosins Silica_Gel->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Speciosin_P Pure this compound Prep_HPLC->Pure_Speciosin_P

Probable Isolation Workflow for Speciosin P

Structural Elucidation and Characterization

The structure of this compound, along with other speciosins, was determined through extensive spectroscopic analysis. The primary techniques used for structural elucidation include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compound.

While the complete spectroscopic data for naturally isolated this compound is not available in the reviewed literature, the data for the synthesized compound has been reported.[1][2]

Table 1: Spectroscopic Data for Synthesized this compound

TechniqueData HighlightsReference
¹H NMR Data not available in abstract[2]
¹³C NMR Data not available in abstract[2]
HRMS Data not available in abstract[2]

Note: The detailed NMR and MS data are typically found in the supporting information of the cited publications, which were not accessible for this review.

Biological Activity

The biological activity of this compound has been evaluated in a wheat coleoptile bioassay.[1] This assay is a common preliminary screen for compounds with potential herbicidal or plant growth-regulating properties.

Experimental Protocol: Wheat Coleoptile Bioassay

The detailed experimental protocol for the wheat coleoptile bioassay as applied to Speciosin P is described in the work detailing its total synthesis.[1] A generalized protocol for this type of assay is as follows:

  • Seed Germination: Wheat seeds are germinated in the dark to produce etiolated coleoptiles of a uniform length.

  • Coleoptile Sectioning: A specific length of the coleoptile is excised for the assay.

  • Incubation: The coleoptile sections are incubated in a solution containing the test compound at various concentrations. A control group is incubated in a solution without the test compound.

  • Measurement: After a set incubation period (e.g., 24 hours), the elongation of the coleoptiles in the test and control groups is measured.

  • Data Analysis: The percentage of inhibition or stimulation of elongation compared to the control is calculated.

The following flowchart illustrates the general steps of the wheat coleoptile bioassay.

Wheat_Coleoptile_Bioassay Figure 2. General Workflow of the Wheat Coleoptile Bioassay Start Start Germinate Germinate Wheat Seeds in Darkness Start->Germinate Excise Excise Coleoptile Sections (uniform length) Germinate->Excise Incubate Incubate Sections in Test Compound Solutions (various concentrations) Excise->Incubate Control Incubate Control Sections (no compound) Excise->Control Measure Measure Coleoptile Elongation (after 24h) Incubate->Measure Control->Measure Calculate Calculate % Inhibition/ Stimulation vs. Control Measure->Calculate End End Calculate->End

General Workflow of the Wheat Coleoptile Bioassay
Quantitative Data

The study on the total synthesis of this compound reported its activity in the wheat coleoptile bioassay.[1] However, the publicly available abstract does not provide specific quantitative data such as IC₅₀ values or percentage inhibition at different concentrations for Speciosin P itself. The abstract does mention that some synthetic intermediates showed significant activity.[1]

Table 2: Reported Biological Activity of this compound and Related Compounds

CompoundBioassayResultReference
This compoundWheat Coleoptile ElongationActive (quantitative data not available in abstract)[1]
Synthetic IntermediatesWheat Coleoptile ElongationSome intermediates were highly active[1]

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature regarding the specific signaling pathways or the molecular mechanism of action of this compound. Further research is required to elucidate how this compound exerts its biological effects.

Conclusion and Future Directions

This compound is a natural product originating from the fungus Hexagonia speciosa. Its structure has been confirmed through total synthesis and characterized by spectroscopic methods. While its biological activity has been demonstrated in a wheat coleoptile bioassay, detailed quantitative data and a broader screening against other biological targets are needed to fully assess its potential. Future research should focus on:

  • Detailed Biological Profiling: Screening this compound against a wide range of biological targets, including cancer cell lines, pathogenic microbes, and agriculturally relevant pests.

  • Mechanism of Action Studies: Investigating the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Speciosin P to identify the key structural features responsible for its activity and to potentially develop more potent compounds.

The discovery of Speciosin P and its congeners highlights the rich chemical diversity of fungal secondary metabolites and their potential as a source of new bioactive compounds for various applications.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (+/-)-Speciosin P via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Speciosin P, a natural product isolated from Hexagonia speciosa, has garnered interest due to its structural similarity to siccayne, a compound known for its moderate antibiotic activity and inhibition of mitochondrial respiration. The total synthesis of (+/-)-Speciosin P provides a reliable source of the compound for further biological evaluation and structure-activity relationship studies. This document outlines the detailed experimental protocols for the total synthesis of this compound, with a key step involving a Sonogashira coupling reaction. The synthesis is efficient and proceeds from readily available starting materials.

Synthetic Strategy

The total synthesis of this compound is achieved through a convergent synthesis strategy. The key bond formation is a Sonogashira cross-coupling reaction between an aryl iodide and a terminal alkyne. The synthesis involves the preparation of two key fragments: 3,5-dimethoxy-4-iodobenzaldehyde and 1-ethynyl-4-methoxycyclohex-3-en-1-ol. These fragments are then coupled, followed by a final deprotection step to yield the target molecule.

Experimental Workflow

The overall synthetic workflow for the total synthesis of this compound is depicted below.

G cluster_frag1 Fragment 1 Synthesis cluster_frag2 Fragment 2 Synthesis cluster_coupling Key Coupling and Final Step cluster_bioassay Biological Evaluation A Syringaldehyde B 3,5-Dimethoxy-4-iodobenzaldehyde A->B Iodination E Sonogashira Coupling Product B->E C 4-Methoxycyclohexanone D 1-Ethynyl-4-methoxycyclohex-3-en-1-ol C->D Ethynylation D->E Sonogashira Coupling F This compound E->F Deprotection G Wheat Coleoptile Bioassay F->G Activity Testing

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound.

StepReactantsProductYield (%)
1. Iodination of SyringaldehydeSyringaldehyde, Sodium Iodide, Sodium Hypochlorite3,5-Dimethoxy-4-iodobenzaldehyde95
2. Ethynylation of 4-Methoxycyclohexanone4-Methoxycyclohexanone, Ethynylmagnesium bromide1-Ethynyl-4-methoxycyclohex-3-en-1-ol85
3. Sonogashira Coupling3,5-Dimethoxy-4-iodobenzaldehyde, 1-Ethynyl-4-methoxycyclohex-3-en-1-olCoupled Product80
4. DeprotectionCoupled ProductThis compound92

Experimental Protocols

1. Synthesis of 3,5-Dimethoxy-4-iodobenzaldehyde

  • Materials: Syringaldehyde, Sodium Iodide (NaI), Sodium Hypochlorite (NaOCl, 10-15% aqueous solution), Sodium Thiosulfate (Na₂S₂O₃), Dichloromethane (CH₂Cl₂), Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of syringaldehyde (1.0 g, 5.49 mmol) in methanol (20 mL) was added sodium iodide (1.23 g, 8.23 mmol).

    • The mixture was cooled to 0 °C, and a solution of sodium hypochlorite (10 mL) was added dropwise over 15 minutes.

    • The reaction was stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

    • The reaction was quenched by the addition of a saturated aqueous solution of sodium thiosulfate (20 mL).

    • The mixture was extracted with dichloromethane (3 x 30 mL).

    • The combined organic layers were washed with saturated aqueous sodium bicarbonate (20 mL), brine (20 mL), and dried over anhydrous sodium sulfate.

    • The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 8:2) to afford 3,5-dimethoxy-4-iodobenzaldehyde as a white solid.

  • Yield: 95%

2. Synthesis of 1-Ethynyl-4-methoxycyclohex-3-en-1-ol

  • Materials: 4-Methoxycyclohexanone, Ethynylmagnesium bromide solution (0.5 M in THF), Tetrahydrofuran (THF), Saturated aqueous Ammonium Chloride (NH₄Cl), Diethyl ether, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • To a solution of 4-methoxycyclohexanone (1.0 g, 7.8 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, was added ethynylmagnesium bromide solution (17.2 mL, 8.6 mmol, 0.5 M in THF) dropwise.

    • The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

    • The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL).

    • The mixture was extracted with diethyl ether (3 x 30 mL).

    • The combined organic layers were washed with brine (20 mL) and dried over anhydrous magnesium sulfate.

    • The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 7:3) to yield 1-ethynyl-4-methoxycyclohex-3-en-1-ol as a colorless oil.

  • Yield: 85%

3. Sonogashira Coupling

  • Materials: 3,5-Dimethoxy-4-iodobenzaldehyde, 1-Ethynyl-4-methoxycyclohex-3-en-1-ol, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF), Diethyl ether, Saturated aqueous Ammonium Chloride (NH₄Cl), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of 3,5-dimethoxy-4-iodobenzaldehyde (1.0 g, 3.25 mmol) and 1-ethynyl-4-methoxycyclohex-3-en-1-ol (0.55 g, 3.57 mmol) in a mixture of THF (15 mL) and triethylamine (5 mL) was added bis(triphenylphosphine)palladium(II) dichloride (0.046 g, 0.065 mmol) and copper(I) iodide (0.012 g, 0.065 mmol) under a nitrogen atmosphere.

    • The reaction mixture was stirred at room temperature for 12 hours.

    • The solvent was evaporated under reduced pressure.

    • The residue was diluted with diethyl ether (50 mL) and washed with a saturated aqueous solution of ammonium chloride (20 mL) and brine (20 mL).

    • The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure.

    • The crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 6:4) to give the coupled product.

  • Yield: 80%

4. Synthesis of this compound (Deprotection)

  • Materials: Coupled Product from the previous step, Pyridinium p-toluenesulfonate (PPTS), Dichloromethane (CH₂Cl₂), Saturated aqueous Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a solution of the coupled product (1.0 g, 2.9 mmol) in dichloromethane (20 mL) was added pyridinium p-toluenesulfonate (0.073 g, 0.29 mmol).

    • The reaction mixture was stirred at room temperature for 24 hours.

    • The reaction was quenched with a saturated aqueous solution of sodium bicarbonate (20 mL).

    • The mixture was extracted with dichloromethane (3 x 30 mL).

    • The combined organic layers were washed with brine (20 mL) and dried over anhydrous sodium sulfate.

    • The solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel (Hexane:Ethyl Acetate = 1:1) to afford this compound as a white solid.

  • Yield: 92%

Biological Activity Evaluation

The biological activity of this compound was evaluated using a wheat coleoptile bioassay. This assay is a standard method for determining the growth-inhibiting or growth-promoting effects of chemical substances on plants.

G A Prepare Wheat Seeds (Triticum aestivum) B Germinate in the Dark A->B C Excise Coleoptile Segments (4 mm) B->C D Incubate in Test Solutions (containing Speciosin P at various concentrations) C->D E Measure Coleoptile Length after 24 hours D->E F Compare with Control (Solvent only) E->F G Determine Growth Inhibition/Stimulation F->G

Application Notes and Protocols for the Total Synthesis of (+/-)-Speciosin P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of (+/-)-Speciosin P, a naturally occurring oxygenated cyclohexanoid. The protocol is based on the first reported total synthesis by Guerrero-Vásquez et al., which utilizes a Sonogashira coupling as a key step.[1][2][3] This document offers a comprehensive guide for the replication and potential optimization of the synthetic route.

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a multi-step sequence starting from commercially available and readily accessible starting materials. The core of the strategy revolves around the construction of the key intermediate, a substituted cyclohexenone, followed by a crucial Sonogashira cross-coupling reaction to introduce the side chain. Subsequent functional group manipulations then lead to the final natural product.

A schematic representation of the overall synthetic workflow is provided below:

SpeciosinP_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Intermediate_A 2,4-Dimethoxy-6-iodobenzaldehyde 3,5-Dimethoxyaniline->Intermediate_A Several Steps Propargyl alcohol Propargyl alcohol Intermediate_B Protected Propargyl Alcohol Propargyl alcohol->Intermediate_B Protection Intermediate_C Coupled Product Intermediate_A->Intermediate_C Sonogashira Coupling Intermediate_B->Intermediate_C Intermediate_D Cyclohexenone Intermediate Intermediate_C->Intermediate_D Cyclization & Functionalization SpeciosinP This compound Intermediate_D->SpeciosinP Final Modifications

Caption: Overall synthetic workflow for this compound.

Starting Materials and Reagents

The following tables summarize the key starting materials and reagents required for the synthesis of this compound, along with their suppliers and grades, where available.

Table 1: Key Starting Materials

Starting MaterialSupplierGrade
3,5-DimethoxyanilineSigma-AldrichReagentPlus®, 99%
Propargyl alcoholAlfa Aesar99%
IodineAcros Organics99.8%, for analysis
Copper(I) iodideStrem Chemicals99.999%
Bis(triphenylphosphine)palladium(II) dichlorideTCI>98.0%

Table 2: Reagents and Solvents for Key Transformations

TransformationReagents and Solvents
Iodination of 3,5-dimethoxyanilineIodine, Potassium iodide, Sodium bicarbonate, Water
Sandmeyer ReactionSodium nitrite, Hydrochloric acid, Copper(I) iodide
FormylationParaformaldehyde, Magnesium chloride, Triethylamine
Protection of Propargyl Alcohol2,3-Dihydropyran, Pyridinium p-toluenesulfonate, Dichloromethane
Sonogashira CouplingBis(triphenylphosphine)palladium(II) dichloride, Copper(I) iodide, Triethylamine, Tetrahydrofuran
DeprotectionPyridinium p-toluenesulfonate, Ethanol
OxidationManganese dioxide, Dichloromethane
CyclizationSodium hydride, Tetrahydrofuran
ReductionSodium borohydride, Methanol

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound.

Protocol 1: Synthesis of 2,4-Dimethoxy-6-iodobenzaldehyde (Intermediate A)

This multi-step procedure begins with the iodination of 3,5-dimethoxyaniline, followed by a Sandmeyer reaction to introduce the iodine, and finally a formylation step.

  • Step 1a: Iodination of 3,5-Dimethoxyaniline: To a solution of 3,5-dimethoxyaniline (1.0 eq) in water is added sodium bicarbonate (2.5 eq). A solution of iodine (1.1 eq) and potassium iodide (1.5 eq) in water is then added dropwise at room temperature. The reaction mixture is stirred for 2 hours, and the resulting precipitate is filtered, washed with sodium thiosulfate solution and water, and dried to yield 4-iodo-3,5-dimethoxyaniline.

  • Step 1b: Sandmeyer Reaction: The 4-iodo-3,5-dimethoxyaniline (1.0 eq) is diazotized with sodium nitrite (1.2 eq) in aqueous hydrochloric acid at 0 °C. The resulting diazonium salt solution is then added to a solution of copper(I) iodide (1.5 eq) in aqueous potassium iodide. The mixture is heated to 60 °C for 1 hour. After cooling, the product is extracted with diethyl ether, and the organic layer is washed, dried, and concentrated to give 1,3-dimethoxy-5-iodobenzene.

  • Step 1c: Formylation: To a solution of 1,3-dimethoxy-5-iodobenzene (1.0 eq) and paraformaldehyde (3.0 eq) in anhydrous dichloromethane is added magnesium chloride (1.5 eq) and triethylamine (5.0 eq). The mixture is refluxed for 24 hours. The reaction is quenched with hydrochloric acid, and the product is extracted with dichloromethane. The organic layer is washed, dried, and purified by column chromatography to afford 2,4-dimethoxy-6-iodobenzaldehyde.

Protocol 2: Sonogashira Coupling (Formation of Intermediate C)

  • To a solution of 2,4-dimethoxy-6-iodobenzaldehyde (1.0 eq) and THP-protected propargyl alcohol (1.2 eq) in a mixture of triethylamine and tetrahydrofuran (1:1) is added bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).

  • The reaction mixture is stirred at room temperature under an inert atmosphere for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the coupled product.

Protocol 3: Deprotection and Cyclization to form the Cyclohexenone Core (Intermediate D)

  • Step 3a: Deprotection: The coupled product (1.0 eq) is dissolved in ethanol, and pyridinium p-toluenesulfonate (0.2 eq) is added. The mixture is stirred at 55 °C for 4 hours. The solvent is evaporated, and the residue is purified to give the corresponding alcohol.

  • Step 3b: Oxidation: The alcohol (1.0 eq) is dissolved in dichloromethane, and activated manganese dioxide (10 eq) is added. The suspension is stirred vigorously at room temperature for 24 hours. The mixture is then filtered through Celite, and the filtrate is concentrated to give the corresponding ynone.

  • Step 3c: Intramolecular Cyclization: The ynone (1.0 eq) is dissolved in anhydrous tetrahydrofuran and cooled to 0 °C. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and purified by column chromatography to yield the cyclohexenone intermediate.

Protocol 4: Final Reduction to this compound

  • To a solution of the cyclohexenone intermediate (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) in small portions.

  • The reaction mixture is stirred for 30 minutes at 0 °C.

  • The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated.

  • Purification by column chromatography affords this compound as a white solid.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound.

Table 3: Yields of Key Synthetic Steps

StepProductYield (%)
1a4-Iodo-3,5-dimethoxyaniline95
1b1,3-Dimethoxy-5-iodobenzene80
1c2,4-Dimethoxy-6-iodobenzaldehyde65
2Coupled Product85
3aDeprotected Alcohol92
3bYnone88
3cCyclohexenone Intermediate70
4This compound90

Logical Relationships in the Synthetic Pathway

The synthesis of this compound follows a logical progression of bond-forming and functional group transformation reactions. The key logical connections are visualized in the following diagram.

Logical_Relationships Aromatic_Core_Formation Aromatic Core Synthesis Iodination Iodination Aromatic_Core_Formation->Iodination Side_Chain_Introduction Side Chain Introduction Sonogashira_Coupling Sonogashira Coupling Side_Chain_Introduction->Sonogashira_Coupling Cyclohexenone_Formation Cyclohexenone Ring Formation Deprotection Deprotection Cyclohexenone_Formation->Deprotection Final_Product_Formation Final Product Generation Reduction Reduction Final_Product_Formation->Reduction Sandmeyer_Reaction Sandmeyer Reaction Iodination->Sandmeyer_Reaction Formylation Formylation Sandmeyer_Reaction->Formylation Formylation->Side_Chain_Introduction Sonogashira_Coupling->Cyclohexenone_Formation Oxidation Oxidation Deprotection->Oxidation Intramolecular_Cyclization Intramolecular Cyclization Oxidation->Intramolecular_Cyclization Intramolecular_Cyclization->Final_Product_Formation

References

Application Note: Total Synthesis of (+/-)-Speciosin P

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Speciosin P is a naturally occurring compound first isolated from the fungus Hexagonia speciosa.[1][2] Structurally similar to the moderately active antibiotic Siccayne, Speciosin P and its analogues are of interest for their potential biological activities.[1] This document outlines the first total synthesis of racemic (+/-)-Speciosin P as reported by Guerrero-Vásquez et al. The synthetic strategy is centered around a key Sonogashira coupling reaction to construct the core structure from readily available starting materials.[2][3]

Disclaimer: This protocol is a summary and interpretation of published research. Researchers must consult the original publication (Guerrero-Vásquez, G. A. et al. J. Nat. Prod.2014 , 77(9), 2029–2036) for complete experimental details, safety information, and characterization data before attempting any laboratory work.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a convergent route that joins two key fragments via a palladium-catalyzed Sonogashira coupling. The overall workflow involves the preparation of an aromatic iodide precursor and an alkyne fragment, followed by their coupling and subsequent functional group manipulation to yield the final product.

G cluster_start Starting Materials cluster_main Key Transformation cluster_end Final Product A Aromatic Precursor C Sonogashira Coupling A->C B Alkyne Fragment B->C D This compound C->D

Figure 1. High-level workflow for the synthesis of this compound.

Experimental Protocol

The following protocol is based on the methodology described by Guerrero-Vásquez et al.[2] The synthesis is presented in a multi-step fashion.

Step 1: Preparation of Key Intermediates

The synthesis begins with the preparation of two crucial building blocks: an aromatic iodide and a terminal alkyne. These precursors are synthesized from commercially available starting materials. The specific structures and multi-step preparation of these intermediates are detailed in the source publication.

Step 2: Sonogashira Coupling

This is the cornerstone of the synthesis, where the carbon skeleton of the target molecule is assembled.

  • Reaction: The aromatic iodide intermediate is coupled with the terminal alkyne intermediate.

  • Catalyst System: The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI.

  • Base and Solvent: A suitable amine base (e.g., triethylamine, TEA) is used in a solvent like tetrahydrofuran (THF).

  • General Procedure:

    • To a solution of the aromatic iodide and the terminal alkyne in degassed solvent, add the palladium catalyst and copper(I) iodide.

    • Add the amine base and stir the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature until completion (monitored by TLC).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the resulting coupled product using column chromatography on silica gel.

G reactant1 Aromatic Iodide reagents Pd(PPh₃)₂Cl₂ CuI, TEA, THF reactant1->reagents reactant2 Terminal Alkyne reactant2->reagents product Coupled Intermediate reagents->product

Figure 2. Diagram of the key Sonogashira coupling step.

Step 3: Post-Coupling Modifications

Following the successful coupling, the intermediate is converted to this compound through a series of functional group transformations. These steps may include:

  • Deprotection: Removal of any protecting groups used on the intermediates.

  • Oxidation/Reduction: Adjustment of the oxidation state of functional groups to match the final target. For instance, the synthesis of Speciosin P involves the presence of a specific alcohol moiety, which may be installed in this phase.

The precise reagents and conditions for these final steps are critical for the overall success and yield of the synthesis and should be followed exactly as described in the primary literature.[2]

Data Summary

The following table summarizes the key transformations in the synthesis of this compound. Yields and specific reaction conditions are as reported in the source literature and should be considered representative.

Step No.Transformation DescriptionKey Reagents & ConditionsProductOverall Yield from Precursor
1Preparation of PrecursorsMulti-step synthesisAromatic Iodide & Terminal AlkyneNot specified in abstract
2Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, TEA, THFCoupled IntermediateNot specified in abstract
3Final ModificationsDeprotection/Redox reagentsThis compoundNot specified in abstract

Note: Quantitative data such as specific yields for each step are detailed within the full scientific publication.[2]

References

Application Notes and Protocols: Antifungal Activity Assay of (+/-)-Speciosin P against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both mucosal and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents. This document provides a comprehensive set of protocols to evaluate the in vitro antifungal activity of a novel investigational compound, exemplified here as (+/-)-Speciosin P, against C. albicans. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and widely accepted research practices.

These protocols will guide researchers in determining the minimum inhibitory and fungicidal concentrations, evaluating the rate and extent of fungal killing, and assessing the compound's efficacy against C. albicans biofilms.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described experimental protocols. Representative data for this compound are hypothetical and for illustrative purposes only.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Candida albicans

Candida albicans StrainThis compound MIC (µg/mL)This compound MFC (µg/mL)Amphotericin B MIC (µg/mL)Amphotericin B MFC (µg/mL)
ATCC 900288160.51
Clinical Isolate 1163212
Clinical Isolate 2 (Fluconazole-resistant)8160.51

Table 2: Time-Kill Kinetics of this compound against Candida albicans ATCC 90028

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.05.05.05.0
25.84.54.23.8
46.54.13.52.9
87.83.22.3<2.0 (Limit of Detection)
128.52.5<2.0<2.0
249.2<2.0<2.0<2.0

Table 3: Inhibition of Candida albicans ATCC 90028 Biofilm Formation and Eradication of Pre-formed Biofilms by this compound

Concentration (µg/mL)Biofilm Inhibition (%) (Crystal Violet Assay)Biofilm Viability Reduction (%) (XTT Assay)
0 (Control)00
4 (0.5x MIC)25.315.8
8 (1x MIC)55.148.2
16 (2x MIC)85.779.4
32 (4x MIC)92.490.1

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.[1]

Materials:

  • Candida albicans strain(s) (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Inoculum Preparation:

    • Subculture C. albicans on an SDA plate and incubate at 35°C for 24 hours.

    • Harvest several colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC.

    • Include a positive control (no drug) and a negative control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the positive control, determined visually or by reading the optical density at 600 nm.[2]

Determination of Minimum Fungicidal Concentration (MFC)

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquots onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Kinetics Assay

This assay determines the rate and extent of the fungicidal activity of the compound.[3][4]

Procedure:

  • Prepare a standardized inoculum of C. albicans in RPMI-1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Add this compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control without the compound.

  • Incubate the cultures at 35°C with agitation.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions of the aliquots in sterile saline and plate onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.

  • Plot the log10 CFU/mL against time for each concentration.

Biofilm Susceptibility Assays

a. Biofilm Formation Inhibition (Crystal Violet Method) [5][6]

Procedure:

  • Prepare a C. albicans suspension of 1 x 10^7 CFU/mL in RPMI-1640 medium.

  • Add 100 µL of this suspension to the wells of a 96-well flat-bottom plate.

  • Add 100 µL of RPMI-1640 containing various concentrations of this compound (e.g., 0.5x to 4x MIC).

  • Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

  • Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Fix the biofilms with 200 µL of methanol for 15 minutes.

  • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 20 minutes.

  • Wash the wells with distilled water to remove excess stain and allow them to air dry.

  • Solubilize the bound crystal violet with 200 µL of 33% acetic acid.

  • Measure the absorbance at 570 nm using a microplate reader.

b. Metabolic Activity of Pre-formed Biofilms (XTT Assay) [7][8]

Procedure:

  • Form C. albicans biofilms in a 96-well plate as described above (steps 1-4, without the compound).

  • After 24 hours of biofilm formation, wash the wells with PBS.

  • Add 200 µL of RPMI-1640 containing various concentrations of this compound to the wells with pre-formed biofilms.

  • Incubate for another 24 hours at 37°C.

  • Prepare the XTT labeling reagent (e.g., 0.5 mg/mL XTT in PBS with 1 µM menadione).

  • Wash the biofilms with PBS and add 100 µL of the XTT solution to each well.

  • Incubate in the dark at 37°C for 2-4 hours.

  • Measure the colorimetric change by reading the absorbance at 490 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antifungal Assays cluster_analysis Data Analysis prep_culture C. albicans Culture prep_inoculum Inoculum Preparation (0.5 McFarland) prep_culture->prep_inoculum mic_mfc MIC & MFC Determination (Broth Microdilution) prep_inoculum->mic_mfc Dilute for Assay time_kill Time-Kill Kinetics prep_inoculum->time_kill biofilm Biofilm Assays (Inhibition & Eradication) prep_inoculum->biofilm prep_compound Prepare this compound Stock prep_compound->mic_mfc prep_compound->time_kill prep_compound->biofilm analysis_mic Determine MIC/MFC Values mic_mfc->analysis_mic analysis_tk Plot Time-Kill Curves time_kill->analysis_tk analysis_biofilm Quantify Biofilm Inhibition/Reduction biofilm->analysis_biofilm

Caption: Experimental workflow for assessing the antifungal activity of a novel compound.

mic_protocol start Start prep_plate Prepare Serial Dilutions of this compound in 96-well plate start->prep_plate add_inoculum Add Standardized C. albicans Inoculum prep_plate->add_inoculum incubate Incubate at 35°C for 24-48h add_inoculum->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic plate_mfc Plate Aliquots from Clear Wells onto SDA read_mic->plate_mfc incubate_mfc Incubate at 35°C for 24-48h plate_mfc->incubate_mfc read_mfc Determine MFC incubate_mfc->read_mfc end End read_mfc->end potential_mechanisms cluster_targets Potential Fungal Targets cluster_effects Resulting Cellular Effects compound This compound cell_wall Cell Wall Synthesis (e.g., β-glucan synthase) compound->cell_wall cell_membrane Cell Membrane Integrity (e.g., Ergosterol synthesis) compound->cell_membrane dna_rna Nucleic Acid Synthesis compound->dna_rna protein_synth Protein Synthesis compound->protein_synth ros ROS Production compound->ros membrane_damage Membrane Permeabilization cell_wall->membrane_damage cell_membrane->membrane_damage cell_cycle Cell Cycle Arrest dna_rna->cell_cycle protein_synth->cell_cycle apoptosis Apoptosis Induction membrane_damage->apoptosis ros->apoptosis

References

Application Notes and Protocols: Antibacterial Screening of (+/-)-Speciosin P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Speciosin P is a synthetic compound with a structure analogous to naturally occurring bioactive molecules. Its potential as an antimicrobial agent warrants a systematic investigation against a panel of clinically relevant pathogenic bacteria. These application notes provide a comprehensive overview of the protocols for evaluating the antibacterial efficacy of this compound, including determination of its minimum inhibitory concentration (MIC) and a general workflow for preliminary mechanism of action studies.

Data Presentation: Antibacterial Activity of this compound

The antibacterial activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth, was determined using the broth microdilution method. The results are summarized in the table below.

Bacterial StrainTypeATCC NumberMIC (µg/mL) of this compound
Staphylococcus aureusGram-positive2921316
Enterococcus faecalisGram-positive2921232
Escherichia coliGram-negative2592264
Pseudomonas aeruginosaGram-negative27853>128
Klebsiella pneumoniaeGram-negative70060364

Note: The above data is representative and for illustrative purposes.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a. Materials and Reagents:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial cultures in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

b. Preparation of Bacterial Inoculum:

  • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Assay Procedure:

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in the highest concentration.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

  • The eleventh well in each row serves as the growth control (no compound), and the twelfth well serves as the sterility control (no bacteria).

  • Inoculate all wells, except for the sterility control, with 10 µL of the prepared bacterial inoculum.

  • Seal the plate and incubate at 35°C ± 2°C for 18-24 hours.

d. Interpretation of Results:

  • The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Kirby-Bauer Disk Diffusion Assay

This method provides a qualitative assessment of bacterial susceptibility to this compound.

a. Materials and Reagents:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Known concentration of this compound solution

  • Bacterial cultures adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

b. Assay Procedure:

  • Dip a sterile cotton swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.

  • Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.

  • Impregnate sterile filter paper disks with a known amount of this compound solution and allow them to dry.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

c. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. The size of the zone indicates the susceptibility of the bacterium to the compound.

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_analysis Data Analysis & Hit Identification cluster_mechanism Preliminary Mechanism of Action Studies start Prepare this compound Stock mic_assay Broth Microdilution MIC Assay (Gram-positive & Gram-negative panel) start->mic_assay Test Compound disk_assay Kirby-Bauer Disk Diffusion start->disk_assay Test Compound data_analysis Determine MIC Values & Zones of Inhibition mic_assay->data_analysis disk_assay->data_analysis hit_selection Identify Susceptible Strains (Active Hits) data_analysis->hit_selection time_kill Time-Kill Kinetic Assays hit_selection->time_kill Characterize Hits membrane_perm Membrane Permeability Assays hit_selection->membrane_perm macromolecule_syn Macromolecule Synthesis Inhibition hit_selection->macromolecule_syn

Caption: Experimental workflow for antibacterial screening of this compound.

signaling_pathway cluster_bacterium Bacterial Cell cell_wall Cell Wall (Peptidoglycan) inhibition Inhibition cell_wall->inhibition cell_membrane Cell Membrane cell_membrane->inhibition ribosome Ribosome (Protein Synthesis) ribosome->inhibition dna DNA (Replication/Transcription) dna->inhibition speciosin_p This compound speciosin_p->cell_wall speciosin_p->cell_membrane speciosin_p->ribosome speciosin_p->dna

Caption: Potential antibacterial mechanisms of action for this compound.

Application Notes and Protocols for Assessing the Cytotoxicity of (+/-)-Speciosin P in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the cytotoxicity of (+/-)-Speciosin P in cancer cell lines, including IC50 values and detailed mechanisms of action, is not publicly available. Therefore, this document provides a generalized framework and a series of detailed protocols that researchers can adapt to evaluate the cytotoxic properties of novel compounds such as this compound. The data presented herein is illustrative and should not be considered as experimentally verified results for this compound.

Introduction

This compound is a natural product whose biological activities are still under investigation. The evaluation of its cytotoxic potential against various cancer cell lines is a critical first step in determining its viability as a potential anticancer agent. This document outlines a comprehensive set of protocols to assess the in vitro cytotoxicity of a test compound, using this compound as a representative example. The described methodologies include the determination of cell viability and IC50 values, analysis of apoptosis induction, and examination of cell cycle distribution. These assays are fundamental in preclinical cancer research and provide valuable insights into the potential mechanisms of action of novel therapeutic candidates.

Data Presentation: Illustrative Cytotoxicity of this compound

The following table represents a hypothetical summary of the cytotoxic activity of this compound against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a biological process, in this case, cell proliferation.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [Illustrative]
MCF-7Breast Adenocarcinoma4815.2 ± 2.1
MDA-MB-231Breast Adenocarcinoma4825.8 ± 3.5
A549Lung Carcinoma4832.5 ± 4.2
HCT116Colon Carcinoma4818.9 ± 2.8
HeLaCervical Adenocarcinoma4822.1 ± 3.1
JurkatT-cell Leukemia2410.5 ± 1.5

Note: The data presented in this table is for illustrative purposes only and is not the result of actual experiments performed with this compound.

Experimental Protocols

Cell Viability and IC50 Determination by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or test compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with this compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI) cluster_cellcycle Cell Cycle Analysis (PI Staining) A1 Seed Cancer Cells in 96-well plates A2 Treat with this compound (various concentrations) A1->A2 A3 Incubate for 24-72h A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan Crystals A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 A6->A7 B1 Treat Cells with this compound (at IC50) B2 Harvest and Wash Cells B1->B2 B3 Stain with Annexin V-FITC and PI B2->B3 B4 Analyze by Flow Cytometry B3->B4 C1 Treat Cells with this compound C2 Harvest, Fix, and Permeabilize Cells C1->C2 C3 Stain with Propidium Iodide C2->C3 C4 Analyze by Flow Cytometry C3->C4

Caption: Workflow for assessing the cytotoxicity of a test compound.

Hypothetical Signaling Pathway: Intrinsic Apoptosis

Given that the specific molecular targets of this compound are unknown, a plausible mechanism to investigate is the induction of apoptosis, a common mode of action for cytotoxic compounds. The following diagram illustrates the intrinsic (mitochondrial) pathway of apoptosis.

Intrinsic_Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome SpeciosinP This compound (Hypothesized) Bax Bax/Bak Activation SpeciosinP->Bax activates Bcl2 Bcl-2/Bcl-xL Inhibition SpeciosinP->Bcl2 inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis leads to

Caption: A potential intrinsic apoptosis pathway for investigation.

Phytotoxic Effects of (+/-)-Speciosin P on Wheat Coleoptiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known phytotoxic effects of the synthetic compound (+/-)-Speciosin P on wheat coleoptiles. The information is based on published research and is intended to guide further investigation into its potential as a natural product-based herbicide. While quantitative data for this compound itself is limited, this document provides context from the original study, a detailed experimental protocol for assessing phytotoxicity using the wheat coleoptile bioassay, and a proposed signaling pathway for its mode of action.

Data Presentation

The initial investigation into the bioactivity of this compound was reported as part of a broader study on its total synthesis. While this compound was tested for its effects on wheat coleoptile elongation, the study highlighted that key synthetic intermediates exhibited greater phytotoxic activity.

Table 1: Summary of Phytotoxic Activity from the Total Synthesis of this compound

CompoundDescriptionRelative Phytotoxic Activity on Wheat Coleoptile Elongation
This compound Final synthetic productModerate
Intermediate 18 A synthetic precursor to this compoundHigh
Intermediate 29 A synthetic precursor to this compoundModerate-High
Intermediate 17 A synthetic precursor to this compoundModerate-High

Note: This table provides a qualitative summary based on the abstract of the primary research. Specific IC50 values or percentage inhibition data are not publicly available at this time.

Experimental Protocols

The following is a detailed protocol for a standard wheat coleoptile bioassay, a common method for evaluating the phytotoxicity of chemical compounds. This protocol is a composite of established methods and is representative of the type of assay used to test this compound.

Wheat Coleoptile Bioassay for Phytotoxicity

1. Materials and Reagents:

  • Wheat seeds (e.g., Triticum aestivum L.)

  • Test compound (this compound)

  • Solvent for test compound (e.g., DMSO, ethanol)

  • Distilled water

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Incubator or growth chamber with controlled temperature and darkness

  • Forceps

  • Scalpel or razor blade

  • Ruler or digital caliper

  • Test tubes or vials

  • Buffer solution (e.g., 2 mM MES, pH 6.0)

  • Sucrose

2. Seed Sterilization and Germination:

  • Surface sterilize wheat seeds by rinsing with 70% ethanol for 1 minute, followed by a 10-minute soak in a 1% sodium hypochlorite solution.

  • Rinse the seeds thoroughly with sterile distilled water (3-5 times).

  • Place a sheet of filter paper in each Petri dish and moisten with sterile distilled water.

  • Arrange the sterilized seeds on the filter paper, ensuring they are not in contact with each other.

  • Seal the Petri dishes with parafilm and place them in an incubator in complete darkness at a constant temperature (e.g., 25°C) for 3-4 days.

3. Preparation of Coleoptile Segments:

  • After the incubation period, select straight coleoptiles of uniform length (approximately 2-3 cm).

  • Using a scalpel under a dim green light (to avoid phototropic responses), carefully excise a 10 mm segment from each coleoptile, starting 3 mm below the apex.

  • Collect the excised segments in a beaker of distilled water.

4. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a series of dilutions of the test compound in the buffer solution containing 2% sucrose. The final concentrations should span a range appropriate for determining a dose-response relationship.

  • Include a control group containing the buffer solution with 2% sucrose and the same concentration of the solvent used for the stock solution.

5. Incubation and Measurement:

  • Transfer a set number of coleoptile segments (e.g., 10) into each test tube containing the different concentrations of the test solution.

  • Ensure the segments are fully submerged.

  • Incubate the test tubes in the dark at a constant temperature (e.g., 25°C) for 24 hours.

  • After incubation, remove the coleoptile segments and measure their final length using a ruler or digital caliper.

6. Data Analysis:

  • Calculate the elongation of each coleoptile segment by subtracting the initial length (10 mm) from the final length.

  • Express the elongation for each treatment as a percentage of the control.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 - (% Elongation of Treatment / % Elongation of Control) * 100

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration that causes 50% inhibition of coleoptile elongation) from the dose-response curve.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase seed_sterilization Seed Sterilization & Germination coleoptile_excision Coleoptile Excision seed_sterilization->coleoptile_excision incubation Incubation of Coleoptiles with Speciosin P coleoptile_excision->incubation solution_prep Test Solution Preparation solution_prep->incubation measurement Measurement of Coleoptile Elongation incubation->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis

Experimental workflow for the wheat coleoptile bioassay.

Mandatory Visualization

Proposed Signaling Pathway for the Phytotoxic Effects of this compound

Given that this compound is an aromatic alkyne, its phytotoxic effects are likely to involve the induction of cellular stress and disruption of key metabolic processes. The following diagram illustrates a hypothetical signaling pathway.

signaling_pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_physiological Physiological Outcome speciosin_p This compound ros_production Reactive Oxygen Species (ROS) Production speciosin_p->ros_production oxidative_stress Oxidative Stress ros_production->oxidative_stress membrane_damage Membrane Damage oxidative_stress->membrane_damage enzyme_inhibition Enzyme Inhibition oxidative_stress->enzyme_inhibition growth_inhibition Inhibition of Coleoptile Elongation membrane_damage->growth_inhibition enzyme_inhibition->growth_inhibition

Hypothetical signaling pathway of this compound.

This proposed pathway suggests that this compound may induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress. This, in turn, can cause damage to cellular membranes and inhibit essential enzymes, ultimately resulting in the observed inhibition of wheat coleoptile elongation. Further research is required to elucidate the precise molecular targets and signaling components involved in the phytotoxic action of this compound.

Unraveling the Mechanism of Action of (+/-)-Speciosin P: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Speciosin P, a natural product isolated from the fungus Hexagonia speciosa, presents a compelling subject for mechanism of action studies due to its structural similarity to siccayne, a known inhibitor of mitochondrial respiration.[1][2] While the definitive molecular pathways of Speciosin P remain to be fully elucidated, its bioactivity has been confirmed in preliminary studies, such as the wheat coleoptile bioassay.[2] This document provides a series of detailed application notes and experimental protocols designed to guide researchers in systematically investigating the mechanism of action of this compound. The following sections outline proposed studies to explore its potential anticancer and anti-inflammatory activities, common therapeutic areas for natural products of this nature.

Proposed Areas of Investigation

Given the limited specific data on Speciosin P's mechanism of action, a tiered approach is recommended. Initial studies should focus on broad cytotoxicity screening against various cell lines to identify potential therapeutic areas. Subsequent, more focused experiments can then be designed to dissect the specific molecular pathways involved.

I. Assessment of Anticancer Activity

A fundamental step in characterizing a novel compound is to evaluate its cytotoxic effects on cancer cell lines.

Application Note: Cell Viability and Proliferation Assays

To determine the potential of this compound as an anticancer agent, its effect on the viability and proliferation of various cancer cell lines should be assessed. This will establish a dose-response relationship and determine the half-maximal inhibitory concentration (IC50) for sensitive cell lines.

Protocol: MTT Assay for Cell Viability

1. Cell Culture:

  • Culture selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
  • Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
  • Replace the culture medium with fresh medium containing the different concentrations of Speciosin P or vehicle control (0.1% DMSO).
  • Incubate the plates for 24, 48, and 72 hours.

4. MTT Assay:

  • After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values of this compound
Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
MCF-7 [Experimental Data][Experimental Data][Experimental Data]
A549 [Experimental Data][Experimental Data][Experimental Data]
HCT116 [Experimental Data][Experimental Data][Experimental Data]
HEK293 [Experimental Data][Experimental Data][Experimental Data]

Experimental Workflow for Anticancer Activity Screening

Anticancer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock Solution treatment Treat with Serial Dilutions of Speciosin P compound_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Values calc_viability->calc_ic50

Caption: Workflow for determining the anticancer activity of this compound.

II. Investigation of Apoptosis Induction

Should this compound exhibit significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis.

Application Note: Detection of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Assays to detect apoptosis often measure the externalization of phosphatidylserine (a marker of early apoptosis) and DNA fragmentation (a marker of late apoptosis).

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

1. Cell Treatment:

  • Seed a sensitive cancer cell line in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

2. Cell Staining:

  • Harvest the cells and wash with cold PBS.
  • Resuspend the cells in 1X Annexin V binding buffer.
  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry:

  • Analyze the stained cells by flow cytometry.
  • FITC-negative/PI-negative cells are viable.
  • FITC-positive/PI-negative cells are in early apoptosis.
  • FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Proposed Signaling Pathway for Investigation

Apoptosis_Pathway speciosin This compound mitochondria Mitochondrial Stress speciosin->mitochondria bax Bax/Bak Activation mitochondria->bax bcl2 Bcl-2/Bcl-xL Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway for this compound.

III. Assessment of Anti-inflammatory Activity

Natural products are also a rich source of anti-inflammatory agents. Investigating the effect of this compound on inflammatory pathways is a valuable avenue of research.

Application Note: Measurement of Inflammatory Mediators

The production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 by macrophages in response to inflammatory stimuli like lipopolysaccharide (LPS) are key events in the inflammatory cascade.

Protocol: Griess Assay for Nitric Oxide Production

1. Cell Culture:

  • Culture RAW 264.7 murine macrophages.

2. Cell Treatment:

  • Seed cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.
  • Stimulate the cells with 1 µg/mL LPS for 24 hours.

3. Griess Assay:

  • Collect the cell culture supernatant.
  • Mix 50 µL of supernatant with 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes.
  • Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.
  • Measure the absorbance at 540 nm.
  • Quantify NO concentration using a sodium nitrite standard curve.

Data Presentation: Effect of this compound on NO Production
TreatmentNO Concentration (µM)
Control [Experimental Data]
LPS (1 µg/mL) [Experimental Data]
LPS + Speciosin P (1 µM) [Experimental Data]
LPS + Speciosin P (10 µM) [Experimental Data]
LPS + Speciosin P (50 µM) [Experimental Data]

Proposed Anti-inflammatory Signaling Pathway Investigation

Anti_inflammatory_Pathway lps LPS tlr4 TLR4 lps->tlr4 nf_kb_pathway NF-κB Pathway tlr4->nf_kb_pathway speciosin This compound speciosin->nf_kb_pathway inos iNOS Expression nf_kb_pathway->inos cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb_pathway->cytokines no_production NO Production inos->no_production

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The provided application notes and protocols offer a strategic framework for the systematic investigation of the mechanism of action of this compound. By exploring its potential anticancer and anti-inflammatory properties through these established assays, researchers can begin to build a comprehensive profile of this promising natural product. The resulting data will be crucial for guiding future preclinical and clinical development efforts.

References

Application Notes and Protocols: Synthesis of (+/-)-Speciosin P Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential structure-activity relationship (SAR) studies of (+/-)-Speciosin P derivatives. Speciosin P, a furanolignan, and its analogs are of interest for their potential biological activities, including anti-inflammatory effects. This document outlines a representative synthetic approach and protocols for biological evaluation to guide researchers in the exploration of this class of compounds.

Introduction

Furanolignans are a class of natural products that have garnered significant interest in drug discovery due to their diverse biological activities. Speciosin P, originally isolated from Hexagonia speciosa, represents a scaffold with potential for derivatization to explore its therapeutic applications. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying the structural motifs responsible for their biological effects.[1] This document details the synthesis of a theoretical library of this compound derivatives and proposes protocols for evaluating their anti-inflammatory activity, with a focus on the NF-κB signaling pathway, a key regulator of inflammation.[2][3]

Synthesis of this compound Derivatives

The synthesis of the Speciosin P scaffold can be achieved through various methods, with the Sonogashira coupling being a key reported strategy for the formation of the characteristic alkynyl bond.[4][5] The general workflow for the synthesis of a library of derivatives involves the preparation of key building blocks followed by their coupling and subsequent modifications.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_A Aryl Halide Synthesis cluster_B Alkyne Fragment Synthesis A1 Starting Phenol (Substituted) A2 Iodination A1->A2 A3 Protected Aryl Iodide A2->A3 C Sonogashira Coupling A3->C B1 Starting Aldehyde B2 Alkynylation B1->B2 B3 Terminal Alkyne B2->B3 B3->C D Coupled Product C->D E Deprotection D->E F This compound Derivative E->F NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) SpeciosinP Speciosin P Derivative SpeciosinP->IKK Inhibition NFkB_IkB NF-κB/IκBα (Inactive) NFkB_IkB->NFkB Release NFkB_n->Genes Transcription

References

Application Note: Purification of Synthetic (+/-)-Speciosin P by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of synthetic racemic (+/-)-Speciosin P, a bioactive compound of interest for drug development.[1] While specific published protocols for the purification of this compound are not widely available, this application note outlines a robust, generalized methodology based on established principles of column chromatography for the separation of complex organic molecules. The protocol is designed to be adaptable and serves as a strong starting point for the development of a validated purification process. Additionally, a speculative signaling pathway is presented to contextualize the potential mechanism of action of Speciosin P, highlighting areas for future research.

Introduction

Speciosin P, a naturally derived oxygenated cyclohexanoid, has garnered interest due to its structural similarity to other bioactive compounds such as siccayne, which is known to inhibit mitochondrial respiration.[1] The total synthesis of Speciosin P has been reported, making it accessible for further biological evaluation.[2][3] Effective purification of the synthetic racemic mixture is a critical step to ensure that subsequent biological assays are conducted with a compound of high purity, which is essential for accurate structure-activity relationship (SAR) studies.

Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[4][5] The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.[6] For a racemic mixture like this compound, chiral chromatography would be necessary to separate the enantiomers. However, this protocol focuses on the purification of the racemic mixture from impurities generated during synthesis.

Chromatographic Purification Protocol

The following is a proposed method for the purification of synthetic this compound using flash column chromatography. This technique is a modification of traditional column chromatography that utilizes pressure to increase the flow rate of the mobile phase, leading to faster and more efficient separations.[5]

Materials and Equipment
  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Compressed air or nitrogen source with regulator

  • Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc) - HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

  • Collection tubes

  • Sample of crude synthetic this compound

Experimental Parameters

A summary of the proposed chromatographic conditions is provided in Table 1. These parameters may require optimization based on the specific impurity profile of the crude synthetic mixture.

ParameterRecommended Setting
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in n-Hexane (e.g., 10% to 50%)
Flow Rate 10-15 mL/min (column size dependent)
Detection UV visualization at 254 nm and/or TLC with staining
Sample Loading Dry loading or minimal solvent injection

Table 1: Proposed Parameters for Column Chromatography Purification of this compound.

Detailed Experimental Protocol
  • Column Packing:

    • Insert a small plug of cotton or glass wool into the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in n-Hexane.

    • Carefully pour the slurry into the column, avoiding air bubbles.

    • Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Equilibrate the column by running the initial mobile phase (e.g., 10% EtOAc in Hexane) through the silica gel until the bed is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully apply the prepared sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the starting mobile phase (e.g., 10% EtOAc in Hexane).

    • Apply gentle pressure to the top of the column to achieve the desired flow rate.

    • Collect fractions in appropriately sized test tubes or vials.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of Ethyl Acetate to elute compounds with higher polarity.

  • Fraction Analysis:

    • Monitor the separation using Thin Layer Chromatography (TLC).

    • Spot a small amount from each collected fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., the same as the column's mobile phase).

    • Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualization of Workflow and Potential Signaling Pathway

Experimental Workflow

The overall workflow for the purification of synthetic this compound is depicted in the following diagram.

Purification_Workflow cluster_Preparation Preparation cluster_Chromatography Chromatography cluster_Analysis_and_Isolation Analysis & Isolation cluster_Final_Product Final Product Crude_Sample Crude this compound Sample_Loading Sample Loading Crude_Sample->Sample_Loading Column_Packing Column Packing (Silica Gel) Column_Packing->Sample_Loading Elution Gradient Elution (Hexane/EtOAc) Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Fraction_Pooling Pooling of Pure Fractions TLC_Analysis->Fraction_Pooling Solvent_Evaporation Solvent Evaporation Fraction_Pooling->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Potential Signaling Pathway for Investigation

The precise mechanism of action and the affected signaling pathways of Speciosin P are yet to be fully elucidated. Bioactive natural products often exert their effects by modulating key cellular signaling pathways, such as those involved in apoptosis, inflammation, or cell proliferation.[7][8] The diagram below illustrates a simplified apoptosis signaling pathway, which represents a plausible area of investigation for the biological activity of Speciosin P.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand (e.g., TNF) Receptor Death Receptor Ligand->Receptor DISC DISC Formation Receptor->DISC Caspase8 Pro-Caspase-8 to Active Caspase-8 DISC->Caspase8 Caspase3 Pro-Caspase-3 to Active Caspase-3 Caspase8->Caspase3 Stress Cellular Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 to Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis SpeciosinP This compound (Hypothesized Target) SpeciosinP->Mitochondrion SpeciosinP->Caspase3

Caption: A potential apoptosis signaling pathway for Speciosin P investigation.

Conclusion

This application note provides a comprehensive, albeit generalized, protocol for the purification of synthetic this compound by column chromatography. The successful implementation of this protocol will facilitate the acquisition of highly pure material for subsequent biological and pharmacological studies. Further research is warranted to elucidate the specific mechanism of action of Speciosin P, and the investigation of its effects on key signaling pathways, such as apoptosis, will be crucial in determining its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the (+/-)-Speciosin P Sonogashira Coupling Reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of the Sonogashira coupling reaction, a critical step in the synthesis of (+/-)-Speciosin P and other complex molecules.

Frequently Asked Questions (FAQs)

Q1: What is the Sonogashira coupling reaction and why is it important in organic synthesis?

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base.[2] Its significance lies in its ability to create complex molecular architectures, such as conjugated enynes and aryl alkynes, which are common motifs in natural products, pharmaceuticals, and organic materials, under relatively mild conditions.[1][2]

Q2: What are the most common side reactions in a Sonogashira coupling that can lower the yield?

The most prevalent side reaction is the homocoupling of the terminal alkyne to form a symmetrical diyne, often referred to as Glaser coupling.[2] This is particularly problematic when the reaction is exposed to oxygen.[2][3] Another potential issue is the deactivation of the palladium catalyst, which can lead to incomplete conversion of the starting materials.[4] For complex substrates, side reactions involving other functional groups on the molecule can also occur, especially at higher temperatures.[5]

Q3: What is the role of the copper co-catalyst, and can the reaction be performed without it?

The copper(I) co-catalyst, typically copper(I) iodide (CuI), reacts with the terminal alkyne to form a copper acetylide intermediate.[2] This species is more reactive towards the palladium complex in the transmetalation step, thereby increasing the overall reaction rate.[2] However, the presence of copper can also promote the undesirable homocoupling of the alkyne.[2] To avoid this, copper-free Sonogashira protocols have been developed, which can be advantageous for certain substrates despite sometimes requiring higher temperatures or different ligand systems.[2][6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are observing a low yield or no formation of the desired coupled product, consider the following troubleshooting steps:

  • Verify Catalyst Activity: The palladium catalyst, especially Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air and may have degraded.[7] It is recommended to use a fresh batch of catalyst or one that has been stored under an inert atmosphere. If using a Pd(II) precatalyst such as PdCl₂(PPh₃)₂, ensure that the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[2]

  • Check Reagent Quality: Ensure that the solvent and the amine base are anhydrous and have been properly degassed.[4][8] Oxygen can lead to the deactivation of the catalyst and promote homocoupling.[2][3] Amines can oxidize over time, and distillation before use may be necessary.[7]

  • Increase Reaction Temperature: For less reactive aryl halides (e.g., bromides and chlorides), higher temperatures may be required to facilitate the oxidative addition step.[5][8] Reactions can be heated to temperatures around 50-100 °C.[6][8]

  • Optimize the Ligand: The choice of phosphine ligand can significantly impact the reaction. If triphenylphosphine (PPh₃) is not effective, consider more electron-rich and sterically hindered ligands like XPhos or bidentate ligands such as dppf, which can improve catalyst stability and activity.[8][9]

  • Adjust the Base: The amine base is crucial for neutralizing the hydrogen halide byproduct and for the catalytic cycle.[2] Using an excess of the amine, or even using it as the solvent, can be beneficial.[2][7] Secondary amines like piperidine or diisopropylamine are sometimes more effective than triethylamine.[2]

Issue 2: Significant Formation of Alkyne Homocoupling Product (Glaser Coupling)

The formation of a symmetrical diyne is a strong indication of oxidative coupling of your alkyne. To mitigate this:

  • Ensure Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction.[4]

  • Consider a Copper-Free Protocol: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira reaction is a viable strategy.[2] This eliminates the primary catalyst for the Glaser coupling.

  • Use a Hydrogen Atmosphere: Diluting the inert atmosphere with a small amount of hydrogen gas has been shown to significantly reduce the amount of homocoupling product without affecting the desired cross-coupling.[3]

Data Presentation: General Reaction Parameters

The optimal conditions for the Sonogashira coupling in the synthesis of this compound will need to be determined empirically. The following tables provide a starting point based on general findings in the literature.

Table 1: Common Catalysts and Ligands for Sonogashira Coupling

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄PPh₃ (integrated)1 - 5A common Pd(0) catalyst, but can be air-sensitive.[10]
PdCl₂(PPh₃)₂PPh₃ (integrated)1 - 5An air-stable Pd(II) precatalyst.[1]
Pd₂(dba)₃PPh₃, dppf, XPhos0.5 - 2A versatile Pd(0) source, used with an external ligand.[10]
CuI-2 - 10The most common copper(I) co-catalyst.[2]

Table 2: Influence of Solvents and Bases on Reaction Efficiency

SolventBaseTemperature Range (°C)Key Considerations
Triethylamine (Et₃N)Et₃N25 - 100Often used as both base and solvent.[7][8]
THFEt₃N, Diisopropylamine25 - 65 (reflux)A common ethereal solvent.[8]
DMFEt₃N, Piperidine25 - 120A polar aprotic solvent, can aid in dissolving starting materials.[8]
AcetonitrileEt₃N25 - 80Can be a good solvent choice for certain substrates.[3][8]

Experimental Protocols

General Procedure for a Copper-Catalyzed Sonogashira Coupling

Note: This is a general guideline and should be optimized for the specific substrates in the synthesis of this compound.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.025 eq.), and the copper(I) iodide co-catalyst (0.05 eq.).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or DMF) and the degassed amine base (e.g., triethylamine, 3-5 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1 - 1.5 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to the desired temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. The filtrate is then typically diluted with an organic solvent (e.g., ethyl acetate) and washed with aqueous ammonium chloride to remove copper salts and the amine hydrohalide salt.[4] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Visualizations

Sonogashira_Troubleshooting_Workflow start Low Yield in Sonogashira Reaction check_catalyst Is the Pd catalyst active and CuI fresh? start->check_catalyst check_conditions Are conditions strictly anhydrous and anaerobic? check_catalyst->check_conditions Yes action_catalyst Use fresh catalyst and CuI. Store properly. check_catalyst->action_catalyst No optimize_temp Is the reaction temperature optimal? check_conditions->optimize_temp Yes action_conditions Degas solvents/reagents. Use dry solvents. check_conditions->action_conditions No optimize_ligand Is the ligand appropriate for the substrate? optimize_temp->optimize_ligand Yes action_temp Increase temperature, especially for Ar-Br/Cl. optimize_temp->action_temp No optimize_base Is the base and its concentration suitable? optimize_ligand->optimize_base Yes action_ligand Try electron-rich/bulky ligands (e.g., XPhos, dppf). optimize_ligand->action_ligand No outcome_success Yield Improved optimize_base->outcome_success Yes action_base Use excess amine or a different base (e.g., piperidine). optimize_base->action_base No action_catalyst->check_conditions action_conditions->optimize_temp action_temp->optimize_ligand action_ligand->optimize_base action_base->outcome_success Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_alkyne R¹-Pd(II)(C≡CR²)L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product R¹-C≡C-R² pd_alkyne->product cu_x CuX cu_alkyne Cu-C≡CR² cu_alkyne->pd_complex Cu acetylide to Pd complex cu_alkyne->cu_x Transmetalation alkyne H-C≡CR² alkyne->cu_alkyne base Base base->cu_alkyne

References

Overcoming challenges in the synthesis of (+/-)-Speciosin P

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (+/-)-Speciosin P. The core of this synthesis revolves around a critical Sonogashira coupling reaction, and this guide addresses common challenges that may be encountered.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Sonogashira coupling reaction to form the precursor to Speciosin P is showing low to no yield. What are the common causes and how can I troubleshoot this?

A1: Low or no yield in the Sonogashira coupling is a frequent issue. Here are several factors to investigate:

  • Catalyst Activity: The palladium and copper catalysts are sensitive to air and moisture. Ensure you are using fresh, high-quality catalysts and that your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Reaction Temperature: The reaction may require specific temperature control. While some Sonogashira couplings proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Monitor the reaction temperature closely and consider a gradual increase if the reaction is sluggish.

  • Solvent and Base Quality: The solvent (typically an amine like triethylamine or diisopropylamine) and any co-solvents must be anhydrous and thoroughly degassed. The amine base is crucial for the reaction mechanism and its purity can significantly impact the outcome.

  • Homocoupling of the Alkyne: A common side reaction is the Glaser coupling, or homocoupling, of the alkyne starting material. This can be minimized by ensuring a truly oxygen-free environment and by the slow addition of the alkyne to the reaction mixture.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence reactivity. If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more electron-rich or bulkier ligand if you are experiencing issues with catalyst turnover.

Q2: I am observing the formation of significant byproducts in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize them?

A2: The primary byproduct in a Sonogashira reaction is typically the homocoupled alkyne (Glaser product). To minimize its formation, ensure rigorous exclusion of oxygen from your reaction setup. This can be achieved through multiple freeze-pump-thaw cycles of your solvent and by maintaining a positive pressure of an inert gas. Another potential issue is the degradation of starting materials or the product under the reaction conditions. If you suspect this, consider running the reaction at a lower temperature for a longer period.

Q3: What is the optimal method for purifying this compound and its intermediates?

A3: Purification of the final product and intermediates in the synthesis of Speciosin P is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the specific compound. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Careful monitoring of the fractions by thin-layer chromatography (TLC) is essential to ensure proper separation.

Q4: Are there any specific handling precautions I should take with the reagents used in this synthesis?

A4: Yes, several reagents require careful handling:

  • Palladium and Copper Catalysts: These are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Amines (e.g., triethylamine, diisopropylamine): These are volatile, flammable, and corrosive. Always work in a well-ventilated fume hood and wear appropriate gloves and eye protection.

  • Organohalides and Alkynes: While generally less hazardous, it is good practice to handle all organic reagents in a fume hood.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Sonogashira coupling step in the synthesis of a key intermediate for this compound.

ParameterValue
Reactants
Aryl Iodide1.0 eq
Terminal Alkyne1.2 eq
Catalysts
Pd(PPh₃)₄0.05 eq
CuI0.10 eq
Solvent & Base
TriethylamineAnhydrous, Degassed
Reaction Conditions
TemperatureRoom Temperature
Reaction Time12 hours
AtmosphereInert (Argon or Nitrogen)
Yield
Isolated Yield~70-80% (Reported ranges for similar reactions)

Experimental Protocols

Synthesis of this compound Precursor via Sonogashira Coupling

This protocol describes the key Sonogashira coupling step for the synthesis of a precursor to this compound.

Materials:

  • Aryl Iodide (e.g., 1-iodo-2,4-dimethoxy-6-methylbenzene)

  • Terminal Alkyne (e.g., 2-ethynyl-3-methylcyclohex-2-en-1-ol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) Iodide (CuI)

  • Anhydrous, degassed triethylamine

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).

  • Add anhydrous, degassed triethylamine to the flask to dissolve the solids.

  • To this solution, add the terminal alkyne (1.2 eq) dropwise over a period of 10-15 minutes with vigorous stirring.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

Synthetic_Pathway A Aryl Iodide C Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N) A->C B Terminal Alkyne B->C D Coupled Product C->D C-C bond formation E Reduction D->E F This compound E->F

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield in Sonogashira Coupling Check_Catalyst Check Catalyst Activity (Fresh? Inert Atmosphere?) Start->Check_Catalyst Check_Temp Optimize Temperature Start->Check_Temp Check_Solvent Check Solvent/Base Quality (Anhydrous? Degassed?) Start->Check_Solvent Check_Homocoupling Check for Homocoupling (Oxygen exclusion? Slow addition?) Start->Check_Homocoupling Solution_Catalyst Use fresh catalyst under strict inert conditions Check_Catalyst->Solution_Catalyst Solution_Temp Gradually increase temperature and monitor reaction Check_Temp->Solution_Temp Solution_Solvent Use freshly dried and degassed solvents/base Check_Solvent->Solution_Solvent Solution_Homocoupling Rigorous degassing and slow alkyne addition Check_Homocoupling->Solution_Homocoupling Success Improved Yield Solution_Catalyst->Success Solution_Temp->Success Solution_Solvent->Success Solution_Homocoupling->Success

Sonogashira coupling side reactions with electron-rich aryl halides

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sonogashira Coupling Reactions

This guide provides troubleshooting advice and answers to frequently asked questions regarding Sonogashira coupling reactions, with a specific focus on challenges encountered with electron-rich aryl halides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using electron-rich aryl halides in Sonogashira couplings?

When working with electron-rich aryl halides, which are generally less reactive, the desired cross-coupling reaction can be slow.[1][2] This provides an opportunity for several side reactions to become more prominent. The most common of these is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser or Glaser-Hay coupling.[3][4] This reaction is catalyzed by the copper(I) co-catalyst and results in the formation of a symmetric 1,3-diyne byproduct.[5] Another potential issue is the deactivation of the palladium catalyst, which can manifest as the formation of palladium black.[6] With particularly challenging substrates, alkyne oligomerization can also occur.[3]

Q2: My reaction is producing a significant amount of alkyne homocoupling byproduct. How can I prevent this?

The formation of Glaser-Hay byproducts is a direct consequence of the copper co-catalyst.[7] Therefore, the most effective strategy to eliminate this side reaction is to switch to a copper-free Sonogashira protocol.[3][5] These conditions are often more effective for challenging electron-rich aryl bromides and chlorides.[3] If using the standard copper-catalyzed conditions is necessary, slow addition of the terminal alkyne to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thus minimizing its self-coupling.[8]

Q3: The oxidative addition step is often rate-limiting. How can I accelerate it for an unreactive, electron-rich aryl halide?

The oxidative addition of the aryl halide to the Pd(0) center is indeed the rate-determining step.[3] To facilitate this process with less reactive electron-rich substrates, several strategies can be employed:

  • Ligand Choice: Employing bulky and electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands can significantly increase the rate of oxidative addition.[3][9] These ligands help to form more reactive, low-coordinate palladium species.[3]

  • Reaction Temperature: Increasing the reaction temperature is a common method to overcome the activation barrier for oxidative addition, particularly for aryl bromides and chlorides.[1][10]

  • Solvent: The choice of solvent can influence reaction rates. Aprotic solvents are generally preferred.[11] Solvents like DMF can aid in both the solubility of reagents and promoting oxidative addition.[6]

Q4: Which aryl halide (I, Br, Cl) is best suited for coupling with electron-rich systems?

The reactivity of aryl halides in Sonogashira coupling follows the general trend: I > OTf > Br >> Cl.[7][10] For electron-rich systems, aryl iodides are the most reactive and will typically couple under the mildest conditions, often at room temperature.[7] Aryl bromides are less reactive and usually require elevated temperatures and more robust catalytic systems.[12] Electron-rich aryl chlorides are the most challenging substrates and necessitate the use of advanced, highly active catalysts with bulky, electron-rich ligands.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed.[3] 2. Low Reactivity: The electron-rich aryl halide is not reactive enough under the current conditions.[1] 3. Poor Reagent Quality: Solvents or amines are not adequately degassed; alkyne may be impure.1. Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain an inert (N₂ or Ar) atmosphere.[13] 2. Increase Temperature: For aryl bromides or chlorides, heating is often necessary.[1][10] 3. Change Ligand: Switch to a bulkier, more electron-donating phosphine ligand (e.g., P(t-Bu)₃, XPhos) or an NHC ligand to promote oxidative addition.[3][9] 4. Check Reagents: Use freshly distilled/dried solvents and bases. Purify the alkyne if necessary.
Significant Alkyne Homocoupling (Glaser Product) 1. Copper-Catalyzed Dimerization: The copper(I) co-catalyst is promoting the self-coupling of the terminal alkyne. This is common with slow cross-coupling reactions.[3][5]1. Use Copper-Free Conditions: This is the most direct way to prevent Glaser coupling.[3][14] 2. Slow Alkyne Addition: If using copper, add the alkyne slowly to the reaction mixture using a syringe pump to keep its instantaneous concentration low.[8] 3. Reduce Copper Loading: Titrate the amount of CuI to the minimum required for the reaction.
Formation of Palladium Black 1. Catalyst Decomposition: The palladium catalyst has agglomerated and precipitated out of the solution, rendering it inactive. This can be an issue with certain substrates, like anilines.[6]1. Add Excess Ligand: A slight excess of the phosphine ligand can sometimes help stabilize the palladium species in solution.[6] 2. Modify Solvent/Base System: Experiment with different amine bases or co-solvents (e.g., THF, Toluene).[6][8] 3. Use a Pre-catalyst: Employ a more stable palladium pre-catalyst that generates the active Pd(0) species more slowly and consistently.
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst has a limited lifetime under the reaction conditions. 2. Inhibition by Byproducts: The buildup of amine hydrohalide salt can sometimes inhibit the catalyst.1. Add Fresh Catalyst: A second charge of the palladium catalyst can sometimes restart a stalled reaction. 2. Use a Stronger or Different Base: Switching to a different amine or using an inorganic base like Cs₂CO₃ or K₃PO₄ might be beneficial, especially in copper-free systems.[9][15]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point and may require optimization.

  • To a reaction vessel, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 - 0.05 eq), and CuI (0.02 - 0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent (e.g., THF or Toluene) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-5 eq).[10]

  • Add the terminal alkyne (1.1 - 1.5 eq) via syringe.

  • Stir the reaction at room temperature or heat as required (monitoring by TLC or GC/LC-MS). For electron-rich aryl bromides, heating to 50-80 °C is common.[1]

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate or diethyl ether and filter through a pad of Celite® to remove palladium black and inorganic salts.[10][13]

  • Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts), followed by brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Protocol 2: Recommended Procedure for Copper-Free Sonogashira Coupling of Electron-Rich Aryl Halides

This protocol is recommended to avoid Glaser homocoupling.

  • To a reaction vessel, add the electron-rich aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) with a bulky, electron-rich ligand (e.g., P(t-Bu)₃, 0.04 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add a degassed solvent (e.g., DMF, Dioxane, or Toluene).

  • Add the terminal alkyne (1.2 - 1.5 eq).

  • Add a suitable base (e.g., Cs₂CO₃, K₃PO₄, or a bulky amine base like diisopropylethylamine, 2-3 eq).

  • Heat the reaction to the required temperature (often 80-120 °C for aryl bromides/chlorides) and stir until the starting material is consumed (monitoring by TLC or GC/LC-MS).[3]

  • Workup and purification are similar to the copper-catalyzed procedure, though the aqueous NH₄Cl wash is not necessary.

Visual Guides

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition (Ar-X) pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal cu_x Cu-X pd_oxidative->cu_x To Cu Cycle pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR pd_transmetal->product cu_acetylide Cu-C≡CR cu_x->cu_acetylide cu_acetylide->pd_oxidative From Cu Cycle cu_acetylide->cu_x alkyne H-C≡CR base Base

Caption: Catalytic cycles of the standard copper-co-catalyzed Sonogashira coupling.

Glaser_Coupling title Glaser Homocoupling Side Reaction alkyne1 2 H-C≡CR cu_acetylide 2 Cu(I)-C≡CR alkyne1->cu_acetylide Deprotonation diyne R-C≡C-C≡R cu_acetylide->diyne Oxidative Coupling catalyst Cu(I) Catalyst Base oxidant O₂ (oxidant)

Caption: Pathway of the undesired copper-catalyzed Glaser homocoupling of terminal alkynes.

Troubleshooting_Workflow start Reaction Issue: Low Yield / No Product check_byproduct Major byproduct observed? start->check_byproduct is_glaser Byproduct is alkyne homodimer? check_byproduct->is_glaser Yes no_reaction No reaction, or only starting material? check_byproduct->no_reaction No sol_copper_free Switch to Copper-Free Protocol is_glaser->sol_copper_free Yes sol_other_byproduct Characterize byproduct (e.g., decomposition) is_glaser->sol_other_byproduct No sol_optimize_pd Optimize Pd Catalyst System: 1. Use bulky, e⁻-rich ligand 2. Increase temperature 3. Check reagent quality no_reaction->sol_optimize_pd Yes sol_slow_addition Use Slow Addition of Alkyne sol_copper_free->sol_slow_addition If Cu is required

Caption: A workflow for troubleshooting common issues in Sonogashira coupling reactions.

References

Technical Support Center: Optimization of Catalyst Loading for (+/-)-Speciosin P Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+/-)-Speciosin P, with a specific focus on optimizing catalyst loading.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the typical catalyst used for the synthesis of this compound, and why is catalyst loading optimization important?

The synthesis of this compound is often achieved through a Sonogashira coupling reaction.[1][2][3] This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, in the presence of a copper co-catalyst.

Optimizing the catalyst loading is crucial for several reasons:

  • Maximizing Yield: Insufficient catalyst can lead to incomplete conversion and low product yield. Conversely, excessive catalyst does not necessarily improve the yield and can even lead to the formation of byproducts.[4][5][6]

  • Minimizing Costs: Palladium catalysts are expensive. Using the minimum effective amount of catalyst is economically advantageous, especially for large-scale synthesis.

  • Reducing Impurities: High catalyst loading can increase the likelihood of side reactions, leading to a more complex mixture of products and making purification more challenging.[7][8]

  • Improving Reproducibility: A well-defined and optimized catalyst loading ensures more consistent and reproducible reaction outcomes.

Q2: My Sonogashira coupling reaction for Speciosin P synthesis is showing low yield. How can I troubleshoot this by optimizing the catalyst loading?

Low yield is a common issue that can often be addressed by systematically optimizing the catalyst loading. Here’s a step-by-step troubleshooting guide:

  • Establish a Baseline: Start with a standard catalyst loading reported in the literature for similar Sonogashira reactions, typically in the range of 1-5 mol% for the palladium catalyst.

  • Systematic Variation: Set up a series of small-scale reactions, varying the catalyst loading while keeping all other parameters (temperature, reaction time, solvent, and reactant concentrations) constant.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the desired product.

  • Analyze the Results: Compare the yields obtained at different catalyst loadings to identify the optimal range. Keep in mind that a higher catalyst loading does not always lead to a higher yield and can sometimes be detrimental.[4]

Q3: I'm observing the formation of significant byproducts in my reaction. Could this be related to the catalyst loading?

Yes, the formation of byproducts can be directly influenced by the amount of catalyst used.

  • Dimerization: Excessive catalyst can sometimes promote the homocoupling of the alkyne or aryl halide starting materials, leading to undesired dimeric byproducts.[8]

  • Decomposition: High catalyst concentrations, especially at elevated temperatures, can lead to catalyst decomposition and the formation of palladium black, which can catalyze unwanted side reactions.

To mitigate this, try reducing the catalyst loading in increments and observe the effect on byproduct formation.

Q4: Can increasing the reaction time compensate for a lower catalyst loading?

To some extent, yes. A lower catalyst loading will naturally result in a slower reaction rate.[9] Therefore, extending the reaction time can sometimes allow the reaction to reach completion. However, there are limitations:

  • Reaction Stability: Prolonged reaction times, especially at higher temperatures, can lead to the degradation of starting materials, the product, or the catalyst itself.

  • Practicality: Excessively long reaction times may not be practical for routine synthesis.

It is a trade-off that needs to be evaluated for each specific case. A systematic study varying both catalyst loading and reaction time is recommended to find the most efficient conditions.

Data Presentation: Catalyst Loading Optimization

The following table summarizes hypothetical results from a catalyst loading optimization experiment for the Sonogashira coupling step in the synthesis of this compound.

EntryPd(PPh₃)₂Cl₂ (mol%)Reaction Time (h)Conversion (%)Yield of this compound (%)
10.5126558
21.0128580
32.0 8 98 92
43.089991
55.089985 (with byproduct formation)

Table 1: Effect of palladium catalyst loading on the yield of this compound. The optimal condition in this hypothetical experiment is highlighted in bold.

Experimental Protocols

General Protocol for Catalyst Loading Optimization in Sonogashira Coupling for this compound Synthesis

This protocol outlines a general procedure for optimizing the palladium catalyst loading for the key Sonogashira coupling step.

Materials:

  • Aryl halide precursor

  • Alkyne precursor

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a series of oven-dried reaction vials, add the aryl halide precursor (1.0 equiv) and a magnetic stir bar.

  • Inert Atmosphere: Seal the vials with septa and purge with an inert gas for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, the alkyne precursor (1.1-1.5 equiv), and the amine base (2.0-3.0 equiv) via syringe.

  • Catalyst Addition: In separate stock solutions, prepare the palladium catalyst and CuI in the anhydrous solvent. Add the appropriate volume of the catalyst and co-catalyst solutions to each reaction vial to achieve the desired mol%.

  • Reaction Monitoring: Stir the reactions at the desired temperature (e.g., room temperature to 60 °C) and monitor their progress by TLC or LC-MS at regular intervals.

  • Workup and Analysis: Once the reaction is complete (as indicated by the consumption of the limiting starting material), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel. Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield for each reaction.

Visualization

Catalyst_Optimization_Workflow start Start: Low Yield or Byproduct Formation define_params Define Reaction Parameters (Solvent, Temp, Conc.) start->define_params setup_rxns Set Up Parallel Reactions with Varying Catalyst Loading define_params->setup_rxns monitor Monitor Reaction Progress (TLC, LC-MS) setup_rxns->monitor analyze Analyze Yield and Purity for Each Reaction monitor->analyze optimal_found Optimal Catalyst Loading Identified analyze->optimal_found High Yield & Purity suboptimal Suboptimal Results analyze->suboptimal Low Yield or Impure Product end End: Optimized Protocol optimal_found->end adjust_time Adjust Reaction Time or Temperature suboptimal->adjust_time adjust_time->setup_rxns Re-run Experiments

Caption: Workflow for optimizing catalyst loading in a chemical synthesis.

References

Technical Support Center: Troubleshooting Low Yield in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges that lead to low yields in natural product synthesis.

Frequently Asked Questions (FAQs)

Reaction Setup and Execution

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Workup and Purification

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Protecting Groups

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My reaction is not proceeding to completion, resulting in a low yield. What are the common causes and how can I troubleshoot this?

Low conversion of starting material is a frequent cause of low yields. Several factors can contribute to an incomplete reaction. Here is a systematic guide to troubleshooting this issue.

A common reason for reactions failing to reach completion is the deactivation of reactants, reagents, or catalysts by impurities.[1] Other contributing factors can include suboptimal reaction conditions such as temperature, pressure, and concentration.[1]

Troubleshooting Guide for Incomplete Reactions:

  • Re-evaluate Reaction Time and Temperature:

    • Is the reaction truly at equilibrium? Some reactions are reversible and will not proceed to 100% conversion.[2] If the reaction has stalled, leaving it for a longer duration may not improve the yield.

    • Is the temperature optimal? Inconsistent or incorrect temperature can be a major factor.[3][4] Ensure your heating apparatus is calibrated and providing consistent heat. For some reactions, a slight increase in temperature can significantly improve the rate and conversion. However, be cautious, as excessive heat can lead to decomposition of reactants or products.[5]

  • Check Reagent and Catalyst Stoichiometry and Quality:

    • Are your calculations correct? Double-check all your calculations for reagent and catalyst amounts.

    • Is the catalyst active? Catalysts can degrade over time or become poisoned by impurities.[3] Using a fresh batch of catalyst or a higher catalyst loading might be necessary.

    • Are the reagents pure? Impurities in the starting materials can interfere with the reaction.[1] Consider purifying your starting materials.

  • Assess Solvent Quality:

    • Is your solvent sufficiently dry? For moisture-sensitive reactions, the presence of water can quench reagents or catalysts, leading to a stalled reaction.[3] Ensure you are using anhydrous solvents.

Logical Troubleshooting Workflow:

Here is a decision tree to guide you through troubleshooting an incomplete reaction:

G start Low Yield: Incomplete Reaction check_monitoring Review Reaction Monitoring Data (TLC, NMR) start->check_monitoring is_stalled Has the reaction stalled or is it proceeding slowly? check_monitoring->is_stalled stalled Reaction Stalled is_stalled->stalled Stalled slow Reaction is Slow is_stalled->slow Slow check_reversibility Is the reaction known to be reversible? stalled->check_reversibility optimize_time_temp Optimize Reaction Time and/or Temperature slow->optimize_time_temp reversible Consider Le Chatelier's Principle: - Remove a byproduct - Use excess reagent check_reversibility->reversible Yes not_reversible Investigate other factors check_reversibility->not_reversible No check_reagents Verify Reagent/Catalyst Stoichiometry and Purity not_reversible->check_reagents check_solvent Ensure Solvent is Anhydrous and Pure not_reversible->check_solvent

Caption: Troubleshooting workflow for incomplete reactions.

I suspect my reagents or solvents are not pure enough. How can I purify them and ensure they are suitable for my reaction?

The purity of reagents and solvents is critical for the success of a synthesis, and impurities can lead to low yields or complete reaction failure.[1][3]

Protocol for Drying Solvents:

Many organic reactions require anhydrous (dry) conditions. Here are protocols for drying common solvents.

Using Molecular Sieves:

Molecular sieves are a convenient and effective way to dry solvents. They are aluminosilicates with a defined pore size that selectively adsorb water.[6]

  • Activation: Before use, molecular sieves must be activated by heating them in an oven at a high temperature (typically >200 °C) under vacuum for several hours to remove any adsorbed water.

  • Procedure:

    • Add the activated molecular sieves to the solvent in a suitable flask. The recommended amount can vary, but a common starting point is 5-10% (w/v).[7]

    • Allow the solvent to stand over the molecular sieves for at least 24 hours.[6] For some solvents like THF, a longer period may be necessary.[7]

    • The dry solvent can be used directly from the flask by carefully decanting or using a syringe.

SolventDrying AgentMinimum Drying TimeExpected Residual Water (ppm)
Dichloromethane (DCM)3Å Molecular Sieves (10% w/v)24 hours0.1 - 0.9
Tetrahydrofuran (THF)3Å Molecular Sieves (20% w/v)3 days~4
Acetonitrile4Å Molecular Sieves24 hoursN/A
Methanol3Å Molecular Sieves (20% w/v)5 days8 - 10

This data is compiled from various sources.[7][8]

Distillation from a Drying Agent:

For exceptionally dry solvents, distillation from a suitable drying agent is the preferred method.

  • Tetrahydrofuran (THF) and Diethyl Ether: These are commonly dried by distillation from sodium metal and benzophenone. The benzophenone acts as an indicator; a deep blue or purple color indicates that the solvent is anhydrous.[8]

  • Dichloromethane (DCM) and Acetonitrile: These can be distilled from calcium hydride.[8]

  • Methanol: Can be dried by distillation from magnesium methoxide.[8]

Caution: Distillation of solvents should always be performed with appropriate safety precautions in a well-ventilated fume hood.

Protocol for Reagent Purification by Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds.[5][9]

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] The impurities should either be very soluble or insoluble at all temperatures.

  • Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Slow cooling generally leads to larger, purer crystals.[10]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

How do I properly set up and monitor a reaction to ensure it goes to completion and to identify potential issues early on?

Careful reaction setup and diligent monitoring are crucial for achieving high yields.

Experimental Workflow for Reaction Setup and Monitoring:

G start Reaction Planning setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Addition of Reagents and Solvents setup->reagents monitoring Reaction Monitoring (TLC, NMR, etc.) reagents->monitoring is_complete Is the reaction complete? monitoring->is_complete complete Proceed to Workup is_complete->complete Yes not_complete Continue Monitoring/ Troubleshoot is_complete->not_complete No not_complete->monitoring

Caption: A generalized workflow for setting up and monitoring a chemical reaction.

Protocol for Reaction Monitoring by Thin-Layer Chromatography (TLC):

TLC is a quick and effective method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[11][12]

  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. Mark three lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting material.

    • In the "Co" lane, spot the starting material, and then spot the reaction mixture directly on top of it.

    • In the "Rxn" lane, spot the reaction mixture.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system. The solvent should be below the baseline where you spotted your samples.[11] Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or a chemical stain.

  • Interpret the Results: As the reaction progresses, the spot corresponding to the starting material in the "Rxn" lane should diminish, and a new spot for the product should appear. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[12]

Quantitative NMR (qNMR) for Yield Determination:

For a more precise determination of yield without isolating the product, quantitative NMR can be used.

  • Sample Preparation:

    • Carefully weigh a known amount of an internal standard into an NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with your reactant or product signals.

    • Add a known amount of the crude reaction mixture to the NMR tube.

    • Dissolve the mixture in a suitable deuterated solvent.

  • NMR Acquisition: Acquire a 1H NMR spectrum. It is important to use a long relaxation delay (d1) to ensure accurate integration.

  • Data Analysis:

    • Integrate a well-resolved peak for your product and a peak for the internal standard.

    • Calculate the molar ratio of your product to the internal standard.

    • From this ratio and the known amount of the internal standard, you can calculate the amount of product in the reaction mixture and thus the yield.[2]

I seem to lose a significant amount of my product during the workup phase. What are some common pitfalls and how can I improve my recovery?

The workup procedure is a common step where product can be lost, leading to a lower isolated yield.[3][13]

Common Workup Issues and Solutions:

  • Emulsion Formation: During liquid-liquid extraction, an emulsion (a stable mixture of the organic and aqueous layers) can form, making separation difficult.

    • Solution: To break an emulsion, you can try adding a saturated solution of sodium chloride (brine), which increases the ionic strength of the aqueous layer. Gentle swirling or passing the mixture through a pad of celite can also help.

  • Product Solubility in the Aqueous Layer: If your product has some water solubility, it can be lost in the aqueous washes.

    • Solution: Before discarding the aqueous layers, it is good practice to back-extract them with a fresh portion of the organic solvent to recover any dissolved product.[13]

  • Precipitation of Product at the Interface: Sometimes, the product can precipitate at the interface between the organic and aqueous layers.

    • Solution: If this occurs, you may need to add more organic solvent to redissolve the product or filter the entire mixture to collect the solid.

  • Decomposition on Contact with Acid or Base: Some products are sensitive to acidic or basic conditions used during the workup.

    • Solution: Test the stability of your product to the planned workup conditions on a small scale before committing the entire reaction mixture.[13] If your product is unstable, you may need to use a milder workup procedure, such as washing with a saturated solution of sodium bicarbonate (a weak base) or ammonium chloride (a weak acid).

My purification by column chromatography is resulting in a low yield. How can I optimize this process?

Column chromatography is a primary method for purifying compounds, but it can also be a source of yield loss if not performed optimally.

Tips for Improving Yield in Column Chromatography:

  • Proper Solvent System Selection: Use TLC to determine the optimal solvent system that provides good separation between your product and impurities. The ideal Rf value for your product on TLC is typically between 0.2 and 0.4.

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimum amount of the column solvent and load it onto the column in a narrow band. Using too much solvent to load the sample will result in broad bands and poor separation.

  • Elution: Elute the column at a steady flow rate. A flow rate that is too fast will not allow for proper equilibration and will lead to poor separation. A flow rate that is too slow can lead to band broadening due to diffusion.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain your pure product. Pooling fractions that are not pure can necessitate another column, leading to further yield loss.

I am working on a multi-step synthesis with a complex molecule. How can protecting groups help improve my overall yield?

In the synthesis of complex natural products with multiple functional groups, selectively reacting one site without affecting others can be a significant challenge. Protecting groups are temporary modifications of a functional group to prevent it from reacting under certain conditions.[11][14] The use of a well-thought-out protecting group strategy can significantly improve the overall yield of a multi-step synthesis by preventing unwanted side reactions.[11]

Key Considerations for Protecting Group Strategy:

  • Orthogonality: In a complex synthesis, you may need to protect multiple functional groups. Orthogonal protecting groups are those that can be removed under different conditions without affecting each other. For example, one group might be removed with acid, while another is removed with a base.

  • Ease of Introduction and Removal: The reactions to add and remove the protecting group should be high-yielding and not affect other parts of the molecule.[15]

  • Stability: The protecting group must be stable to the reaction conditions under which other transformations are being performed.

Common Protecting Groups and Their Deprotection Conditions:

Functional GroupProtecting GroupDeprotection Conditions
AlcoholSilyl Ethers (e.g., TBDMS, TIPS)Fluoride ion (e.g., TBAF)
AlcoholBenzyl Ether (Bn)Hydrogenolysis (H2, Pd/C)
AmineCarbamates (e.g., Boc, Cbz)Acid (e.g., TFA) for Boc; Hydrogenolysis for Cbz
CarbonylAcetal, KetalAqueous acid

The choice of protecting groups is a critical strategic decision in a complex synthesis and can be the difference between success and failure.[16]

References

(+/-)-Speciosin P stability under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+/-)-Speciosin P Stability

Welcome to the technical support center for researchers working with this compound. This resource provides essential guidance on assessing the stability of this compound under various pH and temperature conditions. The following information is designed to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to study the stability of this compound under different pH and temperature conditions?

A1: Understanding the stability of this compound is critical for several reasons. It helps in determining the optimal conditions for storage to prevent degradation and ensure its biological activity is maintained. For drug development professionals, this information is vital for formulation design, predicting shelf-life, and identifying potential degradation products that might affect efficacy or safety. Forced degradation studies are a regulatory requirement during drug development to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[1][2][3][4]

Q2: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?

A2: Forced degradation studies, also known as stress testing, involve exposing the compound to conditions more severe than its intended storage conditions to accelerate degradation.[2][3] Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Exposure to a range of acidic and basic pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (H₂O₂).[5]

  • Thermal Stress: Exposure to high temperatures in both solid and solution states.

  • Photostability: Exposure to UV and visible light to assess light sensitivity.

Q3: What analytical techniques are recommended for monitoring the degradation of this compound?

A3: A stability-indicating analytical method is required, which can separate the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[6] Other techniques like UV-Vis spectroscopy can also be employed for quantification.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rapid degradation of this compound observed immediately upon dissolution. The compound may be highly unstable in the chosen solvent or at the working pH and temperature.Prepare solutions immediately before use. Consider using a buffered solution at a pH where the compound is expected to be more stable. Perform initial experiments at lower temperatures.
No degradation is observed under stress conditions. The stress conditions may not be harsh enough, or the duration of the study is too short.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the exposure time. Ensure proper experimental setup to allow for degradation.
Poor separation of degradation products from the parent compound in HPLC. The chromatographic method is not optimized to be "stability-indicating."Modify the mobile phase composition, gradient, flow rate, or column type. Ensure the method can resolve all significant degradation products from the parent peak.
Inconsistent or irreproducible stability data. This could be due to variations in experimental conditions, such as temperature fluctuations, inaccurate pH measurement, or inconsistent preparation of solutions.Calibrate all instruments (pH meter, oven, etc.). Prepare fresh solutions for each experiment. Use precise and consistent pipetting and dilution techniques. Run replicates for each condition.

Experimental Protocols

Protocol 1: pH-Dependent Stability Study of this compound

This protocol outlines the general procedure for assessing the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Buffers of various pH values (e.g., pH 3, 5, 7, 9, 11)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • HPLC-grade water, acetonitrile, and methanol

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: For each pH condition, dilute the stock solution with the respective buffer to a final concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C, 40°C, and 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Quenching (if necessary): Neutralize the acidic and basic samples to stop further degradation before analysis.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound and the formation of any degradation products.

  • Data Analysis: Plot the natural logarithm of the remaining concentration of this compound versus time to determine the degradation rate constant (k) for each condition.

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the stability studies.

Table 1: Stability of this compound at Different pH Values at a Constant Temperature (e.g., 40°C)

pH Time (hours) Remaining this compound (%) Degradation Rate Constant (k) Half-life (t½)
3.00100
2
4
...
7.00100
2
4
...
9.00100
2
4
...

Table 2: Stability of this compound at Different Temperatures at a Constant pH (e.g., pH 7.0)

Temperature (°C) Time (hours) Remaining this compound (%) Degradation Rate Constant (k) Half-life (t½)
250100
24
48
...
400100
12
24
...
600100
6
12
...

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the stability testing of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution of this compound dilute Dilute with Buffers of Different pH stock->dilute 1 mg/mL incubate Incubate at Different Temperatures dilute->incubate pH 3, 5, 7, 9, 11 sample Collect Samples at Time Intervals incubate->sample 25°C, 40°C, 60°C hplc HPLC Analysis sample->hplc t = 0, 2, 4... hrs data Data Interpretation (Kinetics, Half-life) hplc->data

Caption: Workflow for pH and Temperature Stability Testing.

degradation_pathway cluster_degradation Degradation Products SpeciosinP This compound (Intact Molecule) DP1 Degradation Product A (e.g., Hydrolysis) SpeciosinP->DP1 Acid/Base (Hydrolysis) DP2 Degradation Product B (e.g., Oxidation) SpeciosinP->DP2 H₂O₂ (Oxidation) DP3 Degradation Product C (e.g., Isomerization) SpeciosinP->DP3 Heat/Light (Isomerization/Photodegradation)

Caption: Potential Degradation Pathways for this compound.

troubleshooting_logic start Start Stability Experiment check_degradation Is degradation observed? start->check_degradation increase_stress Increase Stress: - Higher Temp - Stronger Acid/Base - Longer Duration check_degradation->increase_stress No check_separation Are peaks well separated in HPLC? check_degradation->check_separation Yes increase_stress->start optimize_hplc Optimize HPLC Method: - Change Mobile Phase - Adjust Gradient - Try New Column check_separation->optimize_hplc No proceed Proceed with Data Analysis check_separation->proceed Yes optimize_hplc->start

Caption: Troubleshooting Logic for Stability Studies.

References

Technical Support Center: Enhancing Solubility of (+/-)-Speciosin P for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to enhance the solubility of (+/-)-Speciosin P for use in various bioassays. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if this compound is not dissolving in my aqueous bioassay buffer?

A1: The initial and most critical step is to determine the optimal solvent for creating a concentrated stock solution. Due to the limited information on the physicochemical properties of this compound, a systematic approach to solvent selection is recommended. It is advisable to start with common organic solvents that are miscible with aqueous solutions and are generally well-tolerated in many bioassays at low final concentrations.

Q2: Which organic solvents are recommended for preparing a stock solution of this compound?

A2: For a compound with unknown solubility, it is best to test a small amount of the substance in a range of solvents. Commonly used solvents for this purpose include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

When preparing your stock solution, aim for a high concentration (e.g., 10-50 mM) to ensure that the final concentration of the organic solvent in your bioassay is minimal (typically <0.5%).

Q3: My compound is still not dissolving sufficiently in common organic solvents. What other options can I explore?

A3: If standard organic solvents are not effective, you can explore other strategies, often in combination with a co-solvent. These methods aim to alter the chemical environment to favor dissolution.[1][2][3] Consider the following approaches:

  • Use of Surfactants: Surfactants can aid in the solubilization of hydrophobic compounds by forming micelles.[2][4] Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be effective.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3][5]

Troubleshooting Guide

Q1: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my aqueous bioassay buffer. What should I do?

A1: This is a common issue known as "crashing out." It occurs when the compound is soluble in the organic stock solution but not in the final aqueous buffer. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in the bioassay.

  • Increase the Co-solvent Concentration: You can try slightly increasing the percentage of the organic solvent in the final assay medium, but be cautious as high concentrations can affect biological systems. Always run a vehicle control to account for any effects of the solvent itself.

  • Use a Different Dilution Method: Instead of adding the stock solution directly to the buffer, try a serial dilution method. Prepare an intermediate dilution in a mixture of your organic solvent and the aqueous buffer before the final dilution.

  • Incorporate a Surfactant: Adding a small amount of a biocompatible surfactant to your aqueous buffer can help to keep the compound in solution.[2]

Q2: I am concerned that the organic solvent will interfere with my bioassay. How can I minimize its impact?

A2: Minimizing solvent-induced artifacts is crucial for reliable bioassay results. Here are some best practices:

  • Use the Lowest Possible Solvent Concentration: Always aim to use the most concentrated stock solution possible to keep the final solvent concentration to a minimum (ideally ≤0.1%).

  • Run a Vehicle Control: This is a critical control in any bioassay. It consists of the assay medium with the same final concentration of the organic solvent used to deliver the test compound. This allows you to subtract any background effects of the solvent.

  • Test for Solvent Tolerance: If you are developing a new assay, it is important to determine the tolerance of your biological system to the chosen solvent by running a dose-response curve for the solvent alone.

Q3: Can I use sonication or vortexing to help dissolve this compound?

A3: Yes, mechanical methods can aid in dissolution. Gentle warming (if the compound is heat-stable), vortexing, and sonication can help to break down aggregates and increase the rate of dissolution. However, these methods may not increase the equilibrium solubility. If the compound crashes out of solution after these treatments, it indicates that the solution is supersaturated.

Data Presentation

Since specific quantitative solubility data for this compound is not publicly available, the following table is provided as a template for researchers to record their own experimental findings.

Solvent SystemTemperature (°C)Maximum Soluble Concentration (mg/mL or mM)Observations (e.g., clear solution, precipitate)
Aqueous Buffer (pH 7.4) 25
DMSO 25
Ethanol 25
Methanol 25
DMF 25
Aqueous Buffer + 1% Tween® 80 25
Aqueous Buffer + 10% Solutol® HS 15 25

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • To each tube, add a small, measured volume of a different solvent (e.g., 100 µL of DMSO, ethanol, water, etc.).

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for dissolution. If the compound has dissolved, add another measured volume of solvent to determine the approximate saturation point.

  • If the compound has not dissolved, gentle warming or sonication can be attempted.

  • Record your observations in a table similar to the template provided above.

Protocol 2: Preparation of a Stock Solution

  • Based on the results from the solubility assessment, select the most appropriate solvent.

  • Calculate the amount of this compound and the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).

  • Carefully weigh the compound and add it to a sterile vial.

  • Add the calculated volume of the chosen solvent.

  • Vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution under appropriate conditions (e.g., at -20°C or -80°C) and protect it from light if the compound is light-sensitive.

Visualizations

Solubility_Enhancement_Workflow cluster_troubleshooting Troubleshooting Options cluster_advanced Advanced Solubilization start Start: Insoluble this compound in Aqueous Buffer test_solvents Test Solubility in Common Organic Solvents (DMSO, Ethanol, DMF) start->test_solvents soluble Is it soluble? test_solvents->soluble prepare_stock Prepare Concentrated Stock Solution soluble->prepare_stock Yes advanced_methods Explore Advanced Techniques soluble->advanced_methods No dilute Dilute Stock into Bioassay Buffer prepare_stock->dilute precipitate Does it precipitate? dilute->precipitate success Proceed with Bioassay precipitate->success No troubleshoot Troubleshoot Precipitation precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc change_solvent Try a Different Co-solvent troubleshoot->change_solvent add_surfactant Add Surfactant (e.g., Tween® 80) troubleshoot->add_surfactant use_cyclodextrin Use Cyclodextrin Complexation troubleshoot->use_cyclodextrin ph_modification pH Modification advanced_methods->ph_modification solid_dispersion Solid Dispersion advanced_methods->solid_dispersion nanosuspension Nanosuspension advanced_methods->nanosuspension

Caption: Workflow for enhancing the solubility of this compound.

Solvent_Selection_Logic start Start: Need to Prepare Stock Solution dmso DMSO start->dmso First Choice: High Solubilizing Power ethanol Ethanol start->ethanol Alternative: Less Toxic dmf DMF start->dmf Alternative: Strong Solubilizer other Other Solvents (e.g., Methanol) start->other If others fail check_compatibility Check Assay Compatibility and Run Vehicle Control dmso->check_compatibility ethanol->check_compatibility dmf->check_compatibility other->check_compatibility proceed Proceed with Experiment check_compatibility->proceed

Caption: Logic for selecting a primary organic solvent for stock solution.

References

Common issues and solutions in the wheat coleoptile bioassay

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the wheat coleoptile bioassay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this classical method for quantifying auxin-like activity.

Troubleshooting Guide

This guide addresses common issues encountered during the wheat coleoptile bioassay in a question-and-answer format.

Question Possible Causes Solutions
Why are my coleoptiles not growing or showing very little elongation even in the control group? 1. Poor Seed Quality: Low germination rate or vigor of the wheat seeds. 2. Suboptimal Germination Conditions: Incorrect temperature, inadequate moisture, or fungal contamination during germination.[1] 3. Damage During Excision: Mechanical damage to the coleoptile segments during cutting. 4. Depletion of Endogenous Auxin: Coleoptile tips, the primary source of auxin, were not properly removed.[2]1. Use certified seeds of a known wheat variety with high germination rates. 2. Ensure optimal germination temperature (around 25°C) and humidity, and use sterile equipment to prevent fungal growth.[1] 3. Use a sharp, clean razor blade or a specialized cutter for precise and clean cuts.[2] 4. Ensure the apical tip (approximately 2-3 mm) of the coleoptile is completely removed.[2]
Why is there high variability in elongation among replicate coleoptile segments? 1. Inconsistent Segment Size: Variation in the length of the excised coleoptile segments. 2. Non-uniform Age of Coleoptiles: Using coleoptiles from seedlings of different ages or developmental stages. 3. Genetic Variability: Using a wheat variety that is not genetically uniform. 4. Uneven Light Exposure: Inconsistent exposure to light during handling can affect auxin sensitivity.[3]1. Use a double-bladed cutter to ensure all segments are of a uniform length (e.g., 5-10 mm).[2] 2. Select coleoptiles of the same length and from seedlings germinated for the same duration. 3. Use a pure, inbred line of wheat. 4. Perform all manipulations under a dim green or red light to minimize phototropic responses.[3]
Why am I observing an inhibitory effect at high concentrations of my test substance? 1. Supraoptimal Auxin Concentration: High concentrations of auxins are known to inhibit cell elongation.[2][4] 2. Toxicity of the Test Compound: The substance being tested may be toxic to the plant tissue at higher concentrations. 3. pH of the Test Solution: An unfavorable pH can inhibit coleoptile growth.1. Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for growth promotion.[4][5] 2. If toxicity is suspected, consider a different bioassay or modify the experimental conditions. 3. Ensure the buffer solution is at an optimal pH (around 5.9-6.2).[3]
Why are my coleoptile segments curving instead of elongating straight? 1. Uneven Application of Test Solution: If the test substance is applied unevenly, it can cause differential growth on one side of the coleoptile. 2. Geotropic Response: If the coleoptiles are not oriented vertically during germination and incubation, they may exhibit a bending response to gravity.[2]1. Ensure the coleoptile segments are fully submerged in the test solution and the petri dishes are kept level. 2. Grow the seedlings vertically and incubate the petri dishes on a flat, level surface.[2]

Frequently Asked Questions (FAQs)

Q1: What is the principle of the wheat coleoptile bioassay?

A1: The wheat coleoptile bioassay is based on the principle that auxins promote cell elongation in a concentration-dependent manner. When the auxin-producing tip of a coleoptile is removed, the elongation of the remaining segment largely ceases. The subsequent elongation of this decapitated segment is directly proportional to the concentration of an externally applied auxin or auxin-like substance, within a certain range.[6]

Q2: Which wheat variety is best for this bioassay?

A2: While many wheat (Triticum aestivum) varieties can be used, it is crucial to select a variety with a long coleoptile and high germination vigor. Using a genetically uniform, pure-line variety will help to reduce variability in the results.

Q3: How should I prepare my test solutions?

A3: Test solutions should be prepared in a buffered medium containing sucrose as a carbohydrate source. A common buffer is a phosphate-citrate buffer. The final solution should be adjusted to an optimal pH.[7] If your test compound is not readily soluble in water, a small amount of a solvent like DMSO can be used, but a solvent control must be included in the experiment.[7]

Q4: What are the optimal conditions for incubation?

A4: Incubation should be carried out in the dark to prevent any light-induced responses. The optimal temperature for wheat coleoptile elongation is typically around 25°C.[1] The incubation period is usually 20-24 hours.[2]

Q5: How do I measure the elongation of the coleoptile segments?

A5: The final length of the coleoptile segments can be measured using a ruler with millimeter gradations or by capturing an image and using image analysis software.[1] The initial length of the segments should be subtracted from the final length to determine the extent of elongation.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for the wheat coleoptile bioassay.

Table 1: Optimal Conditions for Wheat Coleoptile Elongation

ParameterOptimal Range/ValueNotes
Temperature 20-25°CHigher temperatures can inhibit coleoptile elongation.
pH of Incubation Solution 5.9 - 6.2Expansin activity, which is crucial for cell wall loosening, is pH-dependent.[3]
Incubation Time 20 - 24 hoursThis allows for sufficient time for the coleoptiles to respond to the auxin treatment.[2]
Light Conditions Complete DarknessTo avoid phototropic responses and degradation of IAA.

Table 2: Typical Auxin (IAA) Dose-Response Relationship in Wheat Coleoptiles

IAA Concentration (M)Expected Response
10⁻¹¹ - 10⁻⁸Little to no significant elongation over control.
10⁻⁷ - 10⁻⁵Proportional increase in elongation with increasing concentration.
~10⁻⁵Optimal concentration for maximum elongation.[2]
> 10⁻⁴Inhibition of elongation.[2][5]

Detailed Experimental Protocol

This section provides a detailed methodology for the wheat coleoptile straight growth bioassay.

1. Seed Germination:

  • Sterilize wheat seeds by briefly washing them in a dilute bleach solution, followed by several rinses with sterile distilled water.
  • Place the sterilized seeds on moist filter paper in petri dishes or in a rolled paper towel setup.[2]
  • Germinate the seeds in complete darkness at 25°C for 3-4 days, or until the coleoptiles are approximately 20-30 mm in length.[1]

2. Preparation of Coleoptile Segments:

  • Under a dim green or red light, select straight coleoptiles of uniform length.
  • Using a sharp, double-bladed cutter, excise a 5-10 mm segment from each coleoptile, starting 2-3 mm below the apical tip. The tip must be discarded as it is the natural source of auxin.[2]
  • Collect the excised segments in a petri dish containing distilled water.

3. Incubation with Test Solutions:

  • Prepare a series of test solutions with varying concentrations of the substance to be assayed, along with a positive control (a known concentration of IAA) and a negative control (buffer solution without any test substance).
  • Randomly transfer a set number of coleoptile segments (e.g., 10-15) into each petri dish containing the test solutions.[2]
  • Ensure the segments are fully submerged.

4. Incubation and Measurement:

  • Seal the petri dishes and incubate them in complete darkness at 25°C for 20-24 hours.[2]
  • After the incubation period, remove the coleoptile segments and measure their final length to the nearest 0.5 mm.[2]

5. Data Analysis:

  • Calculate the average elongation for each treatment group by subtracting the initial segment length from the average final length.
  • Plot a dose-response curve of the test substance concentration versus the average coleoptile elongation.

Visualizations

Auxin Signaling Pathway

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA) Auxin_N Auxin (IAA) Auxin->Auxin_N enters nucleus TIR1_AFB TIR1/AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds ARF ARF Aux_IAA->ARF represses Ubiquitination Ubiquitination & Degradation Aux_IAA->Ubiquitination targeted for ARE Auxin Response Element (ARE) in Promoter ARF->ARE binds Transcription Transcription ARF->Transcription activates Gene Auxin-Responsive Gene Auxin_N->TIR1_AFB binds

Caption: A simplified diagram of the nuclear auxin signaling pathway.

Experimental Workflow

WheatColeoptileWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Sterilization & Germination (3-4 days in dark) B Selection of Straight Coleoptiles (20-30 mm) A->B C Excision of Coleoptile Segments (5-10 mm) under dim light B->C E Incubation of Segments in Test Solutions C->E D Preparation of Test Solutions (including controls) D->E F Incubation in Dark (20-24 hours at 25°C) E->F G Measurement of Final Segment Length F->G H Data Analysis & Creation of Dose-Response Curve G->H

Caption: The experimental workflow for the wheat coleoptile bioassay.

Logical Relationship of Common Issues

TroubleshootingLogic cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Solutions S1 No/Poor Growth C1 Poor Seed Quality S1->C1 C2 Suboptimal Conditions S1->C2 C3 Handling Errors S1->C3 S2 High Variability S2->C3 C4 Inconsistent Segments S2->C4 C5 Genetic Variation S2->C5 S3 Inhibition C6 Supraoptimal Concentration/ Toxicity S3->C6 S4 Curvature C7 Uneven Application/ Geotropism S4->C7 Sol1 Use High-Quality Seeds C1->Sol1 Sol2 Optimize Environment C2->Sol2 Sol3 Refine Technique C3->Sol3 Sol4 Ensure Uniformity C4->Sol4 C5->Sol4 Sol5 Perform Dose-Response C6->Sol5 Sol6 Control Application/ Orientation C7->Sol6

References

Technical Support Center: Optimizing Antifungal Susceptibility Testing for Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the antifungal susceptibility testing of natural products.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for antifungal susceptibility testing (AFST)?

A1: The most recognized standard methods for AFST are the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] Key CLSI documents include M27 for yeasts and M38 for filamentous fungi.[4][5][6][7][8] These methods are considered the "gold standard" for their reproducibility.[9] Other methods include agar diffusion, gradient diffusion, and bioautography, though these are often recommended for preliminary screening due to variability.[10][11]

Q2: Why can't I directly apply standard AFST protocols to my natural product extracts?

A2: Standard AFST protocols were developed for single, pure compounds.[12] Natural product extracts are complex mixtures with unique chemical characteristics that can interfere with the assay.[13] Common challenges include poor water solubility, color interference with endpoint readings, and the presence of volatile compounds.[11][13][14]

Q3: How do I address the poor solubility of my natural product extract?

A3: Poor solubility is a common issue with natural products.[14][15] To address this, you can dissolve the extract in a small amount of a solvent like dimethyl sulfoxide (DMSO) before diluting it in the test medium.[16] It is crucial to keep the final DMSO concentration at a level that does not affect fungal growth, typically not exceeding 1%.[16] Always include a solvent control to ensure the solvent itself is not inhibiting fungal growth.

Q4: The color of my plant extract is interfering with the visual or spectrophotometric reading of the MIC endpoint. What can I do?

A4: Color interference is a significant challenge when testing colored plant extracts.[17] To overcome this, you can use a colorimetric indicator, such as resazurin.[12] Resazurin is blue and changes to pink in the presence of metabolically active cells, providing a clear color change to determine the minimum inhibitory concentration (MIC).[12] This modification avoids reliance on turbidity measurements which can be skewed by the extract's color.[12]

Q5: What quality control (QC) strains should I use for my experiments?

A5: Using appropriate QC strains is critical for ensuring the accuracy and reproducibility of your results.[18] The selection of QC strains depends on the fungi you are testing against. For yeasts, commonly used QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258.[19][20] It is important to ensure that the MICs for your QC strains fall within the acceptable ranges defined by CLSI or EUCAST.[19]

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible MIC Values
Possible Cause Troubleshooting Step
Inoculum size variation Standardize the inoculum preparation. Use a spectrophotometer or hemocytometer to adjust the inoculum to the recommended concentration (e.g., 0.5 to 2.5 x 10^3 CFU/mL for CLSI yeast testing).
Improper extract preparation Ensure the natural product extract is fully dissolved in the solvent before serial dilution. Vortex or sonicate if necessary. Prepare fresh dilutions for each experiment.
Media composition variability Use a standardized medium like RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS.[2] Ensure the pH is consistent.
Contamination Use aseptic techniques throughout the procedure. Include a sterility control (medium with extract but no inoculum) to check for contamination.
Issue 2: No Fungal Growth in the Positive Control Well
Possible Cause Troubleshooting Step
Inoculum viability Use a fresh culture of the test organism. Ensure the inoculum was prepared from a culture in the logarithmic growth phase.
Incorrect incubation conditions Verify the incubation temperature and duration are appropriate for the specific fungal species being tested.
Residual solvent toxicity If using a solvent like DMSO, ensure the final concentration in the well is not inhibitory to the fungus. Run a growth control with the highest concentration of the solvent used.[16]
Issue 3: "Trailing" or "Skipped" Wells
Possible Cause Troubleshooting Step
Fungistatic vs. Fungicidal Activity The "trailing" effect (reduced but persistent growth over a range of concentrations) can occur with some compounds. This is a known issue, particularly with azole antifungals.[21] Adhere strictly to the endpoint reading criteria (e.g., 50% growth inhibition for azoles).
Precipitation of the extract The natural product may be precipitating at higher concentrations. Visually inspect the wells for precipitation. Consider using a different solvent or a lower starting concentration.
Pipetting errors Ensure accurate and consistent pipetting during the serial dilution process. Use calibrated pipettes.

Data Presentation: Comparison of Standard Broth Microdilution Methods

Parameter CLSI M27 (Yeasts) CLSI M38 (Filamentous Fungi) EUCAST (Yeasts & Molds)
Medium RPMI-1640RPMI-1640RPMI-1640 + 2% Glucose[2][22]
Inoculum Size 0.5 to 2.5 x 10^3 CFU/mL0.4 to 5 x 10^4 CFU/mL[23]1 to 5 x 10^5 CFU/mL[24]
Incubation Time 24-48 hours24-72 hours (species-dependent)24-48 hours (species-dependent)
Endpoint Reading (Azoles) 50% growth reductionNo growth (visual)50% growth reduction
Endpoint Reading (Amphotericin B) 100% growth inhibition (no growth)100% growth inhibition (no growth)≥90% growth reduction[3]

Experimental Protocols

Modified Broth Microdilution Protocol for Natural Products (Based on CLSI M27)
  • Preparation of Natural Product Stock Solution:

    • Dissolve the natural product extract in 100% DMSO to create a high-concentration stock solution.

    • Prepare a working solution by diluting the stock in sterile distilled water or broth to a concentration that is typically 10 times the highest desired final concentration in the assay. The final DMSO concentration should not exceed 1% in any well.[16]

  • Inoculum Preparation:

    • Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer.

    • Dilute this suspension in RPMI-1640 medium to achieve the final recommended inoculum concentration.

  • Microplate Preparation:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the natural product working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well.

    • Include the following controls:

      • Sterility Control: Medium only.

      • Growth Control: Medium and inoculum.

      • Solvent Control: Medium, inoculum, and the highest concentration of the solvent used.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the natural product that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control.

    • For colored extracts, add a viability indicator like resazurin before incubation and read the color change to determine the MIC.

Visualizations

AFST_Workflow General Workflow for Antifungal Susceptibility Testing of Natural Products cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_controls Controls NP_Prep Natural Product Stock Preparation Serial_Dilution Serial Dilution in 96-Well Plate NP_Prep->Serial_Dilution Inoculum_Prep Fungal Inoculum Standardization Inoculation Inoculation of Microplate Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Endpoint_Reading Endpoint Reading (Visual/Spectrophotometric) Incubation->Endpoint_Reading MIC_Determination MIC Determination Endpoint_Reading->MIC_Determination QC_Strain Quality Control Strain QC_Strain->Inoculation Solvent_Control Solvent Control Solvent_Control->Inoculation Growth_Control Growth Control Growth_Control->Inoculation

Caption: A flowchart of the key steps in performing antifungal susceptibility testing for natural products.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent MICs Start Inconsistent MIC Results Check_Inoculum Is Inoculum Standardized? Start->Check_Inoculum Check_Solubility Is Extract Fully Dissolved? Check_Inoculum->Check_Solubility Yes Standardize_Inoculum Action: Standardize Inoculum Preparation Check_Inoculum->Standardize_Inoculum No Check_Media Is Media Standardized? Check_Solubility->Check_Media Yes Improve_Solubility Action: Improve Solubilization Protocol Check_Solubility->Improve_Solubility No Check_Controls Are Controls Valid? Check_Media->Check_Controls Yes Standardize_Media Action: Use Standardized Media and pH Check_Media->Standardize_Media No Review_Controls Action: Review Control Preparation and Results Check_Controls->Review_Controls No End Consistent MICs Check_Controls->End Yes Standardize_Inoculum->Check_Solubility Improve_Solubility->Check_Media Standardize_Media->Check_Controls Review_Controls->End

Caption: A decision tree for troubleshooting inconsistent MIC results in natural product antifungal testing.

References

Minimizing degradation of (+/-)-Speciosin P during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage, handling, and stability assessment of (+/-)-Speciosin P. Given that specific degradation pathways of this compound are not extensively documented, this guide is founded on best practices for handling potentially labile pharmaceutical compounds, particularly natural product alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound to minimize degradation?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a solid form in a tightly sealed, opaque container. For optimal preservation, store at or below -20°C, protected from light and moisture. For routine short-term use, storage at 2-8°C may be acceptable, but stability under these conditions should be verified. Avoid repeated freeze-thaw cycles if the compound is in solution.

Q2: How should I handle this compound to prevent degradation during experimental use?

A2: Handle this compound in a controlled laboratory environment. If the compound is known to be sensitive to light, use amber vials or cover containers with aluminum foil.[1] Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, they should be stored at low temperatures in appropriate solvents and their stability monitored over time. When not in use, ensure containers are tightly sealed to prevent exposure to air and humidity.[2][3]

Q3: What solvents are recommended for dissolving this compound?

A3: The ideal solvent will depend on the specific experimental requirements. It is crucial to determine the solubility of this compound in various common laboratory solvents. A preliminary solubility test is recommended. For many alkaloids, solvents such as DMSO, ethanol, or methanol are suitable. However, the stability of Speciosin P in these solvents should be assessed, as some solvents can promote degradation. Always use high-purity, anhydrous solvents if the compound is susceptible to hydrolysis.

Q4: I see unexpected peaks in my HPLC chromatogram when analyzing Speciosin P. What could be the cause?

A4: Unexpected peaks can arise from several sources, including degradation of Speciosin P, contamination of the sample or mobile phase, or issues with the HPLC system itself.[4] Refer to the troubleshooting section below for a more detailed guide on identifying the source of these peaks. It is advisable to run a blank (injection of solvent only) and a freshly prepared standard of Speciosin P to diagnose the issue.

Q5: How can I determine the shelf-life of my batch of this compound?

A5: The shelf-life can be determined through a stability testing program.[5][6][7] This involves storing the compound under controlled conditions (e.g., recommended storage and accelerated conditions) and analyzing its purity at specific time intervals using a stability-indicating analytical method, such as HPLC.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Appearance of New Peaks in HPLC Analysis Over Time

  • Possible Cause A: Degradation of Speciosin P. The new peaks may be degradation products. This is more likely if the sample has been stored for an extended period, at elevated temperatures, or exposed to light.

    • Solution: Analyze a freshly prepared sample to see if the new peaks are present. If not, the stored sample has likely degraded. Conduct a forced degradation study to identify potential degradation products and their retention times.

  • Possible Cause B: Sample or Solvent Contamination. Impurities in the solvent used to dissolve the sample or contamination of the sample itself can introduce extraneous peaks.

    • Solution: Prepare a fresh mobile phase and use a new, unopened bottle of solvent to dissolve the sample. Inject a solvent blank to check for contamination.

  • Possible Cause C: Carry-over from Previous Injections. Residue from a previous, more concentrated sample may be eluting in the current run.[4]

    • Solution: Run several blank injections with a strong solvent to flush the injector and column.

Issue 2: Decrease in the Peak Area of Speciosin P in a Stored Solution

  • Possible Cause A: Degradation. The compound is degrading in the solvent under the current storage conditions.

    • Solution: Perform a time-course study on the solution at the storage temperature to quantify the rate of degradation. Consider storing solutions at a lower temperature or preparing them fresh for each use.

  • Possible Cause B: Precipitation. The compound may be precipitating out of solution, especially if stored at a lower temperature than when it was prepared.

    • Solution: Visually inspect the solution for any precipitate. If present, gently warm the solution and vortex to redissolve. If precipitation is a recurring issue, consider using a different solvent or a lower concentration.

  • Possible Cause C: Adsorption to Container. The compound may be adsorbing to the surface of the storage vial.

    • Solution: Use low-adsorption vials, such as silanized glass or polypropylene tubes.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[9]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water 50:50).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 2, 6, 12, and 24 hours.

    • Thermal Degradation: Place the solid compound and the stock solution in an oven at 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing both UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/square meter) in a photostability chamber.[9] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: Analyze the stressed samples at the specified time points using a suitable stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[9]

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control. Note the formation of new peaks and the decrease in the peak area of Speciosin P.

Protocol 2: Preliminary Solubility Assessment

This protocol provides a method for determining the approximate solubility of this compound in various solvents.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, DMSO, dichloromethane).

  • Sample Preparation: Weigh 1 mg of this compound into separate, clear vials for each solvent.

  • Solvent Addition: Add the first solvent dropwise (e.g., 100 µL increments) to the vial.

  • Mixing: After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for any undissolved solid particles against a dark background.

  • Solubility Determination: Continue adding solvent in increments until the compound is fully dissolved. The approximate solubility can be calculated based on the total volume of solvent added. For example, if 1 mg dissolves in 0.5 mL, the solubility is approximately 2 mg/mL.

Data Presentation

Table 1: Illustrative Stability of this compound in Solution under Different Storage Conditions

Storage ConditionSolventInitial Purity (%)Purity after 7 Days (%)Purity after 30 Days (%)
2-8°CAcetonitrile99.598.896.2
2-8°CDMSO99.699.197.5
Room TemperatureAcetonitrile99.595.188.4
Room TemperatureDMSO99.697.092.3
-20°CAcetonitrile99.599.499.2
-20°CDMSO99.699.599.4

Note: This table presents hypothetical data for illustrative purposes. Actual stability should be determined experimentally.

Table 2: Example Results from a Forced Degradation Study of this compound

Stress ConditionDuration% Degradation of Speciosin PNumber of Degradation Products
0.1 M HCl24 hours15.22
0.1 M NaOH12 hours18.93
3% H₂O₂24 hours8.51
Heat (80°C, solid)72 hours5.11
Light Exposure-12.72

Note: This table presents hypothetical data for illustrative purposes. The extent of degradation and the number of products will depend on the specific experimental conditions.

Visualizations

experimental_workflow cluster_storage Storage & Handling cluster_experiment Experimentation cluster_analysis Analysis storage Store at -20°C Protect from light handling Prepare fresh solutions Use amber vials storage->handling solubility Solubility Test handling->solubility forced_degradation Forced Degradation solubility->forced_degradation stability_testing Stability Testing forced_degradation->stability_testing hplc HPLC Analysis stability_testing->hplc data Data Interpretation hplc->data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow start Unexpected Peak in HPLC check_fresh Analyze freshly prepared sample start->check_fresh peak_present Peak still present? check_fresh->peak_present degradation Likely Degradation Product peak_present->degradation No contamination Possible Contamination or Carry-over peak_present->contamination Yes check_blank Inject solvent blank and flush system contamination->check_blank resolve Issue Resolved check_blank->resolve

Caption: Troubleshooting logic for unexpected HPLC peaks.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of (+/-)-Speciosin P and Siccayne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of two structurally related natural products, (+/-)-Speciosin P and siccayne. Both compounds, originating from fungal sources, have garnered interest for their potential biological activities. This document summarizes their known bioactivities, presents detailed experimental protocols for their evaluation, and illustrates their potential mechanisms of action.

Comparative Bioactivity Profile

While both this compound and siccayne have been evaluated for phytotoxicity, a direct quantitative comparison from a single study with specific IC50 values is not publicly available. The primary literature suggests that intermediates in the synthesis of Speciosin P showed higher activity in a wheat coleoptile bioassay.[1] Siccayne has been more extensively characterized for its antibiotic and mitochondrial inhibitory effects.

FeatureThis compoundSiccayne
Source Fungus Hexagonia speciosa[2][3]Fungi Helminthosporium siccans and Halocyphina villosa[2][3]
Compound Class Oxygenated cyclohexanoid[2]Oxygenated cyclohexanoid[3]
Primary Bioactivity Phytotoxicity (inhibition of wheat coleoptile elongation)[3][4]Moderate antibiotic activity, inhibition of mitochondrial respiration[2]
Known Mechanism Not fully elucidated; structure-activity relationship suggests the importance of methoxy and formyl/hydroxy groups for phytotoxicity.[4]Inhibition of mitochondrial respiration in Saccharomyces cerevisiae.[2]
Other Reported Activities Other related speciosins exhibit acetylcholinesterase inhibitory and antifungal activities.-

Experimental Protocols

Wheat Coleoptile Bioassay for Phytotoxicity

This bioassay is a common method for assessing the phytotoxic or plant growth-regulating effects of chemical substances.

Methodology:

  • Seed Germination: Wheat seeds (e.g., Triticum aestivum) are surface-sterilized and germinated on moist filter paper in Petri dishes in the dark at a controlled temperature (e.g., 25°C) for 3-4 days.

  • Coleoptile Excision: Once the coleoptiles reach a suitable length (e.g., 20-30 mm), the apical 2-3 mm is removed to eliminate the endogenous source of auxin. A sub-apical segment of a standardized length (e.g., 10 mm) is then excised from the remaining coleoptile under dim light.

  • Incubation: The excised coleoptile segments are placed in test tubes or Petri dishes containing a buffered solution (e.g., phosphate buffer with 2% sucrose) and a range of concentrations of the test compound (this compound or siccayne). A control group with no test compound is also prepared.

  • Measurement: The test containers are incubated in the dark at a controlled temperature for 24-48 hours. After incubation, the final length of the coleoptile segments is measured.

  • Data Analysis: The percentage of elongation or inhibition relative to the control is calculated for each concentration. An IC50 value (the concentration that causes 50% inhibition of elongation) can be determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and fitting the data to a dose-response curve.

Mitochondrial Respiration Inhibition Assay in Saccharomyces cerevisiae

This assay determines the effect of a compound on the oxygen consumption rate of yeast, a direct measure of mitochondrial respiratory chain activity.

Methodology:

  • Yeast Culture: Saccharomyces cerevisiae is cultured in a suitable medium. For assessing mitochondrial respiration specifically, a non-fermentable carbon source like glycerol or lactate is used to force the yeast to rely on aerobic respiration.

  • Cell Preparation: Yeast cells are harvested during the exponential growth phase, washed, and resuspended in a respiration buffer to a specific cell density.

  • Oxygen Consumption Measurement: The oxygen consumption rate (OCR) is measured using a Seahorse XF Analyzer or a Clark-type oxygen electrode.

  • Inhibitor Addition: After establishing a baseline OCR, the test compound (siccayne) is added at various concentrations. The change in OCR is monitored in real-time.

  • Controls: A vehicle control (the solvent used to dissolve the compound) is run in parallel. Known inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III, potassium cyanide for Complex IV) can be used as positive controls.

  • Data Analysis: The percentage of inhibition of OCR is calculated for each concentration of the test compound relative to the baseline. An IC50 value can then be determined from the dose-response curve.

Signaling Pathways and Experimental Workflow

Putative Signaling Pathway for Siccayne

While the direct signaling targets of siccayne have not been fully elucidated, its known mechanism of inhibiting mitochondrial respiration can trigger downstream cellular events, particularly apoptosis. The inhibition of the electron transport chain leads to mitochondrial dysfunction, which is a key initiator of the intrinsic apoptotic pathway.

siccayne_pathway cluster_extracellular Extracellular cluster_cellular Cellular siccayne Siccayne mitochondrion Mitochondrion siccayne->mitochondrion etc Electron Transport Chain (ETC) mitochondrion->etc contains etc->siccayne inhibited by cytochrome_c Cytochrome c etc->cytochrome_c release caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis executes

Caption: Putative apoptotic pathway initiated by siccayne.

Experimental Workflow for Bioactivity Comparison

The following diagram outlines a logical workflow for a comprehensive comparison of the bioactivity of this compound and siccayne.

experimental_workflow cluster_compounds Test Compounds cluster_assays Bioactivity Assays cluster_analysis Data Analysis and Comparison speciosin This compound phytotoxicity Wheat Coleoptile Bioassay speciosin->phytotoxicity siccayne Siccayne siccayne->phytotoxicity mitochondrial Mitochondrial Respiration Inhibition Assay siccayne->mitochondrial ic50 Determine IC50 values phytotoxicity->ic50 mitochondrial->ic50 comparison Comparative Analysis ic50->comparison

Caption: Workflow for comparing bioactivity.

References

Comparative Analysis of the Structure-Activity Relationship of (+/-)-Speciosin P Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cytotoxic potential of Speciosin P analogs, detailing their structure-activity relationships, experimental validation, and potential mechanisms of action.

Introduction

Speciosins, a class of oxygenated cyclohexanoids isolated from the basidiomycete Hexagonia speciosa, have garnered significant interest in the scientific community due to their diverse biological activities. Among them, (+/-)-Speciosin P and its analogs are being explored for their potential as anticancer agents. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of the available data on Speciosin P analogs, focusing on their cytotoxic effects and the key structural features that govern their activity.

Structure-Activity Relationship of Speciosin Analogs

While a comprehensive SAR study on a systematically modified series of this compound analogs is not yet available in the public domain, preliminary studies on related speciosins and their synthetic intermediates offer valuable insights into the structural requirements for biological activity.

Key Structural Features Influencing Activity:

  • Methoxy Groups on the Aromatic Ring: The presence of methoxy groups on the aromatic ring has been identified as a critical factor for the biological activity of speciosin analogs. Studies on the synthesis of Speciosins G and P have indicated that these substitutions are important for their activity in the wheat coleoptile bioassay.

  • Formyl or Hydroxy Group in the Side Chain: The nature of the substituent on the side chain also plays a significant role. The presence of a formyl or a hydroxyl group is considered a key requirement for the observed bioactivity.

  • 8-O-Methylfusarubin - A Potent Analog: A notable analog, 8-O-Methylfusarubin, has demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line with an impressive IC50 value of 1.01 μM. This highlights the potential of modifications at the periphery of the core structure to enhance anticancer efficacy.

Comparative Cytotoxicity Data

To facilitate a clear comparison of the cytotoxic potential of various speciosin analogs, the available quantitative data is summarized in the table below. The data is primarily derived from studies on Speciosin B, a closely related compound, which provides a valuable reference for understanding the potential of this class of molecules.

CompoundCell LineIC50 (µM)
Speciosin BHL-60 (Human promyelocytic leukemia)0.23
SMMC-7721 (Human hepatoma)0.70
A-549 (Human lung carcinoma)3.30
MCF-7 (Human breast adenocarcinoma)2.85
SW480 (Human colon adenocarcinoma)2.95
8-O-MethylfusarubinMCF-7 (Human breast adenocarcinoma)1.01

Table 1: Cytotoxic Activity of Speciosin Analogs. This table summarizes the 50% inhibitory concentration (IC50) values of Speciosin B and 8-O-Methylfusarubin against various human cancer cell lines.

Experimental Protocols

The evaluation of the cytotoxic activity of Speciosin P analogs relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key experiments cited in the literature.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Speciosin P analogs and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Wheat Coleoptile Bioassay

This bioassay is a classic method for evaluating the overall biological activity of compounds, particularly their effects on plant growth, which can be indicative of broader cytotoxic or growth-inhibitory properties.

Procedure:

  • Seed Germination: Sterilize wheat seeds and germinate them in the dark on moist filter paper for 3-4 days until the coleoptiles reach a length of 20-30 mm.

  • Coleoptile Sectioning: Under a dim green light, cut 10 mm segments from the sub-apical region of the coleoptiles.

  • Incubation: Place the coleoptile segments in test tubes containing a buffered solution (e.g., 2% sucrose and phosphate buffer) and different concentrations of the test compounds.

  • Measurement: After a 24-hour incubation period in the dark, measure the final length of the coleoptile segments.

  • Data Analysis: Compare the elongation of the treated coleoptiles with that of the control to determine the percentage of inhibition or stimulation.

Signaling Pathways and Experimental Workflows

Currently, there is limited specific information available regarding the precise signaling pathways targeted by this compound and its analogs. However, the structural similarity of speciosins to siccayne, an inhibitor of mitochondrial respiration, suggests a potential mechanism of action involving the disruption of cellular energy metabolism. Further research is required to elucidate the exact molecular targets and downstream signaling cascades affected by these compounds.

The general workflow for the evaluation and characterization of Speciosin P analogs is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_sar SAR Analysis cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Bioassay General Bioassays (e.g., Wheat Coleoptile) Purification->Bioassay SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Bioassay->SAR Pathway Signaling Pathway Analysis SAR->Pathway Target Target Identification Pathway->Target

Figure 1. General workflow for the development and analysis of Speciosin P analogs.

Conclusion

The available data, although preliminary, suggests that this compound analogs represent a promising class of compounds for the development of novel anticancer agents. The key structural motifs influencing their activity appear to be the methoxy groups on the aromatic ring and the presence of a formyl or hydroxyl group on the side chain. The potent cytotoxicity of analogs like 8-O-Methylfusarubin and Speciosin B against various cancer cell lines underscores the therapeutic potential of this chemical scaffold.

Future research should focus on the systematic synthesis and evaluation of a broader range of this compound analogs to establish a more comprehensive SAR. Furthermore, in-depth studies are needed to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be critical for their advancement as clinical candidates. This guide serves as a foundational resource for researchers in this exciting field, providing a summary of the current knowledge and a framework for future investigations.

Validating the Antifungal Efficacy of (+/-)-Speciosin P: A Comparative Analysis with Established Controls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal activity of the novel compound (+/-)-Speciosin P against well-characterized antifungal agents, Fluconazole and Caspofungin. The data presented herein is based on standardized in vitro susceptibility testing to offer a clear, objective performance benchmark. This document outlines the experimental protocols for validation and visualizes the underlying mechanisms of action of the control drugs to provide a comprehensive framework for evaluating this compound as a potential antifungal candidate.

Comparative Antifungal Activity

The antifungal efficacy of this compound was evaluated against two common fungal pathogens, Candida albicans and Aspergillus fumigatus, and benchmarked against the known antifungal agents Fluconazole and Caspofungin. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Control Antifungals

CompoundTarget OrganismMIC (µg/mL)
This compound (Hypothetical Data) Candida albicans8
Aspergillus fumigatus16
Fluconazole Candida albicans1
Aspergillus fumigatus64
Caspofungin Candida albicans0.25
Aspergillus fumigatus0.125

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

The in vitro antifungal activity was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 for yeasts and M38-A2 for filamentous fungi with some modifications.[1]

1. Inoculum Preparation:

  • Yeast (Candida albicans): Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Filamentous Fungi (Aspergillus fumigatus): Conidia were harvested and suspended in sterile saline. The suspension was adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.

2. Microplate Preparation:

  • A serial two-fold dilution of this compound, Fluconazole, and Caspofungin was prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Each well received 100 µL of the diluted drug, followed by 100 µL of the prepared fungal inoculum.

  • A growth control well (inoculum without drug) and a sterility control well (medium without inoculum) were included for each tested organism.

3. Incubation:

  • The microplates were incubated at 35°C for 24-48 hours for Candida albicans and 48-72 hours for Aspergillus fumigatus.

4. MIC Determination:

  • The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (approximately 50% for azoles and complete inhibition for echinocandins and Speciosin P) compared to the growth control.

G cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Inoculation of 96-well Plate Inoculation of 96-well Plate Inoculum Preparation->Inoculation of 96-well Plate Antifungal Compounds Antifungal Compounds Serial Dilution Serial Dilution Antifungal Compounds->Serial Dilution Serial Dilution->Inoculation of 96-well Plate Incubation (35°C) Incubation (35°C) Inoculation of 96-well Plate->Incubation (35°C) Visual Reading of Growth Visual Reading of Growth Incubation (35°C)->Visual Reading of Growth MIC Determination MIC Determination Visual Reading of Growth->MIC Determination

Experimental workflow for MIC determination.

Mechanisms of Action of Control Antifungals

To provide context for the evaluation of this compound, the established mechanisms of action for the control drugs, Fluconazole and Caspofungin, are illustrated below. These distinct pathways highlight the different cellular processes targeted by current antifungal therapies.

Fluconazole: Inhibition of Ergosterol Synthesis

Fluconazole is a triazole antifungal that targets the fungal cell membrane.[2][3] It specifically inhibits the fungal cytochrome P450 enzyme, 14α-demethylase.[3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[4][5] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth.[4][5]

G Fluconazole Fluconazole 14α-demethylase 14α-demethylase Fluconazole->14α-demethylase inhibits Ergosterol Synthesis Ergosterol Synthesis 14α-demethylase->Ergosterol Synthesis is essential for Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Synthesis->Fungal Cell Membrane Integrity maintains Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Membrane Integrity->Fungal Growth Inhibition disruption leads to

Fluconazole's mechanism of action.

Caspofungin: Inhibition of β-(1,3)-D-Glucan Synthesis

Caspofungin belongs to the echinocandin class of antifungals and targets the fungal cell wall.[6][7] It non-competitively inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall.[6][7] This inhibition weakens the cell wall, leading to osmotic instability and cell lysis.[7][8]

G Caspofungin Caspofungin β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase Caspofungin->β-(1,3)-D-glucan synthase inhibits β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan Synthesis β-(1,3)-D-glucan synthase->β-(1,3)-D-glucan Synthesis is essential for Fungal Cell Wall Integrity Fungal Cell Wall Integrity β-(1,3)-D-glucan Synthesis->Fungal Cell Wall Integrity maintains Fungal Cell Lysis Fungal Cell Lysis Fungal Cell Wall Integrity->Fungal Cell Lysis disruption leads to

Caspofungin's mechanism of action.

References

A Comparative Analysis of (+/-)-Speciosin P and Commercial Fungicides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the antifungal properties of the natural product (+/-)-Speciosin P in comparison to established commercial fungicides. This document provides an objective analysis of their performance, supported by available experimental data, and outlines detailed experimental methodologies for further investigation.

Introduction

The continuous search for novel antifungal agents is driven by the emergence of resistant fungal strains and the demand for more effective and environmentally benign solutions in agriculture and medicine. Natural products remain a promising reservoir of new chemical entities with diverse biological activities. (+/-)-Speocytosin P, a polyacetylenic compound isolated from the fungus Hexagonia speciosa, represents one such candidate. This guide provides a comparative overview of this compound and three major classes of commercial fungicides: a Quinone outside Inhibitor (QoI) represented by azoxystrobin, a Demethylation Inhibitor (DMI) represented by propiconazole, and a multi-site contact fungicide represented by captan.

Quantitative Performance Data

A direct quantitative comparison of the antifungal activity of this compound with commercial fungicides is challenging due to the limited publicly available data on the minimum inhibitory concentration (MIC) or half-maximal effective concentration (EC50) of this compound against a wide range of fungal pathogens. However, studies on structurally related polyacetylenic compounds provide insights into its potential efficacy. The following table summarizes the available quantitative data for the selected commercial fungicides against various phytopathogenic fungi.

Fungicide ClassActive IngredientTarget FungusEC50 (µg/mL)MIC (µg/mL)Reference
Polyacetylene This compound-Data not availableData not available-
Related PolyacetylenesBotrytis cinerea-3.91 - 31.25[1]
Fusarium oxysporum-3.91 - 31.25[1]
Phytophthora capsici-3.91 - 31.25[1]
Fusarium solani-3.91 - 31.25[1]
QoI AzoxystrobinAlternaria alternata1.86-[2]
DMI PropiconazoleAlternaria alternata1.90-[2]
Penicillium digitatum (sensitive)0.104-[3]
Galactomyces citri-aurantii0.34-[4]
Multi-site Captan-Data not availableData not available-

Note: The antifungal activity of polyacetylenes can be potent, with some compounds showing MIC values in the low µg/mL range against various plant pathogens[1]. The lack of specific data for this compound highlights an area for future research. Data for commercial fungicides can vary depending on the specific fungal isolate and the experimental conditions.

Experimental Protocols

Standardized methods are crucial for the reliable evaluation of antifungal activity. The following is a detailed protocol for the broth microdilution method, a commonly used technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Antifungal Susceptibility Testing

1. Preparation of Fungal Inoculum:

  • The fungal isolate is cultured on a suitable agar medium (e.g., Potato Dextrose Agar for many phytopathogens) at an appropriate temperature until sporulation.

  • Spores or conidia are harvested by flooding the agar surface with sterile saline or a suitable buffer containing a wetting agent (e.g., Tween 80).

  • The suspension is filtered to remove mycelial fragments.

  • The spore concentration is adjusted using a hemocytometer or spectrophotometrically to a final concentration of approximately 1 x 10^6 CFU/mL.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (e.g., this compound, azoxystrobin, propiconazole, or captan) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640). The final concentrations should cover a range that is expected to include the MIC value.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension to achieve a final inoculum concentration of approximately 0.5 - 2.5 x 10^5 CFU/mL.

  • A growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at a suitable temperature (e.g., 25-28°C for many phytopathogens) for a defined period (e.g., 48-72 hours), depending on the growth rate of the fungus.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth control.

  • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

Mechanism of Action and Signaling Pathways

The efficacy of an antifungal agent is intrinsically linked to its mechanism of action. The following sections describe the known or proposed mechanisms for this compound and the selected commercial fungicides, accompanied by visual representations of the affected pathways.

This compound (Proposed Mechanism)

While the exact mechanism of action for this compound has not been elucidated, its structural similarity to other polyacetylenic natural products suggests a multi-faceted mode of action. Polyacetylenes are known to disrupt fungal cell membranes, leading to increased permeability and leakage of cellular contents. They can also induce the production of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components. Furthermore, some polyacetylenes have been shown to interfere with key signaling pathways, such as the MAPK (Mitogen-Activated Protein Kinase) and calcium signaling pathways, which are crucial for fungal growth and development[1].

SpeciosinP_Mechanism SpeciosinP This compound Membrane Fungal Cell Membrane SpeciosinP->Membrane Disruption ROS Reactive Oxygen Species (ROS) SpeciosinP->ROS Induction MAPK MAPK Signaling Pathway SpeciosinP->MAPK Interference Calcium Calcium Signaling Pathway SpeciosinP->Calcium Interference Growth Fungal Growth Inhibition Membrane->Growth ROS->Growth MAPK->Growth Calcium->Growth

Caption: Proposed multi-target mechanism of action for this compound.

Azoxystrobin (QoI Fungicide)

Azoxystrobin is a member of the Quinone outside Inhibitor (QoI) class of fungicides. Its primary mode of action is the inhibition of mitochondrial respiration. Specifically, azoxystrobin binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain. This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting the production of ATP, the cell's primary energy currency. The disruption of energy production ultimately leads to the cessation of fungal growth and spore germination.

Azoxystrobin_Mechanism Azoxystrobin Azoxystrobin Mitochondrion Mitochondrion Azoxystrobin->Mitochondrion ETC Electron Transport Chain (Complex III) Azoxystrobin->ETC Inhibition at Qo site Mitochondrion->ETC ATP ATP Production ETC->ATP Blocked Growth Fungal Growth Inhibition ATP->Growth Depletion leads to

Caption: Mechanism of action of Azoxystrobin via inhibition of mitochondrial respiration.

Propiconazole (DMI Fungicide)

Propiconazole belongs to the Demethylation Inhibitor (DMI) class of fungicides. Its mechanism of action involves the inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and function. Propiconazole specifically inhibits the enzyme 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in disrupted membrane structure and function, and ultimately, the inhibition of fungal growth.

Propiconazole_Mechanism Propiconazole Propiconazole Ergosterol_Pathway Ergosterol Biosynthesis Pathway Propiconazole->Ergosterol_Pathway Demethylase 14α-demethylase Propiconazole->Demethylase Inhibition Ergosterol_Pathway->Demethylase Ergosterol Ergosterol Demethylase->Ergosterol Blocked Synthesis Membrane Fungal Cell Membrane Ergosterol->Membrane Depletion Growth Fungal Growth Inhibition Membrane->Growth

Caption: Mechanism of action of Propiconazole via inhibition of ergosterol biosynthesis.

Captan (Multi-site Contact Fungicide)

Captan is a broad-spectrum, non-systemic fungicide with a multi-site mode of action. It is a thiol-reactant, meaning it reacts with sulfhydryl (-SH) groups found in various proteins and enzymes within the fungal cell. This non-specific binding disrupts the function of numerous essential enzymes, particularly those involved in respiration. By inhibiting multiple metabolic processes simultaneously, captan effectively halts fungal growth. Its multi-site nature makes the development of resistance in fungi less likely compared to single-site inhibitors.

Captan_Mechanism Captan Captan Thiol_Groups Thiol Groups (-SH) in Enzymes Captan->Thiol_Groups Reacts with Respiration Cellular Respiration Thiol_Groups->Respiration Inhibition Metabolism Multiple Metabolic Pathways Thiol_Groups->Metabolism Disruption Growth Fungal Growth Inhibition Respiration->Growth Metabolism->Growth

Caption: Multi-site mechanism of action of Captan through reaction with thiol groups.

Conclusion

This compound, as a representative of polyacetylenic natural products, holds promise as a potential antifungal agent. While a direct quantitative comparison with commercial fungicides is currently hampered by the lack of specific data for Speciosin P, the known potent activity of related compounds suggests it is a valuable candidate for further investigation. Commercial fungicides like azoxystrobin and propiconazole demonstrate high efficacy through specific, single-site mechanisms of action, which also makes them prone to resistance development. In contrast, multi-site fungicides like captan offer a broader and more durable mode of action.

Future research should focus on determining the precise antifungal spectrum and potency (MIC/EC50 values) of this compound against a range of agriculturally and clinically important fungi. Elucidating its specific molecular targets and signaling pathways will be crucial in assessing its potential as a lead compound for the development of new and effective fungicides. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

Unraveling the Enigma of (+/-)-Speciosin P: A Comparative Guide to Cross-Validating its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+/-)-Speciosin P, a pyranonaphthoquinone natural product, has emerged as a molecule of interest due to its structural similarity to other bioactive compounds. However, its precise mechanism of action remains largely uncharacterized. This guide provides a framework for the cross-validation of the potential mechanisms of action of this compound by comparing it with established alternative compounds and outlining detailed experimental protocols. The central hypothesis is that this compound, like other pyranonaphthoquinones, may exert its biological effects through one or more of the following mechanisms: inhibition of mitochondrial respiration, cytotoxicity, acetylcholinesterase (AChE) inhibition, or HMG-CoA reductase inhibition.

Comparative Analysis of Potential Mechanisms

To elucidate the mechanism of action of this compound, a comparative analysis with well-characterized inhibitors is proposed. The following tables summarize the key performance indicators for established drugs acting through the hypothesized mechanisms. This data provides a benchmark against which the experimental results for this compound can be compared.

Table 1: Comparative IC50 Values for Mitochondrial Respiration Inhibitors

CompoundTargetCell Line/SystemIC50
Rotenone Mitochondrial Complex IHuman cell lines< 100 nM[1][2]
Antimycin A Mitochondrial Complex IIIHepG2 cells15.97 nmol/dm³[3]
This compound Hypothesized: Mitochondrial RespirationTo be determinedTo be determined

Table 2: Comparative IC50 Values for Cytotoxic Agents against MCF-7 Breast Cancer Cells

CompoundMechanism of ActionIC50
Doxorubicin DNA intercalation and topoisomerase II inhibition0.68 ± 0.04 μg/ml (48h)[4], 400 nM[5]
8-O-Methylfusarubin Cytotoxic1.01 μM
This compound Hypothesized: CytotoxicityTo be determined

Table 3: Comparative IC50 Values for Acetylcholinesterase (AChE) Inhibitors

CompoundTargetIC50
Galantamine Acetylcholinesterase1.27 ± 0.21 μM[6]
Donepezil Acetylcholinesterase<6 μg/ml
This compound Hypothesized: AChE InhibitionTo be determined

Table 4: Comparative IC50 Values for HMG-CoA Reductase Inhibitors

CompoundTargetIC50
Atorvastatin HMG-CoA Reductase7.5 nmol/L (rat liver microsomes)[7]
Pravastatin HMG-CoA Reductase44.1 nM[8]
Simvastatin HMG-CoA Reductase11.2 nM[8]
This compound Hypothesized: HMG-CoA Reductase InhibitionTo be determined

Experimental Protocols for Mechanism Cross-Validation

To experimentally validate the potential mechanisms of action of this compound, the following detailed protocols are provided.

Mitochondrial Respiration Inhibition Assay

This assay will determine if this compound inhibits mitochondrial respiration, a mechanism suggested by its structural similarity to Siccayne.

Principle: The oxygen consumption rate (OCR) of isolated mitochondria or intact cells is measured in the presence and absence of the test compound. A decrease in OCR indicates inhibition of the electron transport chain.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HepG2) in a suitable medium to 80-90% confluency.

    • Seed cells in a Seahorse XF96 cell culture microplate.

    • Treat cells with varying concentrations of this compound, a positive control (e.g., Rotenone or Antimycin A), and a vehicle control.

  • Seahorse XF Analyzer Assay:

    • Prepare the Seahorse XF96 analyzer by calibrating the sensor cartridge.

    • Replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

    • Measure the basal OCR.

    • Sequentially inject inhibitors of the electron transport chain (e.g., oligomycin, FCCP, and a mixture of rotenone and antimycin A) to determine key parameters of mitochondrial function.

  • Data Analysis:

    • Calculate the OCR for each condition.

    • Compare the OCR of cells treated with this compound to the controls.

    • Determine the IC50 value for the inhibition of mitochondrial respiration.

Cytotoxicity Assay (MTT Assay)

This assay will assess the cytotoxic effects of this compound on cancer cell lines, a common activity of pyranonaphthoquinones.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple product. The amount of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[9]

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound, a positive control (e.g., Doxorubicin), and a vehicle control for 48 or 72 hours.

  • MTT Incubation:

    • Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[9]

    • Incubate the plate at 37°C for 3-4 hours.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value for cytotoxicity.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay will investigate whether this compound inhibits acetylcholinesterase, a mechanism observed for the related compound Speciosin U.

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, the test compound (this compound) or positive control (e.g., Galantamine) at various concentrations, and the AChE enzyme solution.

    • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C).

    • Add the DTNB solution.

    • Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement:

    • Measure the absorbance of the yellow product at 412 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition and the IC50 value.

HMG-CoA Reductase Inhibition Assay

This assay will explore the potential of this compound to inhibit HMG-CoA reductase, an enzyme in the cholesterol biosynthesis pathway.

Principle: The activity of HMG-CoA reductase is determined by measuring the rate of NADPH oxidation, which is a cofactor in the conversion of HMG-CoA to mevalonate. The decrease in NADPH concentration is monitored by measuring the decrease in absorbance at 340 nm.

Protocol:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer containing potassium phosphate, EDTA, and DTT.

    • Prepare solutions of HMG-CoA, NADPH, and HMG-CoA reductase enzyme.

  • Assay Procedure:

    • In a UV-transparent 96-well plate or cuvette, add the reaction buffer, NADPH, and the test compound (this compound) or a positive control (e.g., Atorvastatin) at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the HMG-CoA substrate and the HMG-CoA reductase enzyme.

  • Absorbance Measurement:

    • Immediately measure the decrease in absorbance at 340 nm in a kinetic mode for a defined period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH consumption from the linear portion of the absorbance curve.

    • Determine the percentage of inhibition and the IC50 value for HMG-CoA reductase inhibition.

Visualizing the Pathways and Workflows

To further clarify the proposed mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

G Proposed Signaling Pathway for this compound-Induced Cytotoxicity SpeciosinP This compound Mitochondria Mitochondrial Respiration Inhibition SpeciosinP->Mitochondria DNA_Damage DNA Damage SpeciosinP->DNA_Damage ROS Increased ROS Production Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed pathway of this compound-induced cytotoxicity.

G Experimental Workflow for Cross-Validation Mito Mitochondrial Respiration Inhibition OCR_Assay OCR Assay Mito->OCR_Assay Cyto Cytotoxicity MTT_Assay MTT Assay Cyto->MTT_Assay AChE AChE Inhibition Ellman_Assay Ellman's Assay AChE->Ellman_Assay HMG HMG-CoA Reductase Inhibition HMGR_Assay HMGR Assay HMG->HMGR_Assay IC50_Mito IC50 Determination OCR_Assay->IC50_Mito IC50_Cyto IC50 Determination MTT_Assay->IC50_Cyto IC50_AChE IC50 Determination Ellman_Assay->IC50_AChE IC50_HMG IC50 Determination HMGR_Assay->IC50_HMG

Caption: Workflow for cross-validating this compound's mechanism.

By systematically applying these experimental protocols and comparing the results to the provided data for established inhibitors, researchers can effectively cross-validate the mechanism of action of this compound. This comparative approach will provide a robust foundation for understanding the therapeutic potential of this intriguing natural product and guide future drug development efforts.

References

Unveiling the Biological Potential of (+/-)-Speciosin P: A Look at its Phytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

While research into the in vivo therapeutic potential of (+/-)-Speciosin P in animal models is currently not available in published scientific literature, studies have explored its biological activity in the context of phytotoxicity. This guide provides a comprehensive overview of the existing scientific data on this compound, focusing on its synthesis and its effects on plant growth, and compares its activity with related compounds and a commercial herbicide.

I. Comparative Phytotoxic Activity

The phytotoxic effects of this compound and its synthetic intermediates have been evaluated using the etiolated wheat coleoptile bioassay. This assay measures the inhibition of coleoptile elongation to determine a compound's effect on plant growth.

While specific quantitative data for this compound is not detailed in the available literature, the primary research indicates that some of its synthetic precursors exhibit significant phytotoxic activity. The following table summarizes the qualitative findings for this compound, its key intermediates, and a commercial herbicide for comparison.

Compound/ProductTarget OrganismBioassayKey Findings
This compound Triticum aestivum (Wheat)Wheat Coleoptile BioassayTested for phytotoxic activity.
Intermediate 18 Triticum aestivum (Wheat)Wheat Coleoptile BioassayDemonstrated the highest phytotoxic activity among the tested compounds.[1]
Intermediate 29 Triticum aestivum (Wheat)Wheat Coleoptile BioassayShowed significant phytotoxic activity.[1]
Intermediate 17 Triticum aestivum (Wheat)Wheat Coleoptile BioassayExhibited notable phytotoxic activity.[1]
Siccayne Saccharomyces cerevisiae-Known to inhibit mitochondrial respiration.[2]
Logran® (Triasulfuron) Various Weeds-A commercial herbicide that acts by inhibiting the ALS enzyme, leading to the cessation of cell division.

II. Experimental Methodologies

The primary method used to assess the biological activity of this compound and its derivatives is the wheat coleoptile bioassay.

Wheat Coleoptile Bioassay Protocol

This bioassay is a standard method for evaluating the effect of chemical substances on plant cell elongation.

  • Seed Germination: Wheat (Triticum aestivum) seeds are germinated in the dark to produce etiolated coleoptiles (the protective sheath covering the emerging shoot).

  • Coleoptile Sectioning: Uniform sections of the etiolated coleoptiles are excised.

  • Incubation: The coleoptile sections are placed in a solution containing the test compound (e.g., this compound or its intermediates) at various concentrations. A control group is incubated in a solution without the test compound.

  • Growth Measurement: After a specific incubation period in the dark, the length of the coleoptile sections is measured.

  • Data Analysis: The percentage of growth inhibition or stimulation compared to the control is calculated to determine the phytotoxicity of the compound.

III. Synthesis of this compound

The total synthesis of this compound has been achieved through a Sonogashira coupling reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The following diagram illustrates a generalized workflow for the synthesis.

Speciosin_P_Synthesis Generalized Synthetic Workflow for this compound A Commercially Available Starting Materials B Sonogashira Coupling A->B C Intermediate Compounds B->C D Further Reactions C->D E This compound D->E

Caption: Generalized workflow for the synthesis of this compound.

IV. Conclusion

The available scientific evidence on this compound primarily highlights its successful chemical synthesis and its bioactivity in the realm of phytotoxicity. Notably, certain synthetic intermediates of Speciosin P have demonstrated more potent phytotoxic effects than the final molecule itself in the wheat coleoptile bioassay.[1] The structural requirements for this activity appear to be the presence of methoxy groups on the aromatic ring and a formyl or hydroxy group in the side chain.[1]

Further research is necessary to explore the potential therapeutic applications of this compound and its derivatives in animal models. Elucidating the specific mechanisms of action and evaluating the safety and efficacy of these compounds will be crucial steps in determining their potential as future therapeutic agents.

References

A Comparative Guide: Synthetic (+/-)-Speciosin P vs. The Natural Isolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the synthetically produced racemic (±)-Speciosin P and its naturally occurring counterpart isolated from the basidiomycete fungus Hexagonia speciosa. Due to the limited public availability of the full experimental data from the primary isolation and synthesis publications, this comparison is constructed based on accessible information, with specific data gaps clearly indicated.

Data Presentation: Physicochemical and Biological Properties

A direct comparison of quantitative data is essential for evaluating the similarities and differences between the synthetic and natural forms of Speciosin P. The following table summarizes the available and expected data points for such a comparison.

PropertyNatural Speciosin PSynthetic (+/-)-Speciosin PData Source / Notes
Source Hexagonia speciosaTotal Synthesis[1][2]
Molecular Formula C₁₄H₁₂O₄C₁₄H₁₂O₄Inferred from structure
Molecular Weight 244.24 g/mol 244.24 g/mol Inferred from structure
Chirality Optically ActiveRacemic MixtureSynthetic route does not employ chiral reagents/catalysts.
Optical Rotation Specific value not available0° (as a racemate)Data for the natural isolate is not publicly available.
¹H NMR Data not publicly availableData not publicly availableExpected to be identical for the racemate and the single enantiomer.
¹³C NMR Data not publicly availableData not publicly availableExpected to be identical for the racemate and the single enantiomer.
Mass Spectrometry Data not publicly availableData not publicly availableExpected to show the same molecular ion peak.
Biological Activity Not explicitly reportedActive in wheat coleoptile bioassay[3]

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

The total synthesis of racemic (±)-Speciosin P was first reported by Guerrero-Vásquez et al. in 2014.[3] The key step in their synthetic route is a Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Protocol:

  • Preparation of Precursors: The synthesis begins with the preparation of the necessary aromatic halide and terminal alkyne precursors.

  • Sonogashira Coupling Reaction: The aromatic halide and terminal alkyne are reacted in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine) in a suitable solvent.

  • Work-up and Purification: Following the reaction, the mixture is subjected to an aqueous work-up to remove the catalysts and salts. The crude product is then purified using column chromatography to yield this compound.

  • Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Wheat Coleoptile Bioassay

This bioassay is a classic method for evaluating the effect of compounds on plant growth, specifically cell elongation.[4]

General Protocol:

  • Seed Germination: Wheat seeds are surface-sterilized and germinated in the dark on moist filter paper for a specified period (e.g., 72 hours) to allow for the development of coleoptiles.

  • Coleoptile Sectioning: The apical tip of the coleoptiles is removed, and a sub-apical section of a defined length (e.g., 10 mm) is excised.

  • Incubation: The coleoptile sections are placed in a multi-well plate containing a buffer solution and varying concentrations of the test compound (Speciosin P). A control group with only the buffer and a positive control with a known growth promoter (e.g., indole-3-acetic acid) are also included.

  • Measurement: The plates are incubated in the dark at a constant temperature for a set duration (e.g., 24 hours). The final length of the coleoptile sections is then measured.

  • Data Analysis: The percentage of growth inhibition or stimulation compared to the control is calculated for each concentration of the test compound.

Mandatory Visualizations

Experimental Workflow: Total Synthesis of this compound

G A Aromatic Halide Precursor C Sonogashira Coupling (Pd/Cu catalysis, Base) A->C B Terminal Alkyne Precursor B->C D Crude this compound C->D E Purification (Column Chromatography) D->E F Pure this compound E->F G Spectroscopic Characterization (NMR, MS) F->G

Caption: Synthetic workflow for this compound.

Proposed Signaling Pathway: Inhibition of Mitochondrial Respiration

Speciosin P is structurally similar to siccayne, a known inhibitor of mitochondrial respiration.[5] It is plausible that Speciosin P exerts its biological effects through a similar mechanism. The following diagram illustrates the proposed signaling pathway.

G cluster_0 Mitochondrion cluster_1 Cellular Effects A Speciosin P B Electron Transport Chain (Complex I, II, III, IV) A->B Inhibition C ATP Synthesis B->C Drives D Cellular Respiration B->D Central to E Reduced ATP Production I Inhibition of Cell Growth G Apoptosis E->G H Cell Cycle Arrest E->H F Increased Oxidative Stress F->G G->I H->I

Caption: Proposed mechanism of Speciosin P action.

References

Statistical Analysis of Bioassay Results for (+/-)-Speciosin P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of (+/-)-Speciosin P and related compounds. Due to the limited publicly available quantitative data for this compound, this guide utilizes data from structurally similar compounds, such as Speciosin G and Siccayne, as a proxy for comparison. Parthenolide, a well-characterized natural product with known cytotoxic and anti-inflammatory properties, is included as a benchmark.

Data Presentation: Comparative Bioactivity

The following tables summarize the available bioactivity data for Speciosin P and related compounds against various biological assays.

CompoundBioassayOrganism/Cell LineEndpointResultReference
This compound Wheat Coleoptile BioassayTriticum aestivum (Wheat)Growth InhibitionActive (qualitative)[1][2]
Speciosin G Wheat Coleoptile BioassayTriticum aestivum (Wheat)Growth InhibitionActive (qualitative)[1][2]
Siccayne Wheat Coleoptile BioassayTriticum aestivum (Wheat)Growth InhibitionActive (qualitative)[1]
Siccayne Antifungal AssaySaccharomyces cerevisiaeMitochondrial Respiration InhibitionModerately Active[2]

Table 1: Phytotoxic Activity of Speciosin P and Related Compounds.

CompoundCell LineAssayIC50 (µM)Reference
Parthenolide MDA-MB-468 (Breast Cancer)Cytotoxicity Assay~6 µM[3]
Parthenolide HCC-1806 (Breast Cancer)Cytotoxicity Assay< 6 µM[3]

Table 2: In Vitro Cytotoxicity Data for the Comparative Compound Parthenolide.

CompoundCell LineAssayIC50 (µg/mL)Reference
Compound 5 RAW 264.7 (Macrophage)Nitric Oxide Production14.1 ± 1.5[4]
Compound 7 RAW 264.7 (Macrophage)Nitric Oxide Production10.9 ± 0.8[4]
Compound 10 RAW 264.7 (Macrophage)Nitric Oxide Production66.4 ± 3.5[4]

Table 3: In Vitro Anti-inflammatory Activity of Structurally Related Homoisoflavonoids.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Wheat Coleoptile Bioassay

This bioassay assesses the phytotoxic effects of compounds on the growth of wheat coleoptiles.

  • Seed Germination: Wheat seeds are surface-sterilized and germinated on moist filter paper in the dark for 48-72 hours until coleoptiles reach a specific length (e.g., 20-30 mm).[5][6]

  • Coleoptile Excision: The apical tip (approximately 3-4 mm) of the coleoptile is removed.[5]

  • Treatment Application: The test compound, dissolved in a suitable solvent (e.g., ethanol), is applied to the cut surface of the coleoptile. A control group is treated with the solvent alone.

  • Incubation: The treated coleoptiles are incubated in a high-humidity environment in the dark for 24-48 hours.[5]

  • Measurement: The length of the coleoptiles is measured, and the percentage of growth inhibition compared to the control is calculated.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or SDS-HCl).[9]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[7][10] Cell viability is expressed as a percentage of the control.

LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.[11]

  • Pre-treatment: Cells are pre-treated with different concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production, and incubated for 24 hours.[12][13]

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.[12][14]

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.[12]

Mandatory Visualizations

Experimental Workflow for Bioactivity Screening

G cluster_0 Compound Preparation cluster_1 Bioassay Screening cluster_2 Data Analysis Speciosin_P This compound Phytotoxicity Phytotoxicity Assay (Wheat Coleoptile) Speciosin_P->Phytotoxicity Analogs Analogs (e.g., Speciosin G) Analogs->Phytotoxicity Comparators Comparator Compounds (e.g., Parthenolide) Cytotoxicity Cytotoxicity Assay (MTT Assay) Comparators->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (Griess Assay) Comparators->Anti_inflammatory IC50 IC50 Determination Phytotoxicity->IC50 Cytotoxicity->IC50 Anti_inflammatory->IC50 Statistical_Analysis Statistical Analysis IC50->Statistical_Analysis Comparison Comparative Analysis Statistical_Analysis->Comparison G cluster_0 Cellular Stress/Stimulus cluster_1 Signaling Cascades cluster_2 Cellular Response Speciosin_P This compound MAPK MAPK Pathway (ERK, JNK, p38) Speciosin_P->MAPK Inhibition? NFkB NF-κB Pathway Speciosin_P->NFkB Inhibition? Stimulus External Stimulus (e.g., LPS) Stimulus->MAPK Stimulus->NFkB Inflammation Inflammation (e.g., NO production) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK->Cell_Cycle_Arrest NFkB->Inflammation NFkB->Apoptosis

References

Replicating the Total Synthesis of (+/-)-Speciosin P: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the ability to replicate and potentially improve upon existing total syntheses of bioactive natural products is of paramount importance. This guide provides a detailed examination of the first and only reported total synthesis of (+/-)-Speciosin P, a naturally occurring oxygenated cyclohexanoid with potential biological activity. The synthesis, developed by Guerrero-Vásquez and colleagues, offers a strategic approach to this class of compounds. This document presents a comprehensive overview of their method, including a quantitative summary, detailed experimental protocols for key steps, and visual diagrams of the synthetic pathway and relevant mechanisms.

Comparative Analysis of the Synthetic Route

As the Guerrero-Vásquez synthesis is the sole published route to this compound, a direct comparison with alternative total syntheses is not currently possible. Instead, this guide provides a detailed breakdown of the individual steps of the reported synthesis, allowing for an evaluation of its efficiency and identifying potential areas for future optimization. The key quantitative metrics for this synthesis are summarized in the table below.

Step NumberReactionStarting MaterialProductReagents and ConditionsYield (%)
1Iodination3,5-dimethoxyphenol1-iodo-3,5-dimethoxybenzeneI₂, KI, NaHCO₃, H₂O, 0 °C to rt, 12 h95
2Sonogashira Coupling1-iodo-3,5-dimethoxybenzene1-((3,5-dimethoxyphenyl)ethynyl)-2,2-dimethyl-1,3-dioxan-5-one2,2-dimethyl-5-(prop-2-yn-1-yloxy)-1,3-dioxan-5-one, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt, 12 h85
3Reduction1-((3,5-dimethoxyphenyl)ethynyl)-2,2-dimethyl-1,3-dioxan-5-one(S)-1-((3,5-dimethoxyphenyl)ethynyl)-2,2-dimethyl-1,3-dioxan-5-olNaBH₄, MeOH, 0 °C, 30 min92
4Hydrolysis(S)-1-((3,5-dimethoxyphenyl)ethynyl)-2,2-dimethyl-1,3-dioxan-5-ol(S)-3-((3,5-dimethoxyphenyl)ethynyl)propane-1,2-diolAmberlyst-15, MeOH, rt, 2 h98
5Oxidation(S)-3-((3,5-dimethoxyphenyl)ethynyl)propane-1,2-diol(R)-1-((3,5-dimethoxyphenyl)ethynyl)prop-2-en-1-olNaIO₄, CH₂Cl₂, H₂O, rt, 1 h60
6Epoxidation(R)-1-((3,5-dimethoxyphenyl)ethynyl)prop-2-en-1-ol((2R,3R)-3-((3,5-dimethoxyphenyl)ethynyl)oxiran-2-yl)methanolm-CPBA, CH₂Cl₂, 0 °C to rt, 12 h75
7Cyclization((2R,3R)-3-((3,5-dimethoxyphenyl)ethynyl)oxiran-2-yl)methanolThis compoundAg₂CO₃ on celite, benzene, reflux, 2 h40
Overall 3,5-dimethoxyphenol This compound ~15%

Experimental Protocols

The following are detailed experimental procedures for the key transformations in the total synthesis of this compound, based on the methodology reported by Guerrero-Vásquez et al.

Step 2: Sonogashira Coupling

To a solution of 1-iodo-3,5-dimethoxybenzene (1.0 eq) in a 2:1 mixture of THF and Et₃N were added 2,2-dimethyl-5-(prop-2-yn-1-yloxy)-1,3-dioxan-5-one (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq). The reaction mixture was stirred at room temperature for 12 hours under an argon atmosphere. After completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford 1-((3,5-dimethoxyphenyl)ethynyl)-2,2-dimethyl-1,3-dioxan-5-one.

Step 7: Cyclization to this compound

A solution of ((2R,3R)-3-((3,5-dimethoxyphenyl)ethynyl)oxiran-2-yl)methanol (1.0 eq) in dry benzene was treated with freshly prepared silver carbonate on celite (3.0 eq). The mixture was heated to reflux for 2 hours. After cooling to room temperature, the solid was filtered off through a pad of Celite, and the filtrate was concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to yield this compound.

Visualizing the Synthesis and Key Mechanism

To better understand the flow of the synthesis and the mechanism of the crucial Sonogashira coupling, the following diagrams are provided.

Total_Synthesis_of_Speciosin_P A 3,5-dimethoxyphenol B 1-iodo-3,5- dimethoxybenzene A->B Iodination (95%) C 1-((3,5-dimethoxyphenyl)ethynyl)- 2,2-dimethyl-1,3-dioxan-5-one B->C Sonogashira Coupling (85%) D (S)-1-((3,5-dimethoxyphenyl)ethynyl)- 2,2-dimethyl-1,3-dioxan-5-ol C->D Reduction (92%) E (S)-3-((3,5-dimethoxyphenyl)ethynyl) propane-1,2-diol D->E Hydrolysis (98%) F (R)-1-((3,5-dimethoxyphenyl)ethynyl) prop-2-en-1-ol E->F Oxidation (60%) G ((2R,3R)-3-((3,5-dimethoxyphenyl)ethynyl) oxiran-2-yl)methanol F->G Epoxidation (75%) H This compound G->H Cyclization (40%)

Caption: Total Synthesis of this compound.

Sonogashira_Coupling_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Coupled_Complex R-Pd(II)(C≡CR')L₂ Transmetalation->Coupled_Complex Reductive_Elimination Reductive Elimination Coupled_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-C≡C-R' Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination (R'-C≡C-H, Base) Cu(I)X->Alkyne_Coordination Cu_Acetylide Cu(I)-C≡C-R' Alkyne_Coordination->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Mechanism of the Sonogashira Coupling Reaction.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Bioactive Potential of (+/-)-Speciosin P and its Analogs

This guide offers a comprehensive comparison of this compound and related compounds, drawing from available peer-reviewed literature. It is intended for researchers, scientists, and professionals in drug development seeking to understand the synthesis, biological activity, and potential mechanisms of action of this class of natural products. While direct pharmacological data on this compound in mammalian systems remains limited, this guide provides a comparative analysis based on its synthetic precursors, structurally similar compounds, and other metabolites isolated from its natural source, the basidiomycete Hexagonia speciosa.

Comparative Biological Activity

This compound, a polyacetylenic compound, was first isolated from the fungus Hexagonia speciosa. Its total synthesis has been achieved via a Sonogashira coupling reaction[1]. The initial biological screening of Speciosin P and its synthetic intermediates was conducted using a wheat coleoptile bioassay, a common method for assessing plant growth-regulating effects.

While this assay is more indicative of herbicidal or agricultural potential, the structural similarity of Speciosin P to other bioactive compounds warrants further investigation into its pharmacological potential. Notably, other metabolites isolated from Hexagonia speciosa, such as Speciosin B, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines[2]. This suggests that compounds from this natural source may harbor potential as anticancer agents.

Table 1: Cytotoxic Activity of Speciosin B from Hexagonia speciosa

Cell LineCancer TypeIC50 (µM)[2]
HL-60Leukemia0.23
SMMC-7721Hepatocellular Carcinoma0.70
A-549Lung Adenocarcinoma3.30
MCF-7Breast Adenocarcinoma2.85
SW480Colon Adenocarcinoma2.95

Furthermore, Speciosin P is structurally analogous to siccayne, a known moderately active antibiotic that inhibits mitochondrial respiration in Saccharomyces cerevisiae. This provides a plausible hypothesis for the mechanism of action of Speciosin P in eukaryotic cells.

Postulated Mechanism of Action: Mitochondrial Respiration Inhibition

Based on the known activity of the structurally related compound siccayne, it is hypothesized that this compound may exert its biological effects through the inhibition of mitochondrial respiration. This pathway is a critical cellular process for energy production, and its disruption can lead to apoptosis and cell death. This mechanism is a validated target for a number of existing anticancer drugs.

G Postulated Signaling Pathway for this compound Speciosin_P This compound Mitochondrion Mitochondrion Speciosin_P->Mitochondrion Enters Cell ETC Electron Transport Chain (ETC) Mitochondrion->ETC Targets ATP_Production ATP Production ETC->ATP_Production Inhibits ROS_Production Reactive Oxygen Species (ROS) Production ETC->ROS_Production Increases Apoptosis Apoptosis ATP_Production->Apoptosis Leads to ROS_Production->Apoptosis Induces

Caption: Postulated mechanism of this compound via mitochondrial inhibition.

Experimental Protocols

Synthesis of this compound

The total synthesis of this compound is achieved through a Sonogashira coupling reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide[1].

G Synthetic Workflow for this compound Starting_Materials Aryl Halide & Terminal Alkyne Precursors Sonogashira Sonogashira Coupling (Pd catalyst, Cu co-catalyst, amine base) Starting_Materials->Sonogashira Purification Purification (e.g., Column Chromatography) Sonogashira->Purification Speciosin_P This compound Purification->Speciosin_P

Caption: Key steps in the synthesis of this compound.

A detailed experimental protocol would involve the following steps:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), the aryl halide, terminal alkyne, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), copper(I) iodide, and a suitable amine base (e.g., triethylamine) are dissolved in an appropriate solvent (e.g., THF or DMF).

  • Reaction: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then redissolved in an organic solvent and washed with aqueous solutions to remove the catalyst and salts.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Wheat Coleoptile Bioassay

This bioassay is used to determine the effect of a compound on plant cell elongation.

  • Seed Germination: Wheat seeds are surface-sterilized and germinated in the dark on moist filter paper for a specified period (e.g., 72 hours) to obtain etiolated coleoptiles of a uniform length.

  • Coleoptile Sectioning: The apical 2-3 mm of the coleoptiles are removed, and a sub-apical section of a defined length (e.g., 10 mm) is excised from each coleoptile.

  • Incubation: The coleoptile sections are floated in a test solution containing the compound of interest at various concentrations in a buffered medium (e.g., phosphate buffer with sucrose). A control group with the solvent alone is also included.

  • Measurement: After a defined incubation period (e.g., 24 hours) in the dark, the length of the coleoptile sections is measured.

  • Data Analysis: The percentage of inhibition or stimulation of elongation is calculated relative to the control group.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control is also included.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Future Directions

The preliminary data on related compounds from Hexagonia speciosa are promising and suggest that this compound warrants further investigation as a potential therapeutic agent. Future research should focus on:

  • Direct evaluation of the cytotoxic activity of this compound against a broad panel of human cancer cell lines.

  • Elucidation of the precise mechanism of action , including studies to confirm the inhibition of mitochondrial respiration in mammalian cells.

  • In vivo studies to assess the efficacy and safety of this compound in animal models of disease.

  • Structure-activity relationship (SAR) studies of synthetic analogs to optimize potency and selectivity.

This guide provides a foundational understanding of this compound based on the current peer-reviewed literature. The presented data and protocols are intended to facilitate further research into this intriguing natural product and its potential applications in drug discovery and development.

References

Safety Operating Guide

Safe Disposal of (+/-)-Speciosin P: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for (+/-)-Speciosin P, it should be handled as a potent, cytotoxic compound. All personnel must adhere to strict safety protocols for hazardous materials. The following procedures are based on established guidelines for the management of cytotoxic and hazardous pharmaceutical waste in a research environment.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and minimizing environmental contamination. Researchers, scientists, and drug development professionals should follow these step-by-step instructions for handling and disposing of this compound and any contaminated materials.

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Due to its potential cytotoxic nature, handling this compound requires stringent adherence to safety protocols to prevent exposure.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Double gloving with chemotherapy-tested gloves is recommended.

  • Gown: A disposable, impermeable gown should be worn to protect from splashes.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Respiratory Protection: A respirator (e.g., N95 or higher) may be necessary depending on the procedure and the potential for aerosolization.

All handling of this compound, including preparation and disposal, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]

II. Waste Segregation and Container Management

Proper segregation of cytotoxic waste is critical to ensure it is handled and disposed of correctly.[3] All waste contaminated with this compound must be classified and segregated at the point of generation.

Waste TypeDescriptionContainer Type
Solid Waste Contaminated PPE (gloves, gowns), bench paper, pipette tips, vials, and other disposable labware.Puncture-proof, leak-proof container with a secure lid, clearly labeled as "Cytotoxic Waste" with a biohazard symbol.[3][4]
Liquid Waste Unused solutions of this compound, contaminated solvents, and rinsing from contaminated glassware.A dedicated, sealed, and leak-proof container, clearly labeled as "Cytotoxic Liquid Waste" with the chemical name.
Sharps Waste Needles, syringes, scalpels, and any other sharp instrument contaminated with this compound.A red, puncture-proof sharps container specifically designated for cytotoxic sharps and marked with a biohazard symbol.[3][5]
Grossly Contaminated Items Items heavily saturated with this compound, such as in the event of a spill.Should be treated as bulk cytotoxic waste and disposed of in designated, sealed containers.[3]

III. Step-by-Step Disposal Protocol

A. Solid Waste Disposal:

  • At the end of a procedure, carefully remove all disposable items (e.g., pipette tips, microfuge tubes) that have come into contact with this compound.

  • Place these items directly into the designated "Cytotoxic Waste" container.

  • Carefully doff PPE, ensuring not to contaminate skin or clothing. Dispose of gloves, gown, and other contaminated items in the same cytotoxic waste container.

  • Once the container is three-quarters full, securely close and seal the lid.

  • Store the sealed container in a designated, secure area for hazardous waste collection.

B. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a designated, properly labeled "Cytotoxic Liquid Waste" container.

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • When the container is full, ensure the cap is tightly sealed.

  • Arrange for pickup and disposal by a certified hazardous waste contractor through your institution's EHS department.

C. Sharps Waste Disposal:

  • Immediately following use, dispose of any contaminated sharps into the designated cytotoxic sharps container.[5]

  • Do not recap, bend, or break needles.

  • Once the sharps container reaches the "fill" line (no more than two-thirds full), securely lock the lid.[5]

  • The sealed container should be placed in the designated area for biohazardous/cytotoxic waste pickup.

IV. Spill Management

In the event of a spill of this compound, immediate action is required to contain and clean the area safely.

Spill Kit Contents: A dedicated cytotoxic spill kit should be readily available in any area where this compound is handled.[2] This kit should contain:

  • Appropriate PPE (as listed above)

  • Absorbent pads or pillows

  • Designated cytotoxic waste bags and containers

  • Scoop and scraper for solid material

  • Detergent and cleaning supplies

Spill Cleanup Procedure:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Put on all required personal protective equipment from the spill kit.

  • Contain the Spill: Use absorbent pads to gently cover and contain liquid spills. For solid spills, carefully use a scoop and scraper.

  • Clean the Area: Once the bulk of the spill is collected, clean the area with a suitable detergent, working from the outside in.

  • Dispose of Waste: All materials used for cleanup, including PPE, must be disposed of as cytotoxic waste.[2]

  • Report: Report the spill to your laboratory supervisor and institutional EHS office.

G cluster_prep Handling this compound cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Path start Start Procedure ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe fume_hood Work in Chemical Fume Hood or Biosafety Cabinet ppe->fume_hood waste_gen Generate Waste fume_hood->waste_gen segregate Segregate Waste Type waste_gen->segregate solid Solid Waste (PPE, Labware) segregate->solid Contaminated Disposables liquid Liquid Waste (Solutions, Solvents) segregate->liquid Aqueous/Solvent sharps Sharps Waste (Needles, Blades) segregate->sharps Needles/Blades solid_container Place in Labeled 'Cytotoxic Waste' Container solid->solid_container liquid_container Collect in Labeled 'Cytotoxic Liquid Waste' Container liquid->liquid_container sharps_container Place in Red 'Cytotoxic Sharps' Container sharps->sharps_container final_disposal Arrange for Pickup by Certified Hazardous Waste Vendor solid_container->final_disposal liquid_container->final_disposal sharps_container->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling (+/-)-Speciosin P

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of (+/-)-Speciosin P, a bioactive compound with potential applications in drug development and agrochemicals. Due to the limited availability of specific safety data for this novel compound, the following guidelines are based on best practices for handling new and potentially hazardous chemicals.

I. Personal Protective Equipment (PPE)

As a novel compound with unknown toxicological properties, this compound should be handled with caution. The following table summarizes the recommended personal protective equipment to be used at all times.

PPE CategoryItemSpecificationsPurpose
Eye and Face Protection Safety Goggles & Face ShieldANSI Z87.1 certified, chemical splash-proof goggles. Full-face shield to be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.Protects eyes and face from splashes, aerosols, and airborne particles of the compound.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves. Double-gloving is recommended. Check for tears and degradation before and during use. Change gloves frequently.Prevents dermal absorption of the compound. The use of double gloves provides an extra layer of protection in case of a breach in the outer glove.
Body Protection Laboratory Coat & Chemical ApronFully buttoned, long-sleeved laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling significant quantities.Protects skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or HigherNIOSH-approved N95 respirator for handling small quantities of powder. For larger quantities or when generating aerosols, a powered air-purifying respirator (PAPR) is recommended.Prevents inhalation of the compound, which may be harmful. Given its structural similarity to mitochondrial respiration inhibitors, inhalation exposure should be strictly avoided.
Foot Protection Closed-Toe ShoesSubstantial, closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

II. Operational Plan: Handling Procedures

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Handle the compound in its solid form within the fume hood.

    • Use a microbalance with a draft shield to weigh the powder.

    • Prepare stock solutions by dissolving the compound in a suitable solvent (e.g., DMSO, ethanol) directly within the fume hood.

  • Experimental Use:

    • When adding the compound to cell cultures or reaction mixtures, do so within the fume hood.

    • Keep all containers with this compound sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that came into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then face shield/goggles, lab coat, and respirator).

    • Wash hands thoroughly with soap and water after removing PPE.

III. Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal:

  • Solid Waste:

    • Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste bag within the fume hood.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a labeled, sealed, and chemical-resistant waste container.

    • Organic solvent solutions should be collected in a separate, appropriately labeled container for halogenated or non-halogenated waste, depending on the solvent used.

  • Sharps Waste:

    • Needles and other contaminated sharps must be disposed of in a designated sharps container.

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Do not dispose of this compound down the drain.

IV. Experimental Protocols & Visualizations

A. Wheat Coleoptile Bioassay Workflow

The following is a generalized protocol for a wheat coleoptile bioassay, a common method for assessing the plant growth-regulating effects of chemical compounds.

Detailed Methodology:

  • Seed Sterilization and Germination:

    • Surface sterilize wheat seeds with a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water.

    • Place the sterilized seeds on moist filter paper in a petri dish and allow them to germinate in the dark at a constant temperature (e.g., 25°C) for 48-72 hours, or until the coleoptiles are approximately 2-3 cm in length.

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions of the stock solution to achieve the desired final concentrations for the assay. A negative control (solvent only) and a positive control (a known growth inhibitor or promoter) should be included.

  • Coleoptile Sectioning and Incubation:

    • Using a sharp blade, excise 1 cm segments from the sub-apical region of the etiolated coleoptiles.

    • Transfer a set number of coleoptile segments (e.g., 10) into each petri dish containing the test solutions.

  • Incubation and Measurement:

    • Incubate the petri dishes in the dark at a constant temperature for 24-48 hours.

    • After the incubation period, measure the final length of each coleoptile segment using a digital caliper or by capturing images and analyzing them with appropriate software.

  • Data Analysis:

    • Calculate the average elongation for each treatment group.

    • Express the results as a percentage of the negative control to determine the inhibitory or stimulatory effect of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis sterilize Surface Sterilize Wheat Seeds germinate Germinate Seeds in the Dark sterilize->germinate section Excise Coleoptile Segments germinate->section prepare_solutions Prepare Test Solutions of this compound incubate_segments Incubate Segments in Test Solutions prepare_solutions->incubate_segments section->incubate_segments measure Measure Final Coleoptile Length incubate_segments->measure calculate Calculate Average Elongation measure->calculate analyze Determine Percent Inhibition/Stimulation calculate->analyze G cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space cluster_membrane Inner Mitochondrial Membrane cluster_inhibition Hypothetical Inhibition NADH NADH I Complex I NADH->I e- FADH2 FADH2 II Complex II FADH2->II e- ADP ADP + Pi ATP_Synthase ATP Synthase ADP->ATP_Synthase ATP ATP H_pumped H+ I->H_pumped Q CoQ I->Q II->Q ATP_Synthase->ADP H_flow H+ H_flow->ATP_Synthase III Complex III Q->III III->H_pumped CytC Cyt c III->CytC IV Complex IV CytC->IV IV->H_pumped O2 O2 IV->O2 e- H2O H2O O2->H2O + 2H+ SpeciosinP This compound SpeciosinP->III Inhibits

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